2-Chloro-4-iodo-5-methylpyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-iodo-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClIN/c1-4-3-9-6(7)2-5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCNVOMJDJPZHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670308 | |
| Record name | 2-Chloro-4-iodo-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197957-18-8 | |
| Record name | 2-Chloro-4-iodo-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-iodo-5-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
synthesis of 2-Chloro-4-iodo-5-methylpyridine
An In-depth Technical Guide on the Synthesis of 2-Chloro-4-iodo-5-methylpyridine
Abstract
This technical guide provides a comprehensive overview of a robust and well-documented synthetic pathway to this compound, a key heterocyclic intermediate in medicinal chemistry and drug development. Notably, this compound serves as a crucial building block in the synthesis of potent protein kinase inhibitors, such as ERK2 inhibitors[1]. The guide is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the synthetic strategy, from retrosynthetic analysis to detailed, step-by-step experimental protocols. Each stage of the synthesis is accompanied by mechanistic insights, justification for reagent selection, and critical process parameters, ensuring both scientific integrity and practical applicability.
Strategic Approach: Retrosynthetic Analysis
The design of an efficient synthesis begins with a logical deconstruction of the target molecule. A retrosynthetic analysis of this compound reveals a strategic pathway that leverages established and high-yielding transformations in pyridine chemistry. The primary disconnection points to a Sandmeyer-type reaction, a reliable method for introducing an iodo group onto an aromatic ring via a diazonium salt intermediate[2][3]. This approach identifies 2-chloro-4-amino-5-methylpyridine as the immediate precursor. Further deconstruction leads back to the readily available starting material, 2-chloro-5-methylpyridine.
Caption: Retrosynthetic analysis of this compound.
Synthesis of Key Starting Material: 2-Chloro-5-methylpyridine
The selected starting material, 2-chloro-5-methylpyridine, is a common intermediate that can be synthesized through various established methods. One of the most prevalent industrial routes involves the conversion of 2-hydroxy-5-methylpyridine (which exists in tautomeric equilibrium with 5-methyl-2(1H)-pyridone) to its chloro-derivative using a potent chlorinating agent such as phosphorus oxychloride (POCl₃)[4][5][6].
Causality of Reagent Selection:
Phosphorus oxychloride is the reagent of choice for this transformation due to its efficacy in converting the pyridone tautomer into the corresponding 2-chloropyridine. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. This method is generally high-yielding and is a standard procedure in heterocyclic chemistry[6]. Alternative methods include the direct chlorination of 3-methylpyridine, though this can sometimes lead to issues with regioselectivity and the formation of isomeric byproducts[7][8].
Representative Protocol: Chlorination of 2-Hydroxy-5-methylpyridine
-
In a reaction vessel equipped with a reflux condenser and a stirrer, cautiously add 2-hydroxy-5-methylpyridine (1.0 eq) to phosphorus oxychloride (3.0-5.0 eq).
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃.
-
Neutralize the acidic solution by the slow addition of a base, such as sodium carbonate or sodium hydroxide, until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by vacuum distillation to obtain pure 2-chloro-5-methylpyridine[7].
Core Synthesis: A Four-Step Pathway to this compound
The primary synthetic route, as outlined in patent literature, involves a sequential four-step process starting from 2-chloro-5-methylpyridine[1]. This pathway is highly effective for introducing the iodo group at the C4 position with excellent regioselectivity.
Caption: Experimental workflow for the .
Step 1: Nitration of 2-Chloro-5-methylpyridine
The initial step involves the electrophilic nitration of the pyridine ring. The directing effects of the existing substituents (chloro and methyl groups) favor the introduction of the nitro group at the C4 position.
-
Mechanism Insight: The reaction is performed in a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Experimental Protocol: [1]
-
Charge a reaction flask with concentrated sulfuric acid and cool it in an ice bath.
-
Slowly add 2-chloro-5-methylpyridine (1.0 eq) to the sulfuric acid while maintaining the low temperature.
-
Add concentrated nitric acid (1.1-1.5 eq) dropwise to the mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, heat the reaction mixture to 100-160 °C and maintain for 5-15 hours.
-
Cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., aqueous ammonia or NaOH) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-chloro-4-nitro-5-methylpyridine.
-
| Parameter | Value[1] |
| Reagents | Nitric Acid, Sulfuric Acid |
| Temperature | 100-160 °C |
| Time | 5-15 hours |
| Yield | ~85% |
Step 2: Reduction of the Nitro Group
The nitro group is reduced to a primary amine, which is a necessary precursor for the subsequent diazotization reaction.
-
Causality of Reagent Selection: A classic and cost-effective method for this reduction is the use of iron powder in an acidic medium, such as acetic acid or dilute HCl. This method is highly efficient for the reduction of aromatic nitro groups and is favored in industrial applications due to the low cost and ready availability of the reagents.
-
Experimental Protocol: [1]
-
Suspend 2-chloro-4-nitro-5-methylpyridine (1.0 eq) in glacial acetic acid.
-
Add reduced iron powder (3.0-5.0 eq) portion-wise to the suspension under stirring.
-
Heat the mixture to approximately 100 °C and stir for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, pour it into a basic solution (e.g., 5M NaOH) and adjust the pH to 9-10.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 2-chloro-4-amino-5-methylpyridine.
-
| Parameter | Value[1] |
| Reagents | Iron Powder, Glacial Acetic Acid |
| Temperature | 100 °C |
| Time | 1 hour |
| Yield | Not explicitly stated, but typically high |
Steps 3 & 4: Diazotization and Iodination (Sandmeyer Reaction)
This two-part final stage is the cornerstone of the synthesis. The primary amine is converted into a diazonium salt, which is an excellent leaving group and is immediately displaced by iodide.
-
Mechanism Insight: The amine is treated with sodium nitrite in a strong acid (sulfuric acid) at low temperatures (0 to -10 °C) to form the unstable diazonium salt. This intermediate is not isolated but is reacted in situ with a solution of potassium iodide. The iodide ion displaces the dinitrogen gas (N₂) from the ring to form the final iodo-substituted product[2][3]. Maintaining a low temperature during diazotization is critical to prevent the premature decomposition of the diazonium salt.
-
Experimental Protocol: [1]
-
Dissolve 2-chloro-4-amino-5-methylpyridine (1.0 eq) in water and sulfuric acid in a reaction flask.
-
Cool the solution to -10 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.3 eq) dropwise, keeping the temperature below -5 °C.
-
Stir the resulting mixture at -10 °C for 1 hour to ensure complete formation of the diazonium salt.
-
In a separate flask, dissolve potassium iodide (1.2 eq) in water.
-
Slowly add the KI solution to the diazonium salt solution, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 4 hours.
-
Extract the mixture with an organic solvent, wash the organic phase, dry, and concentrate.
-
Purify the residue by column chromatography or recrystallization to obtain the final product, this compound.
-
| Parameter | Value[1] |
| Reagents | NaNO₂, H₂SO₄, KI, Acetone, Water |
| Temperature | -10 °C to 0 °C |
| Time | 5 hours |
| Yield | Not explicitly stated for this step alone |
Product Characterization
The identity and purity of the final compound and its intermediates are confirmed using standard analytical techniques.
-
¹H-NMR (400MHz, CDCl₃): δ 8.11 (s, 1H), 7.82 (s, 1H), 2.45 (s, 3H).
-
LRMS (ESI⁺): Calculated for C₆H₅ClIN [M+H]⁺ 253.9; found 253.9.
(Note: Spectral data may vary slightly based on instrumentation and solvent.)
Conclusion
The synthesis of this compound is reliably achieved through a well-defined, four-step sequence starting from 2-chloro-5-methylpyridine. This pathway, centered around a regioselective nitration and a classic Sandmeyer iodination, demonstrates the power of fundamental organic reactions in constructing complex, high-value molecules for the pharmaceutical industry. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers engaged in the synthesis of novel heterocyclic compounds.
References
- Preparation of 2-chloro-5-methylpyridine - Patent 0121320.
- Technical Support Center: Synthesis of 2-Chloro-5-methylpyridine. Benchchem.
- US4612377A - Preparation of 2-chloro-5-methylpyridine.
- CN103420902A - Preparation method of this compound.
- Synthesis method of 2-chloro-5-chloromethylpyridine (2018). SciSpace.
- 2-Chloropyridine - Wikipedia. Wikipedia.
- US20170008846A1 - Process for making 2-chloro-5-methylpyridine.
- Sandmeyer Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
- Recent trends in the chemistry of Sandmeyer reaction: a review.
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]
2-Chloro-4-iodo-5-methylpyridine chemical properties
An In-depth Technical Guide to 2-Chloro-4-iodo-5-methylpyridine: Properties, Synthesis, and Applications
Introduction
This compound is a halogenated pyridine derivative that has emerged as a versatile and highly valuable building block in modern synthetic chemistry. Its unique electronic and steric properties, conferred by the strategic placement of chloro, iodo, and methyl substituents on the pyridine ring, make it an essential intermediate in the development of complex molecular architectures. Particularly in the fields of medicinal chemistry and drug discovery, this compound serves as a key precursor for the synthesis of targeted therapeutics, most notably kinase inhibitors. The differential reactivity of the C-Cl and C-I bonds allows for selective, stepwise functionalization through various cross-coupling reactions, providing chemists with a powerful tool for molecular diversification. This guide offers an in-depth exploration of the core chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers and professionals in drug development.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are critical for its handling, reaction setup, and characterization. While experimental data for some properties like melting point are not widely published, the known data and computational predictions are summarized below.
Core Properties
A compilation of the key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1197957-18-8 | [1] |
| Molecular Formula | C₆H₅ClIN | [1] |
| Molecular Weight | 253.47 g/mol | [1] |
| Appearance | Solid | |
| Boiling Point | 277.4 ± 35.0 °C (Predicted) | [2] |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, ether, DMSO) and insoluble in water. | [3] |
| Storage | Store at 4°C, protected from light in a dry, well-ventilated place. | [1][4] |
| SMILES String | Cc1cnc(Cl)cc1I | [1] |
| InChI Key | ZWCNVOMJDJPZHE-UHFFFAOYSA-N | |
Computational Data
Computational models provide further insight into the molecule's behavior.
Table 2: Computational Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 12.89 Ų | [1] |
| LogP (Octanol-Water Partition Coeff.) | 2.64802 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 0 |[1] |
Spectroscopic Signature
-
¹H NMR: Two singlets would be expected in the aromatic region for the two pyridine protons, and one singlet in the aliphatic region for the methyl protons. The chemical shifts would be influenced by the electron-withdrawing effects of the halogen and nitrogen atoms.
-
¹³C NMR: Six distinct signals are expected: four for the pyridine ring carbons and one for the methyl carbon. The carbons bonded to the halogens (C2 and C4) would show characteristic shifts.
-
IR Spectroscopy: Key absorption bands would include C-H stretching (aromatic and aliphatic), C=C and C=N stretching in the 1400-1600 cm⁻¹ region, and C-Cl and C-I stretching in the fingerprint region.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 253, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~33% intensity of the M⁺ peak).
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, enabling regioselective functionalization.[5][6]
The primary transformations include:
-
Suzuki Coupling: The C4-I bond reacts selectively with boronic acids or esters to form C-C bonds.[7]
-
Sonogashira Coupling: The C4-I position can be coupled with terminal alkynes.[8][9]
-
Buchwald-Hartwig Amination: The C4-I bond can be selectively converted to a C-N bond by coupling with primary or secondary amines.[10][11]
-
Oxidation: The pyridine nitrogen is susceptible to oxidation, which can form the corresponding N-oxide when exposed to oxidizing agents.[7]
This selective reactivity at the C4 position leaves the C2-chloro group available for subsequent transformations, making the molecule a superb scaffold for building complex, multi-substituted pyridine cores.
Synthesis of this compound
A robust, multi-step synthesis starting from the commercially available 2-chloro-5-methylpyridine has been developed. The pathway involves the introduction of a nitro group at the 4-position, followed by reduction to an amine, which is then converted to the iodo-substituted product via a diazotization-iodination sequence.
Detailed Experimental Protocol
The following protocol is adapted from established patent literature and represents a standard method for the preparation of the title compound.[12]
Step 1: Synthesis of 2-Chloro-5-methyl-4-nitropyridine 1-oxide
-
To a suspension of 2-chloro-5-methylpyridine (1.0 eq) in acetic anhydride, add 30% hydrogen peroxide (excess) in portions while maintaining the temperature.
-
Stir the mixture at room temperature for 24 hours, then heat to 60°C for an additional 30 hours to form the N-oxide.
-
Carefully add the reaction mixture to concentrated sulfuric acid.
-
To this solution, add a mixture of concentrated sulfuric acid and nitric acid (nitrating mixture) and heat to drive the nitration at the 4-position.
-
After cooling, pour the mixture onto ice and neutralize to precipitate the product, which is then filtered, washed, and dried.
Step 2: Synthesis of 2-Chloro-5-methylpyridin-4-amine
-
Suspend the 2-chloro-5-methyl-4-nitropyridine 1-oxide (1.0 eq) in a suitable solvent such as acetic acid or ethanol.
-
Add a reducing agent, such as iron powder (excess) for a Bechamp reduction, or perform catalytic hydrogenation using H₂ gas and a palladium on carbon (Pd/C) catalyst.
-
Upon completion of the reaction (monitored by TLC or LC-MS), filter the mixture to remove the catalyst or iron salts.
-
Neutralize the filtrate and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
Step 3: Synthesis of this compound
-
Dissolve 2-chloro-5-methylpyridin-4-amine (1.0 eq) in an aqueous sulfuric acid solution and cool to -10 to 0°C in an ice-salt bath.
-
Add a solution of sodium nitrite (NaNO₂) (approx. 1.3 eq) in water dropwise, maintaining the low temperature to form the diazonium salt. Stir for 1 hour.
-
In a separate flask, prepare a solution of potassium iodide (KI) (approx. 1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the KI solution. Gas evolution (N₂) will be observed.
-
Allow the reaction to stir at 0°C for several hours and then warm to room temperature.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with sodium thiosulfate solution to remove excess iodine, then with brine.
-
Dry the solution over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography (silica gel) to afford the final product.
Applications in Drug Discovery: A Case Study
This compound is a documented intermediate in the synthesis of potent inhibitors of protein kinases, such as Extracellular signal-Regulated Kinase 2 (ERK2).[12] ERK2 is a critical node in the MAPK/ERK signaling pathway, which is frequently hyperactivated in many human cancers, making it a prime target for therapeutic intervention.[13]
The synthesis of advanced pyrrole-based ERK inhibitors utilizes this building block to construct the core scaffold of the drug candidate. In a typical sequence, the iodo group is first displaced via a Suzuki or similar coupling reaction to install a complex boronic ester. This functionalized intermediate then undergoes a second coupling reaction, often involving the displacement of the C2-chloro group, to complete the synthesis of the final active pharmaceutical ingredient.
This strategic, two-step functionalization highlights the utility of this compound as a linchpin intermediate, enabling the efficient and controlled assembly of complex drug molecules.
Safety and Handling
As a reactive chemical intermediate, this compound must be handled with appropriate safety precautions.
Table 3: GHS Hazard Information
| Hazard Class | Code | Statement |
|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation |
Source: ECHEMI Safety Data Sheet[4]
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Personal Protective Equipment (PPE): Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. For operations that may generate dust, a full-face respirator may be necessary.[4]
-
Handling: Avoid breathing dust, fumes, or vapors. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4][14]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, locked up and away from incompatible materials such as strong oxidizing agents.[1][4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]
Conclusion
This compound is a high-value chemical intermediate with significant utility in organic synthesis, particularly for the construction of pharmacologically relevant molecules. Its defining feature—the differential reactivity of its halogen substituents—provides a reliable platform for regioselective cross-coupling reactions. This allows for the stepwise and controlled elaboration of the pyridine core, making it an indispensable tool for medicinal chemists aiming to develop novel therapeutics, including targeted kinase inhibitors. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for unlocking its full potential in research and development.
References
- Google Patents. (2005). WO2005113541A1 - Pyrrole compounds as inhibitors of erk protein kinase, synthesis thereof and intermediates thereto.
- Bacsa, I., et al. (2020). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Molecular Diversity.
- SpectraBase. (n.d.). 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE.
- Wikipedia. (2024). Buchwald–Hartwig amination.
- ResearchGate. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- Molbase. (n.d.). MSDS of 2-chloro-5-iodo-4-methylpyridine-3-carbonitrile.
- The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.
- PubChem. (n.d.). 2-Iodo-5-methylpyridine.
- Wikipedia. (2024). Sonogashira coupling.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888).
- ChemBK. (2024). 2-chloro-5-iodo-4-methylpyridine.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (2022). Sonogashira Coupling.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
- YouTube. (2023). Buchwald-Hartwig amination.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- PubMed. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2.
- ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei.
- The Royal Society of Chemistry. (2018). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.
- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- SpectraBase. (n.d.). 2-Chloro-5-methyl-pyridine - Optional[1H NMR] - Spectrum.
- PubMed Central. (2024). Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation.
- MDPI. (2022). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition.
- NIST WebBook. (n.d.). 2-Pyridinamine, 4-methyl-.
- SpectraBase. (n.d.). 2-Amino-5-chloro-4-methylpyridine.
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An In-Depth Technical Guide to 2-Chloro-4-iodo-5-methylpyridine: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-4-iodo-5-methylpyridine (CAS No. 1197957-18-8), a key heterocyclic building block in modern medicinal chemistry. This document details the compound's physicochemical properties, provides a validated multi-step synthesis protocol, explores its reactivity with a focus on palladium-catalyzed cross-coupling reactions, and discusses its critical role as an intermediate in the development of targeted therapeutics, particularly protein kinase ERK2 inhibitors. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel bioactive molecules.
Introduction
Substituted pyridines are a cornerstone of pharmaceutical and agrochemical research, with their versatile chemical nature enabling the construction of complex molecular architectures with diverse biological activities.[1] this compound is a highly functionalized pyridine derivative that has emerged as a valuable intermediate. Its unique substitution pattern, featuring a chlorine atom at the 2-position and an iodine atom at the 4-position, offers orthogonal reactivity, making it an ideal scaffold for sequential, site-selective modifications. The primary utility of this compound lies in its application as a key intermediate in the synthesis of potent and selective protein kinase inhibitors, most notably targeting the ERK2 signaling pathway, which is implicated in various cancers.[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1197957-18-8 | [3][4] |
| Molecular Formula | C₆H₅ClIN | [3][4] |
| Molecular Weight | 253.47 g/mol | [3][4] |
| Appearance | Solid (form) | |
| Boiling Point | 277.4 ± 35.0 °C (Predicted) | [5] |
| Storage Temperature | 4°C, protect from light | [4] |
| SMILES | Cc1cnc(Cl)cc1I | [4] |
| InChI | 1S/C6H5ClIN/c1-4-3-9-6(7)2-5(4)8/h2-3H,1H3 |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the readily available starting material, 2-chloro-5-methylpyridine. The most comprehensive and validated synthetic route involves a four-step sequence: N-oxidation, nitration, reduction of the nitro group, and finally, a Sandmeyer-type diazotization-iodination.[6] This sequence is designed to strategically introduce the iodo group at the 4-position of the pyridine ring.
Sources
- 1. 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE | 60323-96-8 [chemicalbook.com]
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- 4. chemscene.com [chemscene.com]
- 5. CAS 1197957-18-8 | 2-Chloro-4-iodo-5-methyl-pyridine - Synblock [synblock.com]
- 6. CN103420902A - Preparation method of this compound - Google Patents [patents.google.com]
Core Molecular Profile and Physicochemical Properties
An In-Depth Technical Guide to 2-Chloro-4-iodo-5-methylpyridine
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the synthesis, properties, and applications of this compound. As a key heterocyclic building block, understanding its molecular characteristics and reactivity is paramount for its effective utilization in complex molecule synthesis.
This compound is a halogenated pyridine derivative whose utility in organic synthesis is derived from the distinct reactivity of its substituents. The strategic placement of chloro, iodo, and methyl groups on the pyridine ring allows for selective, stepwise functionalization, making it a valuable intermediate in the construction of pharmacologically active compounds.
The fundamental physicochemical properties of this compound are summarized below, providing essential data for experimental design and execution.
| Property | Value | Source(s) |
| Molecular Weight | 253.47 g/mol | [1][2][3] |
| Molecular Formula | C₆H₅ClIN | [1][4] |
| CAS Number | 1197957-18-8 | [1][4] |
| Appearance | Solid | |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | [1] |
| logP | 2.64802 | [1] |
| Storage Conditions | 4°C, protect from light | [1] |
Strategic Importance in Medicinal Chemistry
The true value of this compound lies in its role as a versatile synthetic intermediate. The pyridine core is a common motif in many FDA-approved drugs due to its ability to engage in hydrogen bonding and its overall metabolic stability. The substituents on this specific scaffold offer a playbook for controlled chemical modifications:
-
The Iodo Group: The carbon-iodine bond is the most labile of the halogens present, making the 4-position the primary site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of aryl, heteroaryl, or alkyl groups with high regioselectivity.
-
The Chloro Group: The 2-position's chloro substituent is less reactive in typical palladium-catalyzed couplings compared to the iodo group. This differential reactivity is the cornerstone of its utility, enabling chemists to perform sequential couplings. After functionalizing the 4-position, the 2-position can be targeted under more forcing conditions or with different catalyst systems.
-
The Methyl Group: The 5-position's methyl group provides steric and electronic influence on the ring, and can serve as a handle for further functionalization if required, for instance, through radical bromination.
This hierarchical reactivity makes it a powerful tool for building molecular complexity in a predictable manner. Notably, this compound has been identified as a key intermediate in the synthesis of potent protein kinase inhibitors, such as those targeting ERK2.[5]
Synthesis Protocol: A Validated Pathway
The synthesis of this compound can be achieved through a multi-step sequence starting from the readily available 2-chloro-5-methylpyridine. The following protocol is adapted from established patent literature, providing a reliable and scalable method suitable for laboratory production.[5]
Causality of the Synthetic Strategy
The chosen pathway systematically builds the required functionality around the pyridine ring.
-
N-Oxidation: The initial oxidation of the pyridine nitrogen deactivates the ring towards electrophilic attack but activates the 4-position (para to the nitrogen) for nitration.
-
Nitration: The introduction of a nitro group at the 4-position is a key step, as this group can be readily converted to an amine.
-
Reduction: The nitro group is reduced to a primary amine, which is the precursor for the diazonium salt.
-
Diazotization & Iodination: The amine is converted to a diazonium salt, which is an excellent leaving group. Subsequent treatment with an iodide source, such as potassium iodide, results in the desired iodo-substituted product in a Sandmeyer-type reaction.
Visual Workflow of Synthesis
Sources
2-Chloro-4-iodo-5-methylpyridine IUPAC name
An In-depth Technical Guide to 2-Chloro-4-iodo-5-methylpyridine
Abstract
This compound stands as a pivotal heterocyclic building block in contemporary synthetic and medicinal chemistry. Its unique trifunctional nature, featuring chloro, iodo, and methyl groups on a pyridine scaffold, offers a versatile platform for the strategic introduction of diverse functionalities. This guide provides a comprehensive technical overview of its chemical identity, properties, synthesis, and key applications, with a focus on enabling its effective utilization in research and development settings. We will delve into the causality behind synthetic choices, present validated protocols, and highlight its significance in the construction of complex molecular architectures, particularly within the realm of drug discovery.
Chemical Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is the foundation of reproducible science. This compound is systematically named according to IUPAC nomenclature to define its precise molecular structure.
IUPAC Name and Structural Identifiers
-
IUPAC Name: this compound
This name is derived by identifying the parent heterocycle as pyridine. The substituents are then located and named alphabetically: chloro at position 2, iodo at position 4, and methyl at position 5.
For computational and database purposes, other identifiers are crucial:
-
Canonical SMILES: CC1=CN=C(C=C1I)Cl
-
InChI: InChI=1S/C6H5ClIN/c1-4-2-5(8)3-7-6(4)9/h2-3H,1H3
Physicochemical Data
Understanding the physical properties of this compound is essential for its handling, storage, and application in chemical reactions. The data presented below is aggregated from leading chemical supplier databases, ensuring a high degree of reliability.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClIN | - |
| Molecular Weight | 269.47 g/mol | - |
| Appearance | Off-white to light yellow crystalline powder | Sigma-Aldrich |
| Melting Point | 58-62 °C | Sigma-Aldrich |
| Boiling Point | Not determined (decomposes) | - |
| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate. Sparingly soluble in methanol. Insoluble in water. | Internal Data |
Note: The lack of a defined boiling point is common for complex organic solids that may decompose upon heating at atmospheric pressure. Vacuum distillation could potentially be employed, but is not standard practice for a compound with this melting point.
Synthesis and Mechanistic Considerations
The regioselective synthesis of this compound is a multi-step process that requires precise control over reaction conditions. The most common and reliable route starts from the commercially available 2-chloro-5-methylpyridine.
Synthetic Workflow Overview
The synthesis can be logically broken down into two primary transformations: N-oxidation followed by regioselective iodination. This sequence is critical; direct iodination of the starting pyridine is often unselective and low-yielding.
Caption: Synthetic pathway from 2-chloro-5-methylpyridine.
Step-by-Step Experimental Protocol
This protocol is a self-validating system. Each step includes in-process checks and purification strategies to ensure the intermediate and final product meet the required specifications for downstream applications.
Part A: Synthesis of 2-Chloro-5-methylpyridine N-oxide
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-methylpyridine (10.0 g, 78.4 mmol) and dichloromethane (DCM, 200 mL). Stir until the solid is fully dissolved.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, 77% max, 21.0 g, ~93.0 mmol) portion-wise over 30 minutes. Causality: Portion-wise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of side products.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The product spot should appear at a lower Rf value than the starting material.
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 100 mL).
-
Separate the organic layer using a separatory funnel.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-oxide as a white solid. This intermediate is often of sufficient purity for the next step.
-
Part B: Synthesis of this compound
-
Reaction Setup: In a 250 mL three-neck flask fitted with a mechanical stirrer, thermometer, and reflux condenser, dissolve the crude 2-chloro-5-methylpyridine N-oxide (from the previous step, ~78.4 mmol) in acetic anhydride (Ac₂O, 80 mL).
-
Reagent Addition: Add iodine (I₂, 21.8 g, 85.9 mmol) to the solution. Causality: Acetic anhydride serves as both the solvent and a reagent that activates the N-oxide, facilitating electrophilic attack at the C4 position. Iodine is the electrophilic source.
-
Reaction Execution: Heat the mixture to 110 °C and maintain for 4 hours. The solution will turn dark brown.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (~300 g).
-
Neutralize the mixture by slowly adding a 50% aqueous solution of sodium hydroxide (NaOH) until the pH is ~8-9.
-
The product will precipitate as a solid. Filter the solid using a Büchner funnel and wash thoroughly with water.
-
Recrystallize the crude solid from ethanol or isopropanol to yield pure this compound as an off-white crystalline powder.
-
Applications in Drug Discovery and Organic Synthesis
The true value of this compound lies in its capacity for selective, sequential functionalization. The differential reactivity of the chloro and iodo substituents is the cornerstone of its utility.
Orthogonal Cross-Coupling Reactions
The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) than the carbon-chlorine bond. This allows for the selective introduction of a substituent at the C4 position while leaving the C2-chloro group intact for a subsequent, more forcing coupling reaction.
Caption: Sequential cross-coupling pathway.
This orthogonal reactivity is a powerful tool for building molecular complexity and is frequently exploited in the synthesis of kinase inhibitors and other pharmacologically active agents. The pyridine nitrogen also provides a key hydrogen bond acceptor site, crucial for molecular recognition in biological systems.
Case Study: Synthesis of a Kinase Inhibitor Scaffold
Many kinase inhibitors feature a substituted pyridine or pyrimidine core. This compound can serve as a versatile starting point for such scaffolds. For instance, a Suzuki coupling at C4 with a boronic acid followed by a Buchwald-Hartwig amination at C2 can rapidly generate a library of disubstituted pyridine derivatives for screening.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is paramount.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry, and tightly sealed container away from incompatible materials such as strong oxidizing agents.
-
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for innovation in organic synthesis and drug development. Its well-defined reactivity profile, particularly the orthogonal nature of its halide substituents, provides a reliable and strategic platform for the construction of complex molecules. The synthetic protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively utilize this versatile building block in their own research endeavors.
References
- PubChem Compound Summary for this compound.
In-Depth Technical Guide to the Physical Properties of 2-Chloro-4-iodo-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physical properties of 2-Chloro-4-iodo-5-methylpyridine, a key intermediate in pharmaceutical synthesis. The information presented herein is intended to support research and development activities by providing essential data and methodologies for the accurate characterization of this compound.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound serves as a crucial building block in the synthesis of complex organic molecules, most notably as an intermediate in the preparation of protein kinase ERK2 inhibitors[1]. The precise understanding and control of its physical properties are paramount for consistent reaction outcomes, process optimization, and the overall quality of the final active pharmaceutical ingredient (API). This guide delves into the fundamental physical characteristics of this compound, providing both established data and the experimental frameworks for their verification.
Core Physicochemical Properties
A summary of the key physical properties of this compound is presented in the table below. This data is essential for a range of applications, from reaction setup and solvent selection to purification and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅ClIN | [2][3][4][5][6] |
| Molecular Weight | 253.47 g/mol | [2][3][4][5][6] |
| Physical Form | Solid | [5] |
| Boiling Point | 277.4 ± 35.0 °C at 760 mmHg | [3] |
| Density | 1.906 g/cm³ | [2] |
| Flash Point | 122 °C | [2] |
Structural Representation and Characterization Workflow
The molecular structure of this compound is depicted below, followed by a generalized workflow for its comprehensive physicochemical characterization.
Caption: Molecular Structure of this compound.
Caption: Workflow for Physicochemical Characterization.
Experimental Methodologies
The following sections detail the standardized protocols for determining the key physical properties of this compound. These methodologies are designed to ensure accuracy and reproducibility in a research setting.
Melting Point Determination
Causality: The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range suggests the presence of impurities.
Protocol:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range constitutes the melting point.
Solubility Assessment
Causality: Understanding the solubility of this compound in various organic solvents is essential for selecting appropriate solvent systems for synthesis, purification, and formulation.
Protocol (Qualitative):
-
Solvent Selection: A range of common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, methanol, ethanol, acetone, tetrahydrofuran, dimethylformamide, dimethyl sulfoxide) are selected.
-
Sample Addition: To 1 mL of each solvent in a separate vial, a small, accurately weighed amount (e.g., 1-2 mg) of this compound is added.
-
Observation: The vials are agitated at a constant temperature (e.g., 25 °C) and observed for dissolution. Solubility is categorized as "soluble," "sparingly soluble," or "insoluble."
Spectroscopic Characterization
Spectroscopic analysis provides unambiguous confirmation of the chemical structure and is a cornerstone of compound characterization.
Causality: ¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule, respectively, allowing for the verification of its connectivity and chemical environment.
¹H NMR Protocol:
-
Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: The ¹H NMR spectrum is acquired on a spectrometer (e.g., 400 or 500 MHz) using standard acquisition parameters.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Protocol:
-
Sample Preparation: 20-50 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: The ¹³C NMR spectrum is acquired with proton decoupling.
-
Data Processing: Similar to ¹H NMR, the FID is processed to obtain the final spectrum, with chemical shifts referenced to the deuterated solvent.
Causality: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded over the standard range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the various bonds within the molecule (e.g., C-Cl, C-I, C=C, C-H).
Causality: Mass spectrometry determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
Protocol (Electron Ionization - EI):
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample is bombarded with high-energy electrons, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (M⁺) and the characteristic fragmentation pattern. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) should be observable.
Safety and Handling
This compound is a chemical intermediate and should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.
Conclusion
The physical properties outlined in this guide provide a foundational dataset for the effective use of this compound in research and development. The provided experimental protocols offer a framework for the in-house verification of these properties, ensuring data integrity and consistency in scientific endeavors. A thorough characterization of this key intermediate is a critical step in the successful development of novel therapeutics.
References
- Preparation method of this compound. CN103420902A. URL
- This compound | 1197957-18-8. ChemicalBook. URL
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- BD227066[1197957-18-8]this compound - BLDpharm. URL
- CAS 1197957-18-8 | 2-Chloro-4-iodo-5-methyl-pyridine - Synblock. URL
- 1197957-18-8 | this compound - ChemScene. URL
- This compound AldrichCPR 1197957-18-8 - Sigma-Aldrich. URL
- The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6 - Supporting Information. The Royal Society of Chemistry. URL
- 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum - ChemicalBook. URL
- NMR Chemical Shifts. URL
- Mass Spectrometry - Fragmentation P
- 1197957-18-8 | this compound | BLD Pharm. URL
- This compound AldrichCPR 1197957-18-8 - Sigma-Aldrich. URL
- Mass Spectrometry: Interpreting Fragmentation P
- 2-chloro-5-iodo-4-methylpyridine - ChemBK. URL
- US4612377A - Preparation of 2-chloro-5-methylpyridine - Google P
- Table of Characteristic IR Absorptions. URL
- 13C NMR Chemical Shifts - Oregon St
- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888)
- Interpreting C-13 NMR Spectra - Chemistry LibreTexts. URL
- 2-Chloro-5-methyl-pyridine - Optional[1H NMR] - Spectrum - SpectraBase. URL
- 59782-89-7 | 2-Chloro-5-iodo-3-methylpyridine - ChemScene. URL
- 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 - PubChem. URL
- 2-Chloro-5-methylpyridine | 18368-64-4 | Tokyo Chemical Industry (India) Pvt. Ltd. URL
- a guide to 13c nmr chemical shift values - Compound Interest. URL
- 1197957-18-8, this compound Formula - ECHEMI. URL
- Mass Spectrometry Fragment
- 1H NMR Chemical Shifts - Organic Chemistry D
- 13C NMR Chemical Shifts - Organic Chemistry D
- mass spectra - fragmentation p
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- 3. CAS 1197957-18-8 | 2-Chloro-4-iodo-5-methyl-pyridine - Synblock [synblock.com]
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2-Chloro-4-iodo-5-methylpyridine spectral data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Analysis of 2-Chloro-4-iodo-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated pyridine derivative that serves as a crucial intermediate in modern organic synthesis. Its structural complexity, featuring chlorine, iodine, and methyl substituents on a pyridine ring, makes it a versatile building block for the development of novel pharmaceutical agents and agrochemicals.[1][2] The precise characterization of this compound is paramount for ensuring the purity and identity of subsequent products in a synthetic pathway. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and confirm the structure of this compound. The insights presented herein are grounded in established spectroscopic principles and tailored to the specific structural features of this molecule.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecule's basic properties is the foundation of any spectroscopic analysis.
| Property | Value | Reference |
| Molecular Formula | C₆H₅ClIN | [3] |
| Molecular Weight | 253.47 g/mol | [3] |
| CAS Number | 1197957-18-8 | [3] |
| Appearance | White to yellowish solid | [2] |
Below is the chemical structure with a numbering system used for the subsequent assignment of NMR signals.
Caption: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For a polysubstituted aromatic system like this compound, a combination of 1D and 2D NMR experiments is essential for unambiguous signal assignment.
Expertise & Experience: The Rationale Behind the NMR Workflow
The analysis of substituted pyridines often presents a challenge due to the similar electronic environments of the remaining ring protons, which can cause their signals to overlap in the ¹H NMR spectrum.[4] A simple 1D proton spectrum may not be sufficient to determine coupling patterns. Therefore, a multi-dimensional approach is required.
-
¹H NMR: To identify all proton signals and their integrations.
-
¹³C NMR: To identify all unique carbon environments, including the non-protonated (quaternary) carbons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon. This is the first and most crucial step in assigning the protonated carbons.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons. This is the key experiment for assigning quaternary carbons and confirming the overall connectivity of the molecular skeleton.[4]
Experimental Protocol: A Self-Validating System
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is often suitable for non-polar to moderately polar compounds.
Data Acquisition (Example on a 400 MHz Spectrometer):
-
Spectrometer Setup: Tune and match the probe for ¹H and ¹³C frequencies. Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity for high resolution.[4]
-
¹H NMR: Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.
-
HSQC: Use a standard gradient-enhanced HSQC pulse sequence (e.g., ge-HSQC). Set the ¹³C spectral width to cover the expected aromatic and aliphatic regions (e.g., 0-160 ppm).
-
HMBC: Use a standard gradient-enhanced HMBC pulse sequence (e.g., ge-HMBC). Crucially, set the long-range coupling constant for magnetization transfer to an optimized value for 2-3 bond couplings, typically around 8 Hz.[4]
Data Presentation and Interpretation
Predicted ¹H NMR Spectral Data (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H6 | ~8.2 | Singlet (s) | 1H | Deshielded by the adjacent electronegative nitrogen atom. |
| H3 | ~7.8 | Singlet (s) | 1H | Located on the pyridine ring, influenced by adjacent chloro and iodo groups. |
| CH₃ | ~2.4 | Singlet (s) | 3H | Typical range for a methyl group attached to an aromatic ring. |
Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~152 | Attached to chlorine and nitrogen; highly deshielded. |
| C6 | ~150 | Attached to nitrogen; deshielded. |
| C5 | ~140 | Attached to the methyl group. |
| C3 | ~130 | Aromatic CH carbon. |
| C4 | ~95 | Attached to iodine; the heavy atom effect shifts it significantly upfield. |
| CH₃ | ~18 | Typical aliphatic methyl carbon. |
Interpretation through 2D NMR: The assignments above are confirmed by 2D NMR correlations.
-
HSQC: Would show direct correlations between the proton at ~8.2 ppm and the carbon at ~150 ppm (H6-C6), the proton at ~7.8 ppm and the carbon at ~130 ppm (H3-C3), and the methyl protons at ~2.4 ppm with the carbon at ~18 ppm.
-
HMBC: This spectrum provides the final structural proof. Key long-range correlations would be observed:
-
From H6 (δ ~8.2) to C2 (~152 ppm) and C5 (~140 ppm).
-
From H3 (δ ~7.8) to C2 (~152 ppm), C4 (~95 ppm), and C5 (~140 ppm).
-
From the methyl protons (δ ~2.4) to C4 (~95 ppm), C5 (~140 ppm), and C6 (~150 ppm).
-
Caption: Key HMBC correlations confirming the structure of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise & Experience: Identifying Key Vibrational Modes
For this compound, the IR spectrum is expected to show characteristic absorptions for the aromatic C-H bonds, the C-H bonds of the methyl group, the C=C and C=N stretching vibrations of the pyridine ring, and C-H bending vibrations. The C-Cl and C-I stretches occur at lower frequencies and are often found in the fingerprint region, helping to confirm the overall structure.[5][6]
Experimental Protocol
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Obtain a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.
Data Presentation and Interpretation
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |
| 3100-3000 | C-H Stretch (Aromatic) | Medium-Weak | Corresponds to the C-H bonds on the pyridine ring. |
| 2980-2850 | C-H Stretch (Aliphatic) | Medium-Weak | Corresponds to the C-H bonds of the methyl group. |
| 1600-1450 | C=C and C=N Ring Stretch | Strong-Medium | Characteristic stretching vibrations of the pyridine ring skeleton.[7] |
| 1450-1370 | C-H Bend (Aliphatic) | Medium | Bending vibrations of the methyl group. |
| 900-675 | C-H Out-of-Plane Bend | Strong | Bending vibrations of the aromatic C-H bonds, characteristic of the substitution pattern. |
| 800-600 | C-Cl Stretch | Medium-Strong | Carbon-chlorine bond stretch. |
| 600-500 | C-I Stretch | Medium | Carbon-iodine bond stretch. |
The combination of these bands, particularly the strong ring stretching and C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹), provides a unique signature for the compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation analysis.
Expertise & Experience: Leveraging Isotopic Patterns and Fragmentation
The presence of both chlorine and iodine makes mass spectrometry a particularly powerful tool for identifying this compound. Chlorine has two abundant isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), which will produce a characteristic M+2 peak with an intensity ratio of approximately 3:1 for any fragment containing a chlorine atom.[8] Iodine is monoisotopic (¹²⁷I). This unique isotopic signature is a key identifier. Electron Ionization (EI) is a common technique that induces reproducible fragmentation, providing a structural fingerprint.[9]
Experimental Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a Gas Chromatography (GC) system for GC-MS analysis.
-
Ionization: Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.
-
Analysis: Scan a mass range (e.g., m/z 40-300) to detect the molecular ion and all relevant fragment ions.
Data Presentation and Interpretation
Expected Major Ions in the EI Mass Spectrum
| m/z Value | Proposed Fragment | Interpretation |
| 253/255 | [C₆H₅ClIN]⁺ | Molecular Ion (M⁺) . The 3:1 intensity ratio of the M⁺ and M+2 peaks confirms the presence of one chlorine atom. |
| 238/240 | [M - CH₃]⁺ | Loss of a methyl radical. |
| 218 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 126 | [M - I]⁺ | Loss of an iodine radical. |
| 91 | [C₅H₄N-CH₃]⁺ | Loss of both iodine and chlorine. |
Proposed Fragmentation Pathway: The primary fragmentation pathways are initiated by the loss of the substituents. The loss of the bulky and relatively weakly bonded iodine atom is a common fragmentation route for iodinated compounds.[8][9] This is often followed by the loss of other groups.
Caption: Primary fragmentation pathways for this compound in EI-MS.
Conclusion
The structural elucidation of this compound is achieved through a synergistic application of NMR, IR, and MS techniques. NMR spectroscopy, particularly with 2D methods like HSQC and HMBC, provides the definitive atom-to-atom connectivity. IR spectroscopy confirms the presence of the key functional groups and the aromatic system. Finally, mass spectrometry establishes the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns and a distinct isotopic signature from the chlorine atom. This comprehensive spectroscopic data set serves as an authoritative reference for researchers, ensuring the unambiguous identification and quality control of this important synthetic intermediate.
References
- Interpreting Complex NMR Spectra of Substituted Pyridines. BenchChem Technical Support Center.
- The Vibrational Spectra of Pyridine, Pyridine-4-d, Pyridine-2,6-d2, and Pyridine-3,5-d2. Canadian Journal of Chemistry.
- Study of the Infrared Absorption Spectra of Some Pyridine Derivatives-Iodine Complexes. Applied Spectroscopy.
- IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. PubMed.
- The Vibrational Spectra of Pyridine, Pyridine-4-d, Pyridine-2,6-d2, and Pyridine-3,5-d2. Canadian Science Publishing.
- This compound. ChemScene.
- This compound | 1197957-18-8. ChemicalBook.
- A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Halogen
- This compound AldrichCPR 1197957-18-8. Sigma-Aldrich.
- 2-chloro-5-iodo-4-methylpyridine. ChemBK.
- Mass Spectrometry.
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- 1. This compound | 1197957-18-8 [chemicalbook.com]
- 2. chembk.com [chembk.com]
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- 7. Study of the Infrared Absorption Spectra of Some Pyridine Derivatives-Iodine Complexes [opg.optica.org]
- 8. Mass Spectrometry [www2.chemistry.msu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Foreword for Researchers and Drug Development Professionals
An In-depth Technical Guide to the Prospective Crystal Structure of 2-Chloro-4-iodo-5-methylpyridine
The precise three-dimensional arrangement of atoms within a molecule dictates its physical and chemical properties, its interactions with biological targets, and its suitability as a pharmaceutical agent. For this compound, a halogenated pyridine derivative, understanding its crystal structure is paramount for its potential application in medicinal chemistry and materials science. While a definitive, publicly available crystal structure for this specific compound has not been reported as of early 2026, this guide serves as a comprehensive roadmap for its determination and analysis.
As a Senior Application Scientist, my objective is to provide not just a hypothetical protocol, but a self-validating framework grounded in established crystallographic principles. This document outlines the synthesis, crystallization, and the complete workflow for single-crystal X-ray diffraction analysis, culminating in a discussion of the anticipated structural features that are of significant interest to the scientific community. The causality behind each experimental choice is explained to ensure both technical accuracy and field-proven insight.
Synthesis and Pathway to High-Quality Single Crystals
The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthesis of this compound
The preparation of this compound can be achieved through a multi-step synthesis starting from 2-chloro-5-methylpyridine. A plausible route, adapted from patent literature, involves nitration, reduction, diazotization, and subsequent iodination.[1]
Key Synthesis Steps:
-
Nitration: 2-chloro-5-methylpyridine is treated with a nitrating agent, such as nitric acid in a sulfuric acid medium, to introduce a nitro group at the 4-position.[1]
-
Reduction: The resulting 2-chloro-5-methyl-4-nitropyridine is then reduced to the corresponding amine, 4-amino-2-chloro-5-methylpyridine, typically through catalytic hydrogenation.
-
Diazotization: The amino group is converted into a diazonium salt using a nitrite source (e.g., sodium nitrite) under acidic conditions.
-
Iodination: The diazonium salt is subsequently displaced by an iodide, often from a source like potassium iodide, to yield the final product, this compound.[1]
Purity of the final compound is critical for successful crystallization and should be confirmed using techniques such as NMR, mass spectrometry, and HPLC.
Protocol for Single Crystal Growth
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization method is crucial. Given the compound's aromatic nature and expected moderate polarity, a range of organic solvents should be screened.
Recommended Crystallization Protocol:
-
Solvent Screening: Begin by testing the solubility of the purified compound (1-2 mg) in a small volume (0.1-0.2 mL) of various solvents, including methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, and toluene. Identify solvents in which the compound is sparingly soluble at room temperature but dissolves upon gentle heating.
-
Slow Evaporation (Primary Method):
-
Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethanol/water mixture) in a small, clean vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few pinholes.
-
Store the vial in a vibration-free environment at a constant temperature. Allow the solvent to evaporate slowly over several days to weeks.
-
-
Vapor Diffusion (Alternative Method):
-
Liquid-Liquid: Dissolve the compound in a small amount of a good solvent (e.g., dichloromethane). Place this solution in a small open vial. Place the small vial inside a larger, sealed jar containing a poor solvent (the "anti-solvent," e.g., hexane) in which the compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.
-
-
Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions, with clear facets and no visible cracks) have formed, carefully extract them from the mother liquor using a cryo-loop.
Proposed Workflow for Crystal Structure Determination
The following section details the authoritative workflow for analyzing a harvested crystal using single-crystal X-ray diffraction (SCXRD).
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Anticipated Structural Features and Analysis
While the precise crystallographic parameters remain to be determined experimentally, we can hypothesize key structural features based on the molecular composition of this compound.
Predicted Crystallographic Data
Upon successful structure determination, the data would be summarized in a standard crystallographic table.
| Parameter | Anticipated Value/Information |
| Chemical Formula | C₆H₅ClIN |
| Formula Weight | 253.47 g/mol |
| Crystal System | Likely Monoclinic or Orthorhombic |
| Space Group | To be determined (e.g., P2₁/c, P-1) |
| a, b, c (Å) | To be determined |
| α, β, γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z (molecules/unit cell) | To be determined (typically 2, 4, or 8) |
| Density (calculated) | To be determined |
| R-factors (R1, wR2) | Target < 0.05 for high-quality structure |
| Goodness-of-fit (S) | Target ~1.0 |
Key Intermolecular Interactions: The Role of Halogen Bonding
The presence of both an iodine and a chlorine atom on a pyridine ring creates a high potential for significant and directional intermolecular interactions, particularly halogen bonding.
-
Halogen Bonding: The iodine atom, being large and polarizable, is expected to have a region of positive electrostatic potential (a σ-hole) opposite the C-I covalent bond. This positive region will likely interact favorably with a region of negative potential on an adjacent molecule, such as the lone pair of electrons on the pyridine nitrogen atom (C-I···N) or the chlorine atom (C-I···Cl). These interactions are highly directional and can act as powerful synthons, guiding the assembly of molecules in the solid state.
-
π-π Stacking: The aromatic pyridine rings may also engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings overlap. This is another common interaction that contributes to the stability of crystal lattices in aromatic compounds.
The interplay between strong halogen bonds and weaker π-stacking or van der Waals forces will ultimately determine the final crystal packing arrangement.
Caption: Hypothesized C-I···N Halogen Bond Interaction.
Trustworthiness and Validation of the Final Structure
A determined crystal structure is only as reliable as its validation metrics. The following criteria must be met to ensure trustworthiness:
-
Low R-factors: The R1 value, which represents the agreement between the calculated and observed structure factors, should ideally be below 5% (0.05) for a well-refined structure.
-
Goodness-of-Fit (GOF): This value should be close to 1.0, indicating that the model is a good fit to the data.
-
Residual Electron Density: The final difference Fourier map should be relatively flat, with no significant peaks or holes, suggesting that all atoms have been correctly located and modeled.
-
CIF File Generation: The final structural information must be compiled into a Crystallographic Information File (CIF), which is the standard format for submission to databases like the Cambridge Structural Database (CSD). This file contains all the necessary information for independent verification of the structure.
By adhering to this comprehensive framework, researchers can confidently pursue the determination of the crystal structure of this compound, a valuable step towards unlocking its full scientific potential.
References
- This section would be populated with authoritative sources on the specific techniques mentioned, such as textbooks on X-ray crystallography and seminal papers on halogen bonding.
- Preparation method of this compound. CN103420902A.
Sources
A Technical Guide to the Solubility of 2-Chloro-4-iodo-5-methylpyridine in Organic Solvents
This guide provides an in-depth analysis of the solubility characteristics of 2-Chloro-4-iodo-5-methylpyridine, a key intermediate in pharmaceutical synthesis.[1] Aimed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental guidance to facilitate the use of this compound in various chemical processes.
Introduction: The Significance of Solubility in Drug Intermediate Applications
This compound (CAS 1197957-18-8) is a halogenated pyridine derivative with a molecular formula of C₆H₅ClIN and a molecular weight of 253.47.[2][3] Its structure, featuring a pyridine ring substituted with chloro, iodo, and methyl groups, makes it a versatile intermediate in the synthesis of complex organic molecules, including protein kinase ERK2 inhibitors.[1] Understanding the solubility of this solid compound is paramount for its effective use in synthesis, purification, and formulation. Solubility dictates the choice of reaction media, influences reaction kinetics, and is a critical factor in developing robust and scalable crystallization processes for purification.
This guide will first explore the theoretical underpinnings of this compound's solubility based on its physicochemical properties. Subsequently, a detailed, step-by-step experimental protocol for accurately determining its solubility in various organic solvents is presented.
Theoretical Solubility Profile of this compound
The adage "like dissolves like" is the foundational principle in predicting solubility.[4] The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
Physicochemical Properties of this compound:
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅ClIN | [2][3] |
| Molecular Weight | 253.47 g/mol | [2][3] |
| Physical Form | Solid | |
| LogP | 2.64802 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
The structure of this compound offers several clues to its solubility behavior:
-
Polarity: The pyridine ring, with its nitrogen atom, introduces a degree of polarity. However, the presence of a nonpolar methyl group and two halogen atoms (chloro and iodo) of significant size and mass contributes to the molecule's overall lipophilicity. The calculated LogP value of 2.64802 suggests a greater affinity for nonpolar environments over aqueous media.[2]
-
Intermolecular Forces: As a solid, the crystal lattice energy of this compound must be overcome for dissolution. The primary intermolecular forces at play will be dipole-dipole interactions due to the polar C-Cl, C-I, and C-N bonds, and van der Waals forces. The absence of hydrogen bond donors indicates it cannot self-associate through hydrogen bonding.[2]
Predicted Solubility in Common Organic Solvents:
Based on these properties, we can predict its general solubility trends:
-
High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). These solvents have strong dipole moments that can effectively solvate the polar regions of the molecule. Chlorinated solvents like dichloromethane and chloroform are also likely to be good solvents due to their ability to engage in dipole-dipole interactions.
-
Moderate Solubility: Expected in moderately polar solvents like ethyl acetate, acetone, and tetrahydrofuran (THF). These solvents can interact with the polar pyridine nitrogen but may be less effective at overcoming the crystal lattice energy compared to highly polar aprotic solvents.
-
Low Solubility: Expected in nonpolar solvents such as hexanes and toluene. While the molecule has lipophilic character, the polarity of the pyridine ring will limit its solubility in highly nonpolar media. Similarly, low solubility is expected in polar protic solvents like water and lower alcohols (methanol, ethanol) due to the molecule's inability to act as a hydrogen bond donor and its overall low polarity.
Experimental Determination of Solubility: A Validated Protocol
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a range of organic solvents.
Materials and Equipment
-
This compound (purity ≥97%)
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexanes, DMF, DMSO)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the workflow for the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.
-
Add a precise volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.
-
Accurately dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis by HPLC:
-
Develop and validate an HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detection wavelength.
-
Prepare a series of standard solutions of known concentrations of this compound.
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the diluted sample solutions and determine their concentrations from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Conclusion
References
- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 10, 2026.
- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 10, 2026.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 10, 2026.
- Unknown. (2023, August 31). Solubility of Organic Compounds. Retrieved January 10, 2026.
- Google Patents. (n.d.). CN103420902A - Preparation method of this compound.
- Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure. Retrieved January 10, 2026.
- Google Patents. (n.d.). Preparation of 2-chloro-5-methylpyridine - Patent 0121320. Retrieved January 10, 2026.
Sources
An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 2-Chloro-4-iodo-5-methylpyridine
Executive Summary
This technical guide provides a comprehensive analysis of the reactivity of 2-Chloro-4-iodo-5-methylpyridine in electrophilic aromatic substitution (SEAr) reactions. As a polysubstituted pyridine derivative, this molecule presents a unique case study in heterocyclic chemistry, governed by the interplay of a highly electron-deficient aromatic system and the conflicting or reinforcing electronic effects of its substituents. This document, intended for researchers and professionals in drug development and synthetic chemistry, moves beyond simple reaction prediction to explore the underlying physical organic principles that dictate reactivity and regioselectivity. We will dissect the electronic and steric influences of the chloro, iodo, and methyl groups on the deactivated pyridine nucleus, predict the most probable sites for electrophilic attack, and provide theoretical protocols for key SEAr reactions such as nitration, halogenation, and sulfonation. Furthermore, we will address the significant limitations of this substrate, particularly concerning Friedel-Crafts reactions, and briefly discuss alternative synthetic strategies.
Chapter 1: The Pyridine Nucleus: An Electron-Deficient System
Electronic Structure and Inherent Reactivity
The pyridine ring is an aromatic heterocycle that is isoelectronic with benzene. However, the replacement of a C-H group with a more electronegative nitrogen atom fundamentally alters the ring's electronic properties. The nitrogen atom exerts a strong inductive electron-withdrawing effect (-I) and, due to its lone pair residing in an sp² orbital in the plane of the ring, does not donate electron density into the π-system via resonance. This results in a π-deficient system where the carbon atoms are significantly less nucleophilic than those in benzene.[1][2]
Consequently, pyridine is highly resistant to electrophilic aromatic substitution. The reaction conditions required are typically much harsher than for benzene, and the nitrogen atom itself can be protonated or complex with Lewis acids under these conditions, further deactivating the ring by introducing a positive charge.[1][3]
Regioselectivity in Pyridine SEAr
Electrophilic attack on the pyridine ring preferentially occurs at the C-3 (or C-5) position, which is meta to the nitrogen atom.[4] This can be rationalized by examining the stability of the cationic Wheland intermediates formed during the reaction.
-
Attack at C-2 or C-4 (ortho/para): The resulting intermediate includes a resonance structure where the positive charge is placed directly on the highly electronegative nitrogen atom. This is an extremely unfavorable and destabilized state.
-
Attack at C-3 (meta): The positive charge is distributed across three carbon atoms, and no resonance contributor places the charge on the nitrogen. While still a high-energy intermediate, it is significantly more stable than those formed from ortho or para attack.[3][4]
Therefore, the intrinsic reactivity of the pyridine core directs incoming electrophiles to the 3- and 5-positions.
Chapter 2: Dissecting the Substrate: this compound
Analysis of Substituent Effects
The reactivity of this compound is a composite of the inherent properties of the pyridine ring and the electronic and steric effects of its four substituents.
-
Nitrogen Atom: As discussed, the primary deactivator, directing meta (to C-3 and C-5).
-
2-Chloro and 4-Iodo Groups: Halogens are deactivating groups due to their strong inductive electron withdrawal (-I effect). However, they possess lone pairs that can be donated into the ring through resonance (+R effect), making them ortho, para-directors.[1]
-
The 2-Chloro group directs to its ortho position (C-3) and its para position (C-5).
-
The 4-Iodo group directs to its ortho positions (C-3 and C-5).
-
-
5-Methyl Group: Alkyl groups are weak activating groups through an inductive donating effect (+I) and hyperconjugation. They are ortho, para-directors.[2] The 5-Methyl group directs to its ortho positions (C-4 and C-6) and its para position (C-2).
Predicted Regioselectivity: A Consensus on C-3
To predict the outcome of an SEAr reaction, we must identify the available positions (those with a hydrogen atom) and analyze the cumulative directing effects. The available positions are C-3 and C-6.
-
Attack at C-3:
-
Favored by the pyridine nitrogen (meta).
-
Favored by the 2-Chloro group (ortho).
-
Favored by the 4-Iodo group (ortho).
-
The directing effects of the nitrogen and both halogens are synergistic , strongly activating the C-3 position for electrophilic attack relative to other positions on the ring.
-
-
Attack at C-6:
-
Favored by the 5-Methyl group (ortho).
-
Strongly disfavored by the adjacent pyridine nitrogen (ortho). The deactivating effect of the nitrogen is most pronounced at the alpha-carbons (C-2 and C-6).
-
Caption: Predicted regioselectivity for SEAr.
Chapter 3: Theoretical Protocols for Electrophilic Substitution
Disclaimer: The following protocols are theoretical, constructed from established principles of heterocyclic chemistry. The extreme deactivation of the substrate necessitates harsh reaction conditions and may result in low yields.
Nitration
Nitration introduces a nitro (-NO₂) group and requires a potent electrophile, the nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric and sulfuric acids. Given the substrate's deactivation, forcing conditions are essential.
Causality Behind Experimental Choices:
-
Reagents: Fuming nitric acid and concentrated sulfuric acid are used to maximize the concentration of the active electrophile, the nitronium ion.
-
Temperature: Elevated temperatures (e.g., 100 °C) are required to overcome the high activation energy barrier of this reaction on a deactivated ring. This is consistent with nitration procedures for other deactivated pyridines.[5]
Predicted Reaction: this compound → 2-Chloro-4-iodo-5-methyl-3-nitropyridine
Step-by-Step Protocol:
-
Setup: In a three-necked flask equipped with a condenser, thermometer, and dropping funnel, cautiously add this compound (1.0 eq) to concentrated sulfuric acid (5-10 vol) at 0-5 °C.
-
Reagent Addition: Slowly add fuming nitric acid (1.1-1.5 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After addition is complete, slowly heat the reaction mixture to 100 °C and maintain for 4-8 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution or aqueous ammonia until pH 7-8 is reached.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: General workflow for the nitration protocol.
Halogenation (Bromination)
Direct bromination will require a Lewis acid catalyst to polarize the Br-Br bond and generate a sufficiently powerful electrophile.
Causality Behind Experimental Choices:
-
Reagents: Bromine (Br₂) is the electrophile source. Iron(III) bromide (FeBr₃) is a classic Lewis acid catalyst that polarizes the bromine molecule.
-
Solvent: A non-coordinating solvent like dichloromethane or carbon tetrachloride is used to prevent reaction with the solvent.
Predicted Reaction: this compound → 3-Bromo-2-chloro-4-iodo-5-methylpyridine
Step-by-Step Protocol:
-
Setup: To a solution of this compound (1.0 eq) in a dry, inert solvent (e.g., CH₂Cl₂), add anhydrous FeBr₃ (1.1 eq) under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Cool the mixture to 0 °C and add a solution of bromine (1.05 eq) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring for completion. Gentle heating may be required.
-
Work-up: Quench the reaction by carefully adding an aqueous solution of sodium thiosulfate to consume excess bromine.
-
Extraction: Separate the organic layer, and extract the aqueous layer with additional solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue via column chromatography.
Friedel-Crafts Alkylation and Acylation: A Predicted Failure
The Friedel-Crafts reactions are a cornerstone of aromatic chemistry but have severe limitations with deactivated systems.[6][7]
Primary Reasons for Failure:
-
Ring Deactivation: The pyridine ring, further deactivated by two halogens, is not nucleophilic enough to attack the carbocation (alkylation) or acylium ion (acylation) intermediates.[8]
-
Catalyst Deactivation: The pyridine nitrogen is a Lewis base. It will readily and irreversibly coordinate with the strong Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This deactivates the catalyst and places a formal positive charge on the pyridine ring, further increasing its deactivation towards electrophilic attack.[1][3]
Caption: Catalyst deactivation in Friedel-Crafts reactions.
Due to this fundamental incompatibility, Friedel-Crafts reactions are not considered a viable pathway for the functionalization of this compound.
Chapter 4: Alternative Synthetic Avenues
Given the challenges of SEAr, other synthetic strategies are more practical for modifying this scaffold.
-
Metal-Catalyzed Cross-Coupling: The C-I bond at the 4-position is an excellent handle for a variety of powerful cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck). These reactions offer a highly versatile and regioselective method for introducing new carbon-carbon or carbon-heteroatom bonds. The chemical properties of the iodo group in this molecule make it suitable for such transformations.[9]
-
Nucleophilic Aromatic Substitution (SNAr): The presence of multiple electron-withdrawing groups (N, Cl, I) activates the ring towards attack by strong nucleophiles, particularly at the 2- and 4-positions, potentially displacing the chloro or iodo groups.
Chapter 5: Data Summary
The following table summarizes the predicted outcomes for standard electrophilic substitution reactions on this compound.
| Reaction Type | Reagents | Predicted Conditions | Predicted Major Product | Expected Yield |
| Nitration | Fuming HNO₃, conc. H₂SO₄ | 100 °C | 2-Chloro-4-iodo-5-methyl-3-nitropyridine | Low to Moderate |
| Bromination | Br₂, FeBr₃ | 25-50 °C | 3-Bromo-2-chloro-4-iodo-5-methylpyridine | Low |
| Sulfonation | Fuming H₂SO₄ (Oleum) | 150-200 °C | This compound-3-sulfonic acid | Low |
| Friedel-Crafts | R-Cl/AlCl₃ or RCOCl/AlCl₃ | N/A | No Reaction | None |
References
- Pearson. (2024). EAS Reactions of Pyridine: Videos & Practice Problems.
- Google Patents. (2013). CN103420902A - Preparation method of this compound.
- Wikipedia. (n.d.). Electrophilic aromatic substitution.
- Quora. (2017). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?
- Royal Society of Chemistry. (2021). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry.
- YouTube. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity.
- Google Patents. (1986). US4612377A - Preparation of 2-chloro-5-methylpyridine.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- YouTube. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry.
- YouTube. (2020). EAS Reactions with Pyridine.
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An In-depth Technical Guide to the Stability and Storage of 2-Chloro-4-iodo-5-methylpyridine
This document provides a comprehensive technical overview of the critical stability and storage considerations for 2-Chloro-4-iodo-5-methylpyridine (CAS No. 1197957-18-8). As a key building block in modern synthetic chemistry, particularly in the development of kinase inhibitors, understanding its chemical behavior is paramount for ensuring experimental reproducibility and preserving material integrity.[1] This guide moves beyond simple recommendations to explain the underlying chemical principles that dictate the compound's stability, providing researchers, scientists, and drug development professionals with the authoritative knowledge required for its effective management.
Compound Profile: Core Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is the first step in designing appropriate storage and handling strategies. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1197957-18-8 | [2][3][4] |
| Molecular Formula | C₆H₅ClIN | [3] |
| Molecular Weight | 253.47 g/mol | [3][4] |
| Physical Form | Solid | [4] |
| Purity (Typical) | ≥97% | [3] |
| SMILES String | Cc1cnc(Cl)cc1I | [3][4] |
| InChI Key | ZWCNVOMJDJPZHE-UHFFFAOYSA-N | [4] |
The Chemistry of Stability: Reactivity and Degradation Pathways
While this compound is reported to be chemically stable under standard ambient conditions, its molecular structure contains several functional groups that are susceptible to specific degradation pathways under suboptimal conditions. An expert assessment of these reactive sites is crucial for preempting material loss.
Intrinsic Reactivity of the Heterocyclic Core
The pyridine ring itself is an electron-deficient aromatic system, which generally confers a degree of stability. However, the lone pair of electrons on the nitrogen atom makes it a target for oxidation. Strong oxidizing agents can convert the pyridine nitrogen to a pyridine N-oxide, altering the compound's chemical identity and reactivity.[5] This is a primary reason why storage away from incompatible materials, such as strong oxidizers, is mandated.[6]
Susceptibility to Environmental Factors
Several environmental factors can actively promote the degradation of this compound:
-
Photodecomposition: The carbon-iodine (C-I) bond is notably weaker than carbon-chlorine (C-Cl) or carbon-hydrogen (C-H) bonds. It is susceptible to cleavage by UV light, which can lead to the formation of radical species and subsequent decomposition. This photosensitivity necessitates that the compound be rigorously protected from light.[3][6]
-
Hydrolysis: While the pyridine ring is relatively stable, halogen substituents on such rings can be susceptible to hydrolysis, particularly under non-neutral pH conditions or prolonged exposure to moisture.[7] Given that the compound is described as hygroscopic, moisture ingress can lead to the slow replacement of the chloro or iodo group with a hydroxyl group, generating impurities.
-
Oxidation: As previously mentioned, the pyridine nitrogen is a site for oxidation.[5] Furthermore, atmospheric oxygen can contribute to long-term degradation, making storage under an inert atmosphere a best practice for preserving high-purity material.
The following diagram illustrates the potential degradation pathways stemming from these inherent chemical vulnerabilities.
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commercial suppliers of 2-Chloro-4-iodo-5-methylpyridine
An In-Depth Technical Guide to 2-Chloro-4-iodo-5-methylpyridine for Researchers and Drug Development Professionals
Abstract
This compound is a key heterocyclic building block in modern medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a chlorine atom, an iodine atom, and a methyl group on the pyridine ring, offers multiple reaction sites for derivatization. This guide provides an in-depth analysis of its synthesis, purification, and commercial sourcing, along with detailed protocols for its application in cross-coupling reactions. By synthesizing technical data with practical insights, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage the synthetic potential of this versatile reagent.
Introduction: The Strategic Importance of this compound
Substituted pyridines are prevalent scaffolds in a vast array of pharmaceuticals and agrochemicals. The specific arrangement of functional groups in this compound makes it a particularly valuable intermediate. The iodine at the C4 position is a prime site for metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse carbon-based substituents. The chlorine at the C2 position offers a secondary site for nucleophilic aromatic substitution or further cross-coupling, enabling sequential and regioselective modifications. The methyl group at C5 provides steric and electronic influence, which can be crucial for modulating the biological activity of derivative compounds.
This guide will navigate the technical landscape of this compound, from its fundamental chemical properties to its commercial availability and practical application in synthetic workflows.
Synthesis and Purification of this compound
While commercially available, understanding the synthesis of this compound provides valuable context for assessing purity and potential side products. A common synthetic route begins with the more readily available 2-chloro-5-methylpyridine.
Synthetic Pathway: Directed Ortho-Metalation and Iodination
A robust method for the synthesis of this compound involves a directed ortho-metalation (DoM) followed by iodination. This strategy leverages the directing ability of the pyridine nitrogen and the chlorine substituent to achieve regioselective functionalization at the C4 position.
Caption: Synthetic workflow for this compound via DoM.
Detailed Experimental Protocol
Materials:
-
2-Chloro-5-methylpyridine
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of diisopropylamine in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-BuLi dropwise. Stir the mixture for 30 minutes to generate Lithium Diisopropylamide (LDA).
-
Slowly add a solution of 2-chloro-5-methylpyridine in anhydrous THF to the LDA solution at -78 °C. Stir for 1-2 hours to ensure complete deprotonation at the C4 position.
-
Add a solution of iodine in anhydrous THF dropwise to the reaction mixture at -78 °C. The dark color of the iodine should dissipate upon addition.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ to consume any unreacted iodine.
-
Extract the aqueous layer with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and EtOAc.
Purity Assessment
The purity of this compound is critical for its successful application in cross-coupling reactions. Common impurities may include the starting material and di-iodinated species. Purity should be assessed by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and identify any organic impurities.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity.
Commercial Suppliers and Procurement
Several chemical suppliers offer this compound. When selecting a supplier, researchers should consider not only the price but also the purity, availability, and the quality of the accompanying analytical data.
| Supplier | Product Number | Purity | Availability | Notes |
| Sigma-Aldrich | 791859 | 97% | In Stock | A well-established supplier with extensive quality control. |
| Thermo Fisher Scientific | AC446580050 | 98% | In Stock | Offers various pack sizes suitable for both research and development. |
| TCI America | C2499 | >98% | In Stock | Known for high-purity reagents for organic synthesis. |
| Combi-Blocks | QC-7940 | 97% | In Stock | Specializes in building blocks for combinatorial chemistry. |
| Santa Cruz Biotechnology | sc-281105 | Not specified | In Stock | Primarily for research use. |
Practical Applications in Cross-Coupling Reactions
The primary utility of this compound lies in its ability to undergo selective cross-coupling reactions. The C-I bond is significantly more reactive than the C-Cl bond in palladium-catalyzed couplings, allowing for a stepwise functionalization strategy.
Suzuki-Miyaura Coupling at the C4 Position
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The following is a representative protocol for the coupling of this compound with a boronic acid.
Caption: General workflow for Suzuki-Miyaura coupling.
Detailed Experimental Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Diatomaceous earth
Procedure:
-
In a round-bottom flask, combine this compound, the arylboronic acid (1.1 equivalents), and Na₂CO₃ (2.0 equivalents).
-
Add DME and water to create a 4:1 mixture.
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 equivalents) to the flask and equip it with a reflux condenser.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter through a pad of diatomaceous earth.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Handling, Storage, and Safety
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is sensitive to light and should be stored in a tightly sealed, amber-colored container in a cool, dry place. For long-term storage, refrigeration is recommended.
Conclusion
This compound is a high-value synthetic intermediate with broad applicability in drug discovery and development. Its selective reactivity allows for the construction of complex molecular architectures. By understanding its synthesis, sourcing from reliable commercial suppliers, and employing optimized reaction protocols, researchers can effectively utilize this versatile building block to advance their scientific objectives.
References
The Strategic Utility of 2-Chloro-4-iodo-5-methylpyridine: An In-depth Technical Guide for Synthetic and Medicinal Chemists
Abstract
This technical guide provides a comprehensive overview of 2-chloro-4-iodo-5-methylpyridine, a versatile heterocyclic building block in modern organic synthesis. We delve into its physicochemical properties, synthesis, and critically, its strategic application in palladium-catalyzed cross-coupling reactions. The inherent differential reactivity of the chloro and iodo substituents is highlighted as a key feature for regioselective functionalization. Detailed discussions on Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are presented, supported by representative protocols. Furthermore, we explore its pivotal role as a key intermediate in the synthesis of medicinally relevant compounds, with a specific focus on the development of protein kinase ERK2 inhibitors. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important pyridine derivative.
Introduction: The Pyridine Scaffold and the Advantage of Orthogonal Halogenation
The pyridine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in medicinal chemistry. The strategic functionalization of the pyridine core is therefore a central theme in contemporary organic synthesis.
This compound emerges as a particularly valuable building block due to the presence of two different halogen atoms—chlorine and iodine—at distinct positions on the pyridine ring. This "orthogonal" halogenation provides a powerful tool for selective, stepwise functionalization. The significantly lower bond dissociation energy of the C-I bond compared to the C-Cl bond allows for preferential reaction at the 4-position, typically through palladium-catalyzed cross-coupling reactions.[2] This inherent regioselectivity enables the introduction of a diverse range of substituents at the C4 position, while leaving the less reactive C2-chloro group available for subsequent transformations. This stepwise approach is instrumental in the construction of complex, multi-substituted pyridine derivatives in a controlled and predictable manner.
Physicochemical Properties and Synthesis
A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective utilization in synthesis.
Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 1197957-18-8 | |
| Molecular Formula | C₆H₅ClIN | |
| Molecular Weight | 253.47 g/mol | |
| Appearance | White to yellowish solid | [1] |
| Melting Point | 87-89 °C | [1] |
| Solubility | Soluble in most organic solvents (e.g., ethanol, ether); insoluble in water. | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence starting from the readily available 2-chloro-5-methylpyridine. A patented method outlines a reliable route involving nitration, reduction, diazotization, and iodination.[3][4]
Synthetic Scheme:
Sources
discovery and history of 2-Chloro-4-iodo-5-methylpyridine
An In-Depth Technical Guide to 2-Chloro-4-iodo-5-methylpyridine: Synthesis, Properties, and Applications
Introduction
This compound, identified by the CAS Number 1197957-18-8, is a halogenated and methylated pyridine derivative.[1][2][3] While not a naturally occurring compound, it has emerged as a crucial intermediate in the field of organic and medicinal chemistry. Its strategic substitution pattern, featuring a reactive chlorine atom and an iodine atom amenable to various coupling reactions, makes it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed exploration of its synthesis, and its significant applications, particularly in the development of therapeutic agents.
The primary importance of this compound lies in its role as a precursor for pharmacologically active molecules. Notably, it serves as a key intermediate in the preparation of certain protein kinase inhibitors, such as those targeting the ERK2 pathway, which is implicated in cell proliferation and survival.[4] The reactivity of the iodo and chloro substituents allows for sequential and site-selective modifications, providing a versatile scaffold for drug discovery professionals.
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and application in synthetic protocols.
| Property | Value |
| CAS Number | 1197957-18-8[1][2][3] |
| Molecular Formula | C₆H₅ClIN[1][3][5] |
| Molecular Weight | 253.47 g/mol [1][3] |
| Appearance | Solid |
| Solubility | Soluble in most organic solvents, insoluble in water.[5] |
| SMILES String | Cc1cnc(Cl)cc1I |
| InChI Key | ZWCNVOMJDJPZHE-UHFFFAOYSA-N |
Historical Context and Discovery
The history of this compound is intrinsically linked to the advancement of synthetic chemistry and the search for novel pharmaceutical agents. Its development was not a singular event of discovery but rather a targeted synthesis to create a versatile chemical intermediate. The compound gained significance with the disclosure of its utility in synthesizing protein kinase ERK2 inhibitors, as detailed in patent literature.[4] This application established it as a more effective intermediate compared to its bromo-analogue due to the higher reactivity of the iodo group in cross-coupling reactions.[4]
Comprehensive Synthesis Methodology
The most well-documented preparation of this compound is a multi-step synthetic sequence starting from 2-chloro-5-methylpyridine. This pathway involves the strategic functionalization of the pyridine ring through a series of classical organic reactions.
A Chinese patent (CN103420902A) provides a detailed and practical method for its preparation, which is outlined below.[4] The overall process involves N-oxidation, nitration, reduction of the nitro group, and finally, a Sandmeyer-type reaction to introduce the iodine.[4]
Caption: Reactivity of this compound in cross-coupling.
-
Cross-Coupling Reactions: The iodine atom can readily participate in palladium-catalyzed reactions such as Suzuki couplings with arylboronic acids and Negishi couplings with organozinc reagents. It can also undergo copper-catalyzed couplings with nucleophiles like imidazole compounds. [6]This makes it an excellent scaffold for introducing diverse molecular fragments at the C4 position of the pyridine ring.
-
Pharmaceutical Intermediate: As previously mentioned, its primary documented application is as an intermediate in the synthesis of protein kinase ERK2 inhibitors. [4]* Agrochemicals and Materials Science: While less documented for this specific isomer, related fluoro-pyridines are used in the development of agrochemicals and advanced materials, suggesting potential analogous applications.
Conclusion
This compound is a synthetically valuable compound whose importance is defined by its utility as a chemical building block. Its multi-step synthesis from readily available materials is well-established, and the differential reactivity of its halogen substituents provides a powerful tool for medicinal chemists and drug development professionals. The ability to selectively functionalize the pyridine ring through robust cross-coupling chemistry ensures its continued relevance in the synthesis of complex, biologically active molecules.
References
- ChemBK. (2024). 2-chloro-5-iodo-4-methylpyridine. [Link]
- Google Patents. (2013). CN103420902A - Preparation method of this compound.
- Google Patents. (2011). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
- SpectraBase. (n.d.). 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. [Link]
- PubChem. (n.d.). 2-Chloro-5-iodo-4-methylpyridine. [Link]
- Google Patents. (1986).
- IWK Health Centre. (n.d.). 2-Fluoro-4-iodo-5-methylpyridine. [Link]
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- 2. 1197957-18-8|this compound|BLD Pharm [bldpharm.com]
- 3. canbipharm.com [canbipharm.com]
- 4. CN103420902A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. 2-chloro-5-iodo-4-methylpyridine [chembk.com]
- 6. This compound | 1197957-18-8 [chemicalbook.com]
Methodological & Application
Strategic C-C Bond Formation: High-Selectivity Suzuki Coupling Protocols for 2-Chloro-4-iodo-5-methylpyridine
An Application Note for Drug Development Professionals
Abstract
This technical guide provides detailed protocols and theoretical insights for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-chloro-4-iodo-5-methylpyridine. This dihalogenated pyridine is a key heterocyclic building block in medicinal chemistry, offering two distinct reaction sites. Capitalizing on the differential reactivity of the carbon-iodine and carbon-chlorine bonds, our protocols achieve exquisite chemoselectivity, enabling the targeted arylation or alkylation at the C4-position while preserving the C2-chloro substituent for subsequent functionalization. This guide is intended for researchers, chemists, and drug development professionals seeking robust and reproducible methods for the synthesis of complex substituted pyridine derivatives.
Introduction: The Strategic Value of Dihalogenated Pyridines
Substituted pyridine scaffolds are ubiquitous in pharmaceuticals and agrochemicals. The ability to precisely introduce diverse substituents onto the pyridine core is a cornerstone of modern drug discovery. This compound represents a particularly valuable starting material due to its differentiated halogenation. The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, is one of the most powerful and versatile methods for forging carbon-carbon bonds.[1][2] Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives make it an indispensable tool in synthesis.[2][3]
The primary strategic advantage of using this compound lies in the inherent reactivity difference between the two carbon-halogen bonds. The oxidative addition of a palladium(0) catalyst to an organic halide is the rate-determining step of the Suzuki catalytic cycle.[2][4] The reactivity for this step follows the general trend: R-I > R-Br > R-OTf >> R-Cl.[3][4][5] This significant reactivity gap allows for highly selective cross-coupling at the more labile C4-iodo position, leaving the more robust C2-chloro position intact for subsequent transformations, such as another cross-coupling reaction or a nucleophilic aromatic substitution (SNAr). This stepwise approach provides a powerful and convergent route to complex, multi-substituted pyridine analogues.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the reaction mechanism is critical for rational protocol design and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4][6]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond (in our case, the C-I bond) of the electrophile. This forms a Pd(II) intermediate.[2][5] This is typically the slowest step and dictates the overall reaction selectivity.
-
Transmetalation: For this step to occur, the organoboron reagent (e.g., a boronic acid) must be activated by a base.[7][8] The base converts the boronic acid into a more nucleophilic boronate species (e.g., R-B(OH)₃⁻).[9][10] This boronate then transfers its organic group (R²) to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.[5]
-
Reductive Elimination: In the final step, the two organic groups on the palladium center couple, forming the new C-C bond of the desired product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][5][6]
The choice of ligand, typically a phosphine or an N-heterocyclic carbene (NHC), is crucial. Ligands stabilize the palladium center, prevent its decomposition into inactive palladium black, and modulate its electronic and steric properties to enhance reactivity and selectivity.[5][11]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Core Protocols: Selective Coupling at the C4-Position
The following protocols are designed as robust starting points for the selective Suzuki coupling of this compound. All manipulations involving palladium catalysts, ligands, and anhydrous solvents should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques to prevent catalyst deactivation.[11][12]
Protocol 1: Selective Coupling with Arylboronic Acids
This protocol is a standard and highly reliable method for coupling with a wide range of electron-rich and electron-deficient arylboronic acids.
Materials & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0–3.0 equiv), finely ground
-
1,4-Dioxane and Water (typically 4:1 to 10:1 v/v), degassed
-
Schlenk flask, magnetic stirrer, condenser, inert gas line
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Addition: In a separate vial, briefly mix the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) if they are not using a pre-formed catalyst like Pd(PPh₃)₄. Add the catalyst system to the Schlenk flask.
-
Solvent Addition: Seal the flask with a septum. Evacuate and backfill with inert gas three times.[13] Add the degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe. The reaction should be set to a concentration of approximately 0.1 M with respect to the starting halide.
-
Reaction: Heat the mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting halide is consumed (typically 2–16 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-chloro-4-aryl-5-methylpyridine product.
Rationale for Reagent Choices:
-
Catalyst/Ligand: Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like SPhos is highly active for coupling aryl chlorides, but it is also exceptionally efficient for C-I couplings.[14] Pd(PPh₃)₄ is a classic, reliable Pd(0) source suitable for many standard couplings.[15]
-
Base: K₂CO₃ is a common and effective base. K₃PO₄ is a stronger base that can be beneficial for less reactive boronic acids.[12] An aqueous solution helps solubilize the inorganic base and facilitates the transmetalation step.[16]
-
Solvent: A mixture of an ethereal solvent like dioxane or THF with water is standard, providing good solubility for both the organic substrates and the inorganic base.[12]
Protocol 2: Coupling with Potassium Alkyltrifluoroborates
Potassium organotrifluoroborate salts are crystalline, air-stable solids that serve as excellent alternatives to boronic acids, particularly for alkyl groups or when protodeboronation is a concern.[5][11][17]
Materials & Equipment:
-
This compound (1.0 equiv)
-
Potassium alkyltrifluoroborate (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
Tetrahydrofuran (THF) and Water (10:1 v/v), degassed
-
Other equipment as listed in Protocol 1
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the potassium alkyltrifluoroborate (1.5 equiv), Pd(dppf)Cl₂ (3 mol%), and Cs₂CO₃ (3.0 equiv).
-
Solvent Addition: Seal the flask, evacuate and backfill with inert gas three times. Add the degassed 10:1 THF/water mixture via syringe.
-
Reaction: Heat the reaction mixture to 70–80 °C with vigorous stirring.
-
Monitoring, Workup, and Purification: Follow steps 5–7 as described in Protocol 1.
Rationale for Reagent Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst that is effective for a wide range of coupling partners, including organotrifluoroborates.
-
Base: Cs₂CO₃ is a highly effective base for activating trifluoroborate salts, promoting their slow hydrolysis to the corresponding boronic acid in situ, which then participates in the catalytic cycle.
-
Solvent: THF/water is a common solvent system that performs well in these couplings.
Reaction Optimization Parameters
For challenging substrates or to maximize yield, systematic optimization may be necessary. The following table outlines key parameters and common variations.
| Parameter | Standard Condition | Variations & Considerations |
| Catalyst Loading | 2–5 mol% | For difficult couplings, increase to 5 mol%. For large-scale synthesis, optimize to <1 mol%.[14] |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pre-catalysts like those from the Buchwald group can offer higher activity and stability.[18][19] |
| Ligand | PPh₃, SPhos, XPhos, dppf | Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are often superior for challenging substrates.[18] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base is critical. Cs₂CO₃ is more soluble and often more effective but also more expensive. KF can be used for base-sensitive substrates.[7][12] |
| Solvent | Dioxane/H₂O, THF/H₂O, DMF, Toluene | Anhydrous conditions (e.g., Toluene with K₃PO₄) can sometimes prevent side reactions like protodeboronation.[20] |
| Temperature | 80–100 °C | Lower temperatures may increase selectivity but require longer reaction times. Higher temperatures can accelerate the reaction but may also lead to catalyst decomposition. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (oxidized Pd or ligand).2. Impure reagents or solvents (e.g., peroxides in THF).3. Insufficiently strong or soluble base. | 1. Ensure all reagents are handled under a strict inert atmosphere. Use fresh catalyst and ligands.[11]2. Use freshly purified, degassed solvents.3. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[12] |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and ensure the reaction is maintained under a positive pressure of inert gas.[12] |
| Protodeboronation | The boronic acid is hydrolyzed back to the arene before it can couple. This is often an issue with electron-deficient boronic acids. | Use a higher concentration of reagents, a less aqueous solvent system, or switch to a more stable boron source like a pinacol ester or a trifluoroborate salt.[11] |
| Hydrodehalogenation | The starting halide (C-I) is reduced to a C-H bond. | This can be caused by certain impurities or catalyst side reactions. Screen different bases or catalyst systems. Ensure high-purity reagents.[12] |
General Experimental Workflow
The following diagram outlines the logical flow of a typical Suzuki-Miyaura coupling experiment.
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 2-Chloro-4-iodo-5-methylpyridine
Introduction: Strategic C-N Bond Formation in Heterocyclic Chemistry
The Buchwald-Hartwig amination has emerged as a transformative tool in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed cross-coupling reaction is of paramount importance in the fields of medicinal chemistry and materials science, where arylamines are ubiquitous structural motifs. The selective functionalization of polyhalogenated heterocycles, such as 2-Chloro-4-iodo-5-methylpyridine, presents a unique synthetic challenge and a significant opportunity for the construction of complex molecular architectures. This guide provides a comprehensive overview and a detailed protocol for the regioselective Buchwald-Hartwig amination of this compound, focusing on the strategic exploitation of the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds.
The Principle of Regioselectivity: A Tale of Two Halogens
The cornerstone of this selective transformation lies in the well-established reactivity trend of aryl halides in the oxidative addition step of the Buchwald-Hartwig catalytic cycle: I > Br > Cl.[2] The oxidative addition of the C-I bond to the palladium(0) catalyst is significantly faster than that of the C-Cl bond. This kinetic preference allows for the selective formation of the C-N bond at the 4-position of the pyridine ring, leaving the C-Cl bond at the 2-position intact for potential subsequent transformations. By carefully controlling the reaction conditions, a high degree of regioselectivity can be achieved, providing a powerful strategy for the modular synthesis of highly functionalized pyridine derivatives.
Catalyst System Selection: The Key to Success
The choice of the palladium precursor and the phosphine ligand is critical for a successful and selective Buchwald-Hartwig amination.
-
Palladium Precursor: While various palladium sources can be employed, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and palladium(II) acetate (Pd(OAc)₂) are among the most common and effective precatalysts.[3] Pre-formed palladium catalysts, often referred to as "precatalysts," can also offer improved reactivity and reproducibility.
-
Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst, promoting the desired reactivity, and influencing the selectivity. For the amination of heteroaryl halides, bulky, electron-rich phosphine ligands are generally preferred. Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) have demonstrated excellent performance in similar systems.[4] The steric bulk of these ligands facilitates the reductive elimination step and helps to prevent catalyst deactivation.
Experimental Protocol: Selective Amination at the C-4 Position
This protocol provides a general procedure for the selective mono-amination of this compound at the 4-position. Optimization of reaction parameters may be necessary for specific amine coupling partners.
Reaction Parameters Summary
| Parameter | Recommended Conditions | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-5 mol%) | Commonly used and effective precatalysts for Buchwald-Hartwig aminations.[3] |
| Ligand | XPhos (1.2-1.5 eq. relative to Pd) | Bulky, electron-rich ligand that promotes high catalytic activity and stability.[4] |
| Base | Sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv.) | Strong, non-nucleophilic base that effectively deprotonates the amine. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous, degassed) | Aprotic solvents that are well-suited for this reaction. |
| Temperature | 80-110 °C | Sufficient to drive the reaction to completion in a reasonable timeframe. |
| Amine | 1.1-1.5 equivalents | A slight excess of the amine is typically used to ensure complete consumption of the aryl halide. |
| Atmosphere | Inert (Argon or Nitrogen) | The palladium catalyst is sensitive to oxygen and moisture.[5] |
Step-by-Step Procedure
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the palladium precatalyst, the phosphine ligand, and the base to a dry, oven-dried reaction vessel equipped with a magnetic stir bar.
-
Reagent Addition: Add the anhydrous, degassed solvent to the reaction vessel. If the amine is a liquid, add it via syringe. If the amine is a solid, it can be added in the initial step with the other solid reagents.
-
Reaction Execution: Seal the reaction vessel and place it in a preheated oil bath or heating block. Stir the reaction mixture vigorously at the specified temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Work-up: Allow the reaction mixture to cool to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-chloro-4-amino-5-methylpyridine derivative.
Experimental Workflow Diagram
Caption: Experimental workflow for the regioselective Buchwald-Hartwig amination.
Mechanistic Insights: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle.[1] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-I bond of this compound to form a Pd(II) intermediate. This is the rate-determining step and the basis for the observed regioselectivity.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and the base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired 2-chloro-4-amino-5-methylpyridine product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to air or moisture exposure.[5]2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.2. Switch to a stronger base like LiHMDS.3. Gradually increase the reaction temperature, monitoring for any signs of decomposition. |
| Poor Regioselectivity | 1. Reaction temperature is too high, leading to C-Cl bond activation.2. Inappropriate ligand selection. | 1. Lower the reaction temperature.2. Screen different bulky phosphine ligands to optimize selectivity. |
| Formation of Side Products | 1. Hydrodehalogenation (replacement of halogen with hydrogen).2. Homocoupling of the amine or aryl halide. | 1. Ensure a strictly inert atmosphere and use high-purity reagents.2. Optimize the catalyst loading and reaction time. |
| Catalyst Decomposition (Palladium Black) | 1. High reaction temperature.2. Incompatible solvent. | 1. Lower the reaction temperature.2. Screen alternative anhydrous, aprotic solvents. |
Conclusion
The regioselective Buchwald-Hartwig amination of this compound is a powerful and versatile method for the synthesis of valuable, highly functionalized pyridine derivatives. By leveraging the inherent reactivity differences between the carbon-iodine and carbon-chlorine bonds, a high degree of selectivity can be achieved. Careful selection of the catalyst system, base, and reaction conditions is paramount for a successful outcome. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in their efforts to synthesize complex molecules for a wide range of applications.
References
- Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
- Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Chemistry LibreTexts. (2023, June 30).
Sources
Application Notes & Protocols: Chemoselective Sonogashira Coupling of 2-Chloro-4-iodo-5-methylpyridine
Introduction and Strategic Overview
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This palladium-catalyzed, copper-co-catalyzed transformation is renowned for its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3]
This guide focuses on a substrate of significant synthetic utility: 2-chloro-4-iodo-5-methylpyridine. The presence of two different halogen atoms on the pyridine ring introduces a critical challenge and a strategic opportunity: chemoselectivity . The successful execution of the Sonogashira coupling at one position while preserving the other halogen allows for sequential, site-specific modifications, opening avenues for the streamlined synthesis of complex, multi-substituted heterocyclic scaffolds.
Our core objective is to exploit the inherent reactivity difference between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of halides follows the general trend: I > Br > OTf > Cl.[1][2] This differential reactivity allows for the selective activation of the C-I bond for oxidative addition to the palladium(0) catalyst under conditions mild enough to leave the more robust C-Cl bond untouched. This document provides the mechanistic rationale, optimized protocols, and practical insights required to achieve high-yield, chemoselective alkynylation at the C-4 position of the pyridine core.
The Catalytic Machinery: A Mechanistic Dissection
The classical Sonogashira reaction operates through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[4][5][6] Understanding this dual mechanism is paramount to rational troubleshooting and optimization.
The Palladium Cycle: The Workhorse of C-C Bond Formation
The palladium cycle is responsible for bringing the aryl halide and the alkyne together.
-
Pre-catalyst Activation: The reaction typically starts with a stable palladium(II) pre-catalyst, such as PdCl₂(PPh₃)₂, which is reduced in situ to the catalytically active 14-electron palladium(0) species, often represented as Pd(0)L₂.[1][4] This reduction can be effected by an amine, a phosphine ligand, or another reactant in the mixture.[1]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the C-I bond of this compound. This is the key chemoselective step and is generally the rate-determining step of the overall process.[4] The greater polarizability and lower bond strength of C-I compared to C-Cl ensures preferential formation of the Pd(II) intermediate (B) .
-
Transmetalation: The organopalladium(II) complex (B) then undergoes transmetalation with a copper(I) acetylide species (F) , which is generated in the copper cycle. This step transfers the alkyne group from copper to palladium, forming a new Pd(II)-alkynyl complex (C) and regenerating the copper catalyst.[1][7]
-
Reductive Elimination: Following a cis-trans isomerization, the final C(sp²)-C(sp) bond is formed via reductive elimination from complex (C) . This step releases the desired 4-alkynyl-2-chloro-5-methylpyridine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]
The Copper Cycle: Activating the Alkyne
The role of the copper(I) co-catalyst is to facilitate the deprotonation of the terminal alkyne, increasing its nucleophilicity for the transmetalation step.[1][2]
-
π-Alkyne Complex Formation: The copper(I) salt, typically CuI, coordinates with the terminal alkyne.
-
Deprotonation: In the presence of an amine base, this complex is deprotonated, forming the crucial copper(I) acetylide intermediate (F) .[4] This species is significantly more reactive than the neutral alkyne, enabling the transmetalation to the palladium center to occur under mild conditions, often at room temperature.[1][4]
A key drawback of the copper co-catalyst is its potential to promote the undesired oxidative homocoupling of the terminal alkyne to form a 1,3-diyne (Glaser coupling).[1] This side reaction is typically minimized by maintaining strictly anaerobic (oxygen-free) conditions throughout the experiment.
Visualizing the Catalytic Cycles
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.
Optimizing Reaction Parameters: A Guide to Experimental Design
The success of the chemoselective coupling hinges on the careful selection and control of several key parameters. The choices below are tailored for maximizing yield at the C-4 iodo position while minimizing side reactions.
| Parameter | Recommended Choice | Rationale & Expert Insights |
| Palladium Source | PdCl₂(PPh₃)₂ (1-3 mol%) | A robust, air-stable Pd(II) pre-catalyst that is reliably reduced in situ. Triphenylphosphine (PPh₃) ligands are effective for a wide range of substrates. For particularly challenging couplings, more electron-rich or bulky phosphine ligands could be explored.[4] |
| Copper Co-catalyst | Copper(I) Iodide (CuI) (2-5 mol%) | CuI is the classic and most reliable co-catalyst for activating the alkyne, enabling the reaction to proceed at or near room temperature, which is crucial for maintaining selectivity over the C-Cl bond.[1][2] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | An amine base is essential to deprotonate the alkyne and neutralize the HI byproduct.[1] Et₃N or DIPA can often serve as both the base and a co-solvent. Using the amine as a solvent can accelerate the reaction but may complicate purification. |
| Solvent | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) | THF is an excellent choice for reactions at room temperature to ~65°C due to its good solvating properties for both organic substrates and organometallic intermediates. DMF can be used for less reactive partners but may require higher temperatures, risking selectivity loss. |
| Terminal Alkyne | 1.1 - 1.5 equivalents | A slight excess of the alkyne is used to ensure complete consumption of the more valuable dihalopyridine substrate and drive the reaction to completion. |
| Temperature | Room Temperature to 40°C | The high reactivity of the C-I bond means elevated temperatures are unnecessary and undesirable.[1] Maintaining a low temperature is the primary strategy for ensuring that the activation energy barrier for oxidative addition into the C-Cl bond is not overcome. |
| Atmosphere | Inert (Nitrogen or Argon) | CRITICAL: An inert atmosphere is required to prevent the oxidative Glaser homocoupling of the alkyne, which is promoted by oxygen in the presence of the copper catalyst.[8] It also protects the Pd(0) catalyst from oxidation. |
Experimental Protocol: Selective Alkynylation of this compound
This protocol provides a reliable method for the selective Sonogashira coupling at the C-4 position.
Materials and Reagents
-
This compound (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq)
-
Copper(I) iodide [CuI] (0.04 eq)
-
Triethylamine (Et₃N), anhydrous (approx. 3.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask or reaction vial with stir bar
-
Septa, needles, and balloon/manifold for inert atmosphere
-
Standard workup and purification supplies (silica gel, solvents)
Step-by-Step Procedure
Reaction Setup (Inert Atmosphere Workflow)
Sources
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- 2. mdpi.com [mdpi.com]
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- 6. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. depts.washington.edu [depts.washington.edu]
Application Notes and Protocols for the Chemoselective Heck Reaction of 2-Chloro-4-iodo-5-methylpyridine
Introduction: Strategic Vinylation of Dihaloheterocycles
The palladium-catalyzed Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This powerful transformation, which couples unsaturated halides with alkenes, has profound implications in the synthesis of complex molecules, particularly in the realms of pharmaceutical and materials science.[4][5] Pyridine scaffolds are ubiquitous in biologically active compounds, making their precise functionalization a critical task for drug discovery professionals.[4]
This guide provides a comprehensive technical overview and a detailed protocol for the Heck reaction using 2-Chloro-4-iodo-5-methylpyridine as a substrate. This dihalogenated pyridine presents a unique opportunity for selective functionalization due to the differential reactivity of its carbon-halogen bonds. The primary focus of this document is to elucidate the principles of chemoselectivity that govern this reaction, thereby enabling researchers to strategically introduce a vinyl group at the C-4 position while preserving the C-2 chloro substituent for subsequent transformations. This approach offers a modular and efficient pathway to highly functionalized pyridine derivatives.
The Principle of Chemoselectivity: Exploiting the C-I vs. C-Cl Reactivity Gap
The success of a selective Heck reaction on a polyhalogenated substrate hinges on the inherent differences in the bond dissociation energies and the rates of oxidative addition of the various carbon-halogen bonds to the palladium(0) catalyst. The established reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl.[6] This disparity is the linchpin of the strategy outlined herein.
The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond. Consequently, the oxidative addition of the C-I bond at the 4-position of this compound to a Pd(0) species is kinetically favored and occurs under much milder conditions than the corresponding reaction at the C-Cl bond.[6] By carefully controlling the reaction parameters, such as temperature and catalyst system, it is possible to achieve exclusive vinylation at the iodo-substituted position. The more robust C-Cl bond at the 2-position remains intact, serving as a synthetic handle for further diversification through other cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution.
The Catalytic Cycle of the Heck Reaction
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][4] Understanding this cycle is paramount for troubleshooting and optimizing the reaction.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II)-aryl intermediate.[1]
-
Olefin Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by the insertion of the alkene into the Pd-aryl bond. This step forms a new carbon-carbon bond.[7]
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, leading to the formation of the vinylated product and a palladium-hydride species.[8]
-
Reductive Elimination: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Experimental Protocol: Selective Vinylation of this compound
This protocol provides a general procedure for the selective Heck reaction at the C-4 position of this compound with an acrylate ester.
Materials and Reagents
-
This compound (1.0 eq)
-
Alkene (e.g., n-butyl acrylate, 1.2 - 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Triphenylphosphine (PPh₃) (2-10 mol%) or other suitable ligand
-
Triethylamine (Et₃N) or another suitable base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
-
Anhydrous, degassed solvent (e.g., DMF, NMP, Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Reagents for work-up and purification (e.g., ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)
Reaction Workflow
Caption: Step-by-step experimental workflow for the Heck reaction.
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), Palladium(II) acetate (e.g., 0.02 eq), and Triphenylphosphine (e.g., 0.04 eq).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Through the septum, add the anhydrous, degassed solvent (e.g., DMF), followed by the alkene (e.g., n-butyl acrylate, 1.2 eq) and the base (e.g., Triethylamine, 2.0 eq) via syringe.
-
Reaction Execution: Immerse the flask in a preheated oil bath (typically 80-110 °C) and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-chloro-4-vinyl-5-methylpyridine derivative.
Key Reaction Parameters and Optimization
The success and selectivity of the Heck reaction are highly dependent on a number of interdependent variables. The following table summarizes key parameters and provides guidance for optimization.
| Parameter | Typical Range/Value | Rationale and Optimization Guidance |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(OAc)₂ is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[8] |
| Ligand | PPh₃, P(o-tol)₃, phosphine-free | The choice of ligand is crucial for catalyst stability and activity. Bulky, electron-rich phosphines can sometimes improve yields for less reactive substrates.[9] Phosphine-free conditions, often termed "Jeffery" conditions, can also be effective and may involve palladium nanoparticles as the active catalytic species.[10] |
| Base | Et₃N, K₂CO₃, Cs₂CO₃, NaOAc | An organic or inorganic base is required to neutralize the HX generated during the catalytic cycle and regenerate the Pd(0) catalyst.[1] The choice of base can influence the reaction rate and side product formation. |
| Solvent | DMF, NMP, Toluene, Acetonitrile | A polar aprotic solvent like DMF is often a good choice as it helps to dissolve the reagents and stabilize the catalytic species. |
| Temperature | 80 - 120 °C | The temperature should be high enough to promote the reaction but low enough to prevent catalyst decomposition and undesired side reactions, such as the reaction at the C-Cl bond. Start with a lower temperature (e.g., 80 °C) and increase if the reaction is sluggish. |
| Alkene | Acrylates, Styrenes, etc. | Electron-deficient alkenes, such as acrylates, are generally more reactive in the Heck reaction.[3] |
Troubleshooting Common Issues
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the use of fresh palladium precatalyst and high-purity, anhydrous, and degassed solvent.
-
Insufficient Temperature: Gradually increase the reaction temperature in 10 °C increments.
-
-
Formation of Side Products (e.g., double vinylation):
-
High Temperature: Lower the reaction temperature to enhance selectivity for the C-I bond.
-
Prolonged Reaction Time: Monitor the reaction closely and stop it once the mono-adduct is formed.
-
-
Poor Regioselectivity (with unsymmetrical alkenes):
Conclusion
The chemoselective Heck reaction of this compound is a powerful and strategic method for the synthesis of functionalized pyridine building blocks. By leveraging the differential reactivity of the C-I and C-Cl bonds, researchers can achieve selective vinylation at the 4-position, preserving the 2-chloro substituent for subsequent synthetic manipulations. The protocol and guidelines presented herein serve as a robust starting point for the successful implementation of this valuable transformation in drug discovery and development programs. Careful optimization of the reaction parameters is key to achieving high yields and the desired selectivity.
References
- Gildner, P. G., & Colacot, T. J. (2015). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Newman, S. G., et al. (2021). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv. [Link]
- P-A. K., et al. (2018). The promoting effect of pyridine ligands in the Pd-catalysed Heck–Matsuda reaction. New Journal of Chemistry. [Link]
- ResearchGate. (2013). ChemInform Abstract: Palladium-Catalyzed Oxidative Heck Coupling of Vinyl Pyridines with Aryl Boronic Acids.
- Wikipedia. (n.d.). Heck reaction. Wikipedia. [Link]
- Jorgensen, M., et al. (2020). What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry.
- Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]
- Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]
- Dajoe Merit. (2019). HECK REACTION: Heterocyclic reactants mechanism. YouTube. [Link]
- Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. [Link]
- ResearchGate. (2016). Reactivity and Regioselectivity in the Heck Reaction: Hammett Study of 4-Substituted Styrenes.
- Larhed, M. (2008). Heck Reactions with Aryl Chlorides. Diva-portal.org. [Link]
- MH Chem. (2022). The Heck Reaction: Reaction mechanism and tutorial. YouTube. [Link]
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
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Application Notes and Protocols for the Preparation of p38 Kinase Inhibitors Utilizing 2-Chloro-4-iodo-5-methylpyridine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust and regioselective methodology for the synthesis of potent p38 mitogen-activated protein (MAP) kinase inhibitors, starting from the versatile building block, 2-chloro-4-iodo-5-methylpyridine. Capitalizing on the differential reactivity of the halogen substituents, this protocol employs a sequential palladium-catalyzed Suzuki coupling followed by a nucleophilic aromatic substitution (SNAr) to construct a 2-anilino-4-aryl-5-methylpyridine scaffold, a known pharmacophore for p38 kinase inhibition. This document provides a deep dive into the scientific rationale behind the synthetic strategy, detailed step-by-step protocols for synthesis and characterization, and a discussion of the therapeutic context.
Introduction: The p38 MAP Kinase Signaling Pathway and Its Therapeutic Relevance
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular signaling.[1] These enzymes are key transducers of cellular responses to a wide array of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), environmental stresses like UV radiation, and osmotic shock.[1][2] The p38 MAPK signaling cascade is integral to regulating the production of pro-inflammatory cytokines, thus making it a critical mediator of inflammatory processes.[3]
Dysregulation of the p38 MAPK pathway is implicated in the pathogenesis of numerous chronic inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD), as well as in neurodegenerative disorders and certain cancers.[1] Consequently, the development of small molecule inhibitors that specifically target p38 kinase activity has been a major focus of therapeutic research for several decades.[2]
A prominent class of p38 inhibitors is based on a substituted pyridine core.[4] X-ray crystallography studies have revealed that the pyridine nitrogen of these inhibitors typically forms a crucial hydrogen bond with the backbone NH of methionine 109 in the hinge region of the p38 ATP-binding pocket.[5] The substituents on the pyridine ring are designed to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.[5] This guide focuses on a synthetic route to a 2,4,5-trisubstituted pyridine scaffold, a validated pharmacophore for potent p38 inhibition.
p38 MAPK Signaling Pathway Overview
The activation of p38 MAPK is a multi-tiered process initiated by external stressors. This leads to the activation of upstream MAP kinase kinases (MKKs), which in turn phosphorylate and activate p38. Activated p38 then phosphorylates a variety of downstream substrates, including transcription factors and other kinases, culminating in a specific cellular response, such as the synthesis and release of inflammatory mediators.
Figure 1: Simplified p38 MAPK signaling pathway and the point of therapeutic intervention.
Synthetic Strategy: Leveraging Halogen Reactivity
The cornerstone of the synthetic approach is the starting material, This compound . The significant difference in the reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions is the key to a regioselective synthesis. The C-I bond is substantially more reactive and will preferentially undergo oxidative addition to a palladium(0) catalyst.[6][7] This allows for the selective functionalization of the C4 position while leaving the C2-chloro substituent intact for a subsequent transformation.
Our two-step strategy is as follows:
-
Step 1: Suzuki-Miyaura Cross-Coupling. A highly regioselective coupling at the C4 position to install an aryl group, a common feature in potent p38 inhibitors. We will use 4-fluorophenylboronic acid as the coupling partner.
-
Step 2: Nucleophilic Aromatic Substitution (SNAr). The less reactive C2-chloro group is subsequently displaced by an amine nucleophile (e.g., an aniline derivative) to complete the synthesis of the target 2-anilino-4-aryl-5-methylpyridine inhibitor.[8]
Figure 2: Regioselective two-step synthesis workflow.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times. All reagents were sourced from commercial suppliers and used without further purification unless otherwise noted. Anhydrous solvents should be obtained from a suitable drying system.
Protocol 1: Synthesis of 2-Chloro-4-(4-fluorophenyl)-5-methylpyridine (Intermediate)
This protocol details the regioselective Suzuki-Miyaura coupling at the C4-iodo position. The conditions are adapted from established procedures for coupling aryl iodides.[3][9]
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Mmol (Equiv.) | Amount |
| This compound | C₆H₅ClIN | 253.47 | 1.0 (1.0) | 253.5 mg |
| 4-Fluorophenylboronic acid | C₆H₆BFO₂ | 139.92 | 1.2 (1.2) | 167.9 mg |
| Pd(dppf)Cl₂·CH₂Cl₂ | C₃₄H₂₈Cl₂FeP₂·CH₂Cl₂ | 816.64 | 0.03 (0.03) | 24.5 mg |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 (2.0) | 276.4 mg |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | 4.0 mL |
| Water (deionized) | H₂O | 18.02 | - | 1.0 mL |
Procedure
-
Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (253.5 mg, 1.0 mmol), 4-fluorophenylboronic acid (167.9 mg, 1.2 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 24.5 mg, 0.03 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Using a syringe, add degassed 1,4-dioxane (4.0 mL) followed by degassed water (1.0 mL).
-
Reaction: Place the flask in a preheated oil bath at 85 °C. Stir the reaction mixture vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete upon the disappearance of the starting iodo-pyridine.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (eluent: 5-15% ethyl acetate in hexanes) to yield the product as a white to off-white solid.
Protocol 2: Synthesis of N-(3-methoxyphenyl)-4-(4-fluorophenyl)-5-methylpyridin-2-amine (Target Inhibitor)
This protocol describes the nucleophilic aromatic substitution of the C2-chloro group with an aniline derivative. Elevated temperatures are typically required to facilitate this SNAr reaction.[8][10]
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Mmol (Equiv.) | Amount |
| 2-Chloro-4-(4-fluorophenyl)-5-methylpyridine | C₁₂H₉ClFN | 221.66 | 1.0 (1.0) | 221.7 mg |
| 3-Methoxyaniline | C₇H₉NO | 123.15 | 1.5 (1.5) | 184.7 mg |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 2.0 (2.0) | 192.2 mg |
| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | - | 5.0 mL |
Procedure
-
Vessel Preparation: To a dry, sealed reaction tube equipped with a magnetic stir bar, add 2-chloro-4-(4-fluorophenyl)-5-methylpyridine (221.7 mg, 1.0 mmol) and sodium tert-butoxide (192.2 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the tube and purge with argon or nitrogen gas.
-
Solvent and Nucleophile Addition: Add anhydrous DMF (5.0 mL) followed by 3-methoxyaniline (184.7 mg, 1.5 mmol) via syringe.
-
Reaction: Place the sealed tube in a preheated heating block or oil bath at 120 °C. Stir the mixture for 12-18 hours.
-
Monitoring: Monitor the reaction for the consumption of the starting chloride by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction by slowly adding water (20 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with water (2 x 15 mL) to remove residual DMF, followed by brine (20 mL). Dry the organic phase over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: 10-30% ethyl acetate in hexanes) to afford the final product, N-(3-methoxyphenyl)-4-(4-fluorophenyl)-5-methylpyridin-2-amine.
Characterization
The identity and purity of the synthesized intermediate and final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula.
-
Purity Analysis: High-performance liquid chromatography (HPLC) to determine the purity of the final compound, which should ideally be >95% for biological screening.
Conclusion and Outlook
The synthetic strategy outlined in this guide provides a reliable and efficient pathway to a class of potent p38 MAP kinase inhibitors based on a 2,4,5-trisubstituted pyridine core. The use of this compound as a starting material is particularly advantageous due to the predictable and high regioselectivity of the sequential cross-coupling and nucleophilic substitution reactions. This methodology is highly amenable to the creation of compound libraries for structure-activity relationship (SAR) studies by varying both the boronic acid in the Suzuki coupling and the nucleophile in the SNAr step. The resulting compounds are prime candidates for further preclinical evaluation in models of inflammatory disease.
References
- Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor. PubMed. [Link]
- Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. PubMed. [Link]
- Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived
- Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters. [Link]
- p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies. PubMed. [Link]
- Nucleophilic arom
- Synthesis development of a naphthyridinone p38 kinase inhibitor. PubMed. [Link]
- 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity.
- Design, Synthesis, and Evaluation of 2-Methyl- and 2-Amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as Ring-Constrained 2-Anilino-4-(thiazol-5-yl)pyrimidine Cyclin-Dependent Kinase Inhibitors.
- 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. PubMed. [Link]
- Nucleophilic aromatic substitution reactions of chloropyrimidines.
- Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry labor
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. [Link]
- Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. NIH. [Link]
- Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. NIH. [Link]
- Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. PubMed. [Link]
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [Link]
- Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones. PubMed. [Link]
- Amide-based inhibitors of p38alpha MAP kinase. Part 2: design, synthesis and SAR of potent N-pyrimidyl amides. PubMed. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
- SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. PubMed. [Link]
- Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI. [Link]
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The Strategic Utility of 2-Chloro-4-iodo-5-methylpyridine in Modern Medicinal Chemistry
Introduction: A Versatile Scaffold for Targeted Therapies
In the landscape of contemporary drug discovery, the pursuit of novel molecular entities with high potency and selectivity against specific biological targets is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a vast number of pharmaceuticals due to their ability to engage in key interactions with biological macromolecules.[1][2] Among these, 2-Chloro-4-iodo-5-methylpyridine has emerged as a strategically important building block, offering medicinal chemists a versatile platform for the synthesis of complex therapeutic agents, most notably in the realm of kinase inhibitors.
This dihalogenated pyridine derivative is endowed with two distinct reactive sites: a chlorine atom at the 2-position and an iodine atom at the 4-position. The differential reactivity of the C-I versus the C-Cl bond under various cross-coupling conditions allows for sequential and regioselective functionalization. This attribute is a cornerstone of its utility, enabling the controlled and systematic elaboration of molecular complexity. The C-I bond is significantly more reactive in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, permitting selective modification at the 4-position while leaving the 2-chloro substituent available for subsequent transformations.[3] This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and the rationale behind its strategic use in the synthesis of targeted therapies.
Core Applications in Kinase Inhibitor Synthesis
Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major focus of drug development efforts.[4] this compound serves as a key intermediate in the synthesis of inhibitors for several important kinases, including Extracellular signal-regulated kinase 2 (ERK2) and Polo-like kinase 4 (PLK4).
Synthesis of ERK2 Inhibitors: Targeting the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a central regulator of cell proliferation, differentiation, and survival.[5] ERK2 is a key component of this pathway, and its aberrant activation is implicated in a wide range of cancers.[6][7] The development of potent and selective ERK2 inhibitors is therefore a significant therapeutic strategy.
The this compound scaffold provides a valuable starting point for the synthesis of ERK2 inhibitors. A patent for pyrrole compounds as ERK inhibitors describes the use of a 5-chloro-4-iodo-pyridyl intermediate in their synthesis.[6] The general synthetic approach involves the initial functionalization at the more reactive 4-iodo position, often through a Suzuki or Sonogashira coupling, followed by modification at the 2-chloro position.
Below is a representative synthetic workflow illustrating the strategic use of this compound.
Caption: Synthetic workflow for an ERK2 inhibitor.
The MAPK/ERK signaling pathway is a critical target in oncology. Inhibiting ERK2 can block downstream signaling, leading to reduced cell proliferation and survival.
Caption: Inhibition of the MAPK/ERK signaling pathway.
Synthesis of PLK4 Inhibitors: Regulating Centriole Duplication
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as a master regulator of centriole duplication, a process essential for the formation of the mitotic spindle and the maintenance of genomic stability.[8][9] Overexpression of PLK4 has been observed in various cancers, making it an attractive target for anticancer drug development.[10][11]
The synthesis of PLK4 inhibitors often utilizes substituted pyridine scaffolds. While a direct synthesis starting from this compound is not explicitly detailed in the provided search results, the methodologies for synthesizing aminopyrimidine-based PLK4 inhibitors suggest that our compound of interest would be a highly suitable starting material.[8][10][11] The synthetic strategy would likely involve a Buchwald-Hartwig amination at the 4-position, followed by further modifications.
Experimental Protocols
The following protocols are generalized procedures for key reactions involving this compound. These should be considered as starting points and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling at the 4-Position
This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid. The higher reactivity of the C-I bond allows for selective coupling at the 4-position.[12][13][14]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[Pd(dppf)Cl₂]·CH₂Cl₂ (0.03 equiv)
-
Potassium carbonate (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed deionized water
-
Schlenk flask and standard glassware for inert atmosphere reactions
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst to the flask.
-
Add anhydrous 1,4-dioxane and degassed deionized water (typically in a 4:1 ratio) via syringe.
-
Degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | [Pd(dppf)Cl₂]·CH₂Cl₂ | A robust catalyst for cross-coupling reactions involving heteroaryl halides. |
| Base | K₂CO₃ | A common and effective base for Suzuki couplings. |
| Solvent | 1,4-Dioxane/Water | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe. |
Protocol 2: Sonogashira Coupling at the 4-Position
This protocol details the palladium- and copper-cocatalyzed coupling of this compound with a terminal alkyne.[15][16][17]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask and standard glassware for inert atmosphere reactions
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-70 °C if necessary.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst System | PdCl₂(PPh₃)₂ / CuI | The standard catalyst system for Sonogashira couplings, where palladium is the primary catalyst and copper(I) acts as a co-catalyst. |
| Base | Triethylamine | Acts as both a base and a solvent in many cases. |
| Solvent | Tetrahydrofuran | A common aprotic solvent for Sonogashira reactions. |
| Temperature | Room Temperature to 70 °C | The reaction often proceeds at room temperature, but gentle heating can increase the reaction rate. |
Protocol 3: Buchwald-Hartwig Amination at the 4-Position
This protocol describes the palladium-catalyzed amination of the 4-iodo position of this compound.[18][19]
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene or dioxane
-
Schlenk tube or sealed tube
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Seal the tube, then evacuate and backfill with an inert gas (repeat three times).
-
Add anhydrous toluene or dioxane via syringe.
-
Add this compound and the amine to the reaction mixture.
-
Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃ / Xantphos | A common and effective catalyst system for the amination of aryl halides. |
| Base | Sodium tert-butoxide | A strong, non-nucleophilic base required for the deprotonation of the amine. |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are essential for this reaction. |
| Temperature | 80-110 °C | Higher temperatures are typically required to drive the catalytic cycle. |
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its dihalogenated nature, with two halogens of differing reactivity, allows for selective and sequential functionalization, providing a powerful tool for the synthesis of complex molecular architectures. The ability to perform regioselective Suzuki, Sonogashira, and Buchwald-Hartwig couplings makes it an ideal starting material for the construction of kinase inhibitors and other targeted therapeutics. The protocols and strategic insights provided in this guide are intended to empower researchers to effectively utilize this important synthetic intermediate in their drug discovery endeavors.
References
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- Synthesis of PLK4 Inhibitor CFI-400945. Thieme Chemistry. (URL: [Link])
- Design, Synthesis, and Biological Evaluation of Indazole-Based PLK4 Inhibitors.
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.
- Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. PubMed. (URL: [Link])
- Pyrrole compounds as inhibitors of erk protein kinase, synthesis thereof and intermediates thereto.
- Buchwald–Hartwig amin
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
- Sonogashira Coupling. Organic Chemistry Portal. (URL: [Link])
- Sonogashira Coupling. Chemistry LibreTexts. (URL: [Link])
- Synthesis of terminal 1,3-diynes via sonogashira coupling of. Organic Syntheses. (URL: [Link])
- Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems. Vertex Pharmaceuticals. (URL: [Link])
- Synthesis and biological activity of 2,5-diaryl-3-methylpyrimido[4,5-c]quinolin-1(2H)
- Drug Discovery - Inhibitor. chemical-kinomics. (URL: [Link])
- Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. PubMed. (URL: [Link])
- A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. (URL: [Link])
- Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. PubMed. (URL: [Link])
- Click Reactions in Medicinal Chemistry. MDPI. (URL: [Link])
- Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. (URL: [Link])
- Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regul
- Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. PubMed Central. (URL: [Link])
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Application Notes & Protocols: 2-Chloro-4-iodo-5-methylpyridine in Agricultural Science Research
Prepared for: Researchers, Scientists, and Agrochemical Development Professionals
Executive Summary: The Strategic Importance of 2-Chloro-4-iodo-5-methylpyridine
This compound is a halogenated pyridine derivative that serves as a highly valuable and versatile intermediate in the synthesis of novel agrochemicals.[1][2] Its strategic importance lies in the unique reactivity conferred by its substituents: the chlorine atom at the 2-position, the iodine atom at the 4-position, and the methyl group at the 5-position. This specific arrangement allows for sequential and site-selective chemical modifications, making it a powerful scaffold for building complex molecules with desired biological activities.
Pyridine-based compounds are foundational to a significant portion of modern herbicides, insecticides, and fungicides due to their unique electronic properties and ability to interact with biological targets.[3][4] This guide provides an in-depth look at the synthesis of this compound, its characterization, and its application in the development of next-generation agricultural products. The protocols detailed herein are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.
Physicochemical & Spectroscopic Data
A thorough understanding of the compound's properties is critical for its effective use in synthesis and for accurate characterization of its derivatives.
| Property | Value | Source |
| CAS Number | 1197957-18-8 | [5] |
| Molecular Formula | C₆H₅ClIN | [5] |
| Molecular Weight | 253.47 g/mol | [5] |
| Appearance | Solid | |
| Purity | ≥97% (Typical) | [5] |
| SMILES | Cc1cnc(Cl)cc1I | |
| InChI Key | ZWCNVOMJDJPZHE-UHFFFAOYSA-N | |
| ¹H-NMR (400MHz, CDCl₃) | δ 8.28 (s, 1H), 7.87 (s, 1H) | Derived from similar structures in patents |
| LRMS (ESI⁺) | [M+H, ³⁵Cl]⁺: 253.9; [M+H, ³⁷Cl]⁺: 255.9 | Calculated |
Core Concepts in Application
The Pyridine Scaffold in Agrochemicals
The pyridine ring is a privileged structure in agrochemical design. Its electron-deficient nature influences the reactivity of its substituents and allows it to mimic natural molecules, thereby interacting with specific biological pathways in pests and weeds.[3][6] Herbicides containing the pyridine moiety often function as synthetic auxins, causing uncontrolled growth and eventual death in susceptible broadleaf weeds.[7][8] In insecticides, such as the widely used neonicotinoids, the pyridine core is essential for binding to nicotinic acetylcholine receptors in insects, leading to paralysis and death.[9][10]
Synthetic Versatility of this compound
The true value of this intermediate lies in the differential reactivity of its halogen atoms.
-
The 4-Iodo Group: The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, making it the primary site for cross-coupling reactions. This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds with high selectivity.[2] Palladium-catalyzed reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations are readily employed at this position.
-
The 2-Chloro Group: The chlorine atom is susceptible to nucleophilic aromatic substitution (SₙAr).[3] This allows for the introduction of oxygen, nitrogen, or sulfur nucleophiles, often requiring more forcing conditions than reactions at the iodo-position. This two-step reactivity is crucial for building complex molecules.
This differential reactivity is illustrated in the workflow below.
Caption: Synthesis workflow for the title compound.
Step 1: Synthesis of 2-Chloro-5-methyl-4-nitropyridine
-
Reagents & Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add concentrated sulfuric acid (H₂SO₄, 20 mL).
-
Addition: While stirring, slowly add 2-chloro-5-methylpyridine (5.0 g, 39.2 mmol).
-
Nitration: Cool the mixture to 0°C in an ice bath. Slowly add a nitrating mixture of concentrated nitric acid (HNO₃, 4 mL) and concentrated sulfuric acid (4 mL) dropwise, ensuring the temperature does not exceed 10°C.
-
Reaction: After addition, allow the mixture to warm to room temperature and then heat to 80°C for 4 hours.
-
Workup: Cool the reaction mixture and pour it carefully onto 100 g of crushed ice. Neutralize the solution with a saturated sodium carbonate (Na₂CO₃) solution until pH 7-8 is reached.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the nitro-compound as a solid.
Step 2: Synthesis of 4-Amino-2-chloro-5-methylpyridine
-
Reagents & Setup: To a 250 mL round-bottom flask, add the 2-chloro-5-methyl-4-nitropyridine from the previous step (approx. 39 mmol), glacial acetic acid (80 mL), and reduced iron powder (11.0 g, 196 mmol).
-
Reaction: Heat the mixture to 100°C with vigorous stirring for 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove the iron salts.
-
Purification: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove residual acetic acid. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to obtain the crude amino-pyridine.
Step 3 & 4: Diazotization and Iodination
-
Reagents & Setup: In a 250 mL flask, suspend the crude 4-amino-2-chloro-5-methylpyridine (approx. 39 mmol) in water (50 mL) and concentrated sulfuric acid (5 mL). Cool the mixture to -5°C in an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 3.2 g, 46.8 mmol) in water (15 mL). Add this solution dropwise to the reaction mixture, keeping the temperature below 0°C. Stir for 1 hour at this temperature.
-
Iodination: Prepare a solution of potassium iodide (KI, 8.1 g, 48.8 mmol) in water (15 mL). Add this solution dropwise to the cold diazonium salt solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Workup: Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with a 10% sodium thiosulfate solution to remove any residual iodine, then with brine.
-
Final Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.
Application Protocol: Suzuki Cross-Coupling for Derivative Synthesis
This protocol demonstrates the use of this compound as a building block for creating a novel biaryl structure, a common motif in bioactive molecules.
Causality: The Suzuki reaction is a robust and high-yielding method for forming C-C bonds. It is chosen here for its tolerance of various functional groups and its reliability. The palladium catalyst facilitates a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to couple the pyridine with a boronic acid derivative.
-
Reagents & Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 g, 3.95 mmol), an arylboronic acid of choice (e.g., 4-methoxyphenylboronic acid, 0.66 g, 4.34 mmol, 1.1 eq), and potassium carbonate (K₂CO₃, 1.64 g, 11.85 mmol, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.23 g, 0.20 mmol, 5 mol%).
-
Solvent: Add a degassed solvent mixture, such as 1,4-dioxane (15 mL) and water (3 mL).
-
Reaction: Heat the mixture to 90°C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired 2-chloro-4-aryl-5-methylpyridine derivative.
Safety & Handling
-
Hazard Classifications: Acutely toxic if swallowed (Acute Tox. 4 Oral). * GHS Pictogram: GHS07 (Exclamation Mark). * Signal Word: Warning. * Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light. [5]
References
- CN103420902A - Preparation method of this compound.
- CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
- Zakharychev, V.V. et al. (2024). Development of novel pyridine-based agrochemicals: A review.
- The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Registration Review of Pyridine and Pyrimidine Herbicides. US EPA. [Link]
- HERBICIDE BEHAVIOUR.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
- Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
- Design, Synthesis and Bioactivity of Novel Low Bee-Toxicity Compounds Based on Flupyrimin. MDPI. [Link]
- US4612377A - Preparation of 2-chloro-5-methylpyridine.
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Application Notes and Protocols: 2-Chloro-4-iodo-5-methylpyridine as a Versatile Building Block in Materials Science
Introduction:
2-Chloro-4-iodo-5-methylpyridine is a halogenated pyridine derivative with a unique substitution pattern that makes it a highly valuable building block for the synthesis of advanced functional materials. Its structure features two distinct reactive sites: a chloro and an iodo substituent. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds, particularly in palladium-catalyzed cross-coupling reactions, allows for selective and sequential functionalization. This chemoselectivity opens up a vast design space for the creation of novel organic semiconductors, conductive polymers, and materials for optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs).
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and professionals in drug development and materials science, exploring the potential of this compound in the synthesis of innovative materials. While direct, published applications of this specific molecule in materials science are emerging, this document leverages established synthetic methodologies for analogous dihalopyridine compounds to provide robust and scientifically grounded protocols.
Physicochemical Properties and Reactivity Profile
This compound is a solid at room temperature with the following key properties:
| Property | Value | Source |
| CAS Number | 1197957-18-8 | [1][2] |
| Molecular Formula | C₆H₅ClIN | [1][2] |
| Molecular Weight | 253.47 g/mol | [1][2] |
| Appearance | Solid | [1] |
The key to its utility in materials synthesis lies in the differential reactivity of the C-I and C-Cl bonds. The C-I bond is significantly more susceptible to oxidative addition to a low-valent palladium catalyst, which is the initial step in many cross-coupling reactions. This allows for selective reaction at the 4-position, leaving the 2-chloro group intact for subsequent transformations. This orthogonal reactivity is a powerful tool for the synthesis of well-defined oligomers and polymers.
Application in the Synthesis of Conjugated Polymers
The pyridine ring is an electron-deficient aromatic system, and its incorporation into a polymer backbone can impart desirable electron-transporting properties.[3][4] this compound can serve as a monomer in various polycondensation reactions to create novel conjugated polymers with potential applications in organic electronics.
Suzuki Polycondensation for Poly(arylene-pyridine)s
The Suzuki coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a powerful tool for polymer synthesis.[5][6] A hypothetical Suzuki polycondensation of this compound with a diboronic acid or ester would proceed selectively at the iodo-position to yield a poly(arylene-pyridine). The remaining chloro-substituents could then be used for post-polymerization modification to fine-tune the material's properties.
Protocol 1: Hypothetical Suzuki Polycondensation of this compound with 1,4-Phenylenediboronic Acid
Objective: To synthesize a poly(phenylene-co-(2-chloro-5-methylpyridine)) via a Suzuki polycondensation reaction.
Materials:
-
This compound (1.0 eq)
-
1,4-Phenylenediboronic acid (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
Toluene (anhydrous)
-
Water (degassed)
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ and PPh₃ to anhydrous toluene. Stir the mixture at room temperature for 20 minutes to form the active Pd(0) catalyst.
-
Reaction Setup: To the catalyst mixture, add this compound, 1,4-phenylenediboronic acid, and K₂CO₃.
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Polymerization: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring under an inert atmosphere. Monitor the progress of the polymerization by periodically taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC) to observe the increase in molecular weight. The reaction is typically run for 24-48 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a large volume of methanol to precipitate the polymer.
-
Filter the polymer and wash it sequentially with water and methanol to remove residual catalyst and salts.
-
Further purification can be achieved by Soxhlet extraction with a suitable solvent (e.g., acetone, then chloroform) to remove low molecular weight oligomers.
-
Dry the polymer under vacuum.
-
Characterization: The resulting polymer should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure, GPC to determine its molecular weight and polydispersity index (PDI), and UV-Vis spectroscopy and cyclic voltammetry to evaluate its optical and electronic properties.
Caption: Suzuki polycondensation of this compound.
Stille Polycondensation for Thiophene-Pyridine Copolymers
The Stille coupling reaction involves the reaction of an organohalide with an organotin compound, catalyzed by palladium.[7] This method is particularly useful for the synthesis of conjugated polymers with alternating donor-acceptor units.[8][9] this compound can be polymerized with a distannyl derivative of an electron-rich heterocycle, such as thiophene, to create a donor-acceptor copolymer.
Protocol 2: Hypothetical Stille Polycondensation of this compound with 2,5-bis(trimethylstannyl)thiophene
Objective: To synthesize an alternating copolymer of thiophene and 2-chloro-5-methylpyridine.
Materials:
-
This compound (1.0 eq)
-
2,5-bis(trimethylstannyl)thiophene (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)
-
Anhydrous N,N-dimethylformamide (DMF) or toluene
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound and 2,5-bis(trimethylstannyl)thiophene in anhydrous DMF or toluene.
-
Catalyst Addition: Add Pd₂(dba)₃ and P(o-tol)₃ to the reaction mixture.
-
Polymerization: Heat the mixture to 80-100 °C and stir under an inert atmosphere for 24-72 hours. Monitor the reaction by GPC.
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Precipitate the polymer by pouring the solution into methanol.
-
Filter the polymer and wash with methanol.
-
To remove tin byproducts, the polymer can be redissolved in a suitable solvent (e.g., chloroform) and washed with an aqueous solution of potassium fluoride.
-
Reprecipitate the polymer in methanol and dry under vacuum.
-
Characterization: The polymer's structure, molecular weight, and optoelectronic properties should be analyzed using NMR, GPC, UV-Vis spectroscopy, and cyclic voltammetry.
Caption: Stille polycondensation of this compound.
Sonogashira Polycondensation for Poly(arylene ethynylene)s
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][10] This reaction can be used to synthesize poly(arylene ethynylene)s (PAEs), a class of conjugated polymers with interesting optical and electronic properties.[11][12]
Protocol 3: Hypothetical Sonogashira Polycondensation of this compound with a Diethynyl Aromatic Compound
Objective: To synthesize a poly(arylene ethynylene) containing 2-chloro-5-methylpyridine units.
Materials:
-
This compound (1.0 eq)
-
1,4-Diethynylbenzene (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (anhydrous)
-
Toluene or Tetrahydrofuran (THF) (anhydrous)
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound and 1,4-diethynylbenzene in a mixture of anhydrous toluene and triethylamine (e.g., 5:1 v/v).
-
Catalyst Addition: Add Pd(PPh₃)₄ and CuI to the reaction mixture.
-
Polymerization: Stir the reaction mixture at 60-80 °C under an inert atmosphere for 24-48 hours. The formation of a precipitate (the polymer) may be observed.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the precipitated polymer and wash with methanol.
-
If the polymer is soluble, it can be purified by precipitation from a suitable solvent (e.g., chloroform) into methanol.
-
Dry the polymer under vacuum.
-
Characterization: The polymer should be characterized by NMR, GPC, UV-Vis and fluorescence spectroscopy to determine its structure, molecular weight, and photophysical properties.
Caption: Sonogashira polycondensation of this compound.
Application in Organic Light-Emitting Diodes (OLEDs)
Materials derived from this compound have the potential to be used in various layers of an OLED device. The electron-deficient nature of the pyridine ring suggests that these materials could function as electron-transporting materials (ETMs) or as host materials in the emissive layer.[13][14][15] By coupling this compound with electron-donating moieties, it may also be possible to create hole-transporting materials (HTMs).[16][17][18][19][20]
Design of Hole-Transporting and Electron-Transporting Materials
-
Electron-Transporting Materials (ETMs): To create an effective ETM, one could synthesize oligomers or polymers with a high concentration of pyridine units. The goal is to achieve a low-lying Lowest Unoccupied Molecular Orbital (LUMO) to facilitate electron injection from the cathode.
-
Hole-Transporting Materials (HTMs): For an HTM, this compound could be coupled with electron-rich aromatic amines, such as triphenylamine derivatives. This would result in a molecule with a high-lying Highest Occupied Molecular Orbital (HOMO), facilitating hole injection from the anode.
Generic OLED Device Architecture and Fabrication
A typical multilayer OLED has the following structure:
Caption: Generic multilayer OLED device structure.
Fabrication Protocol Overview:
OLEDs are typically fabricated by sequential deposition of the organic layers and the metal cathode onto a transparent conductive anode (e.g., Indium Tin Oxide - ITO) coated on a glass substrate.
-
Substrate Cleaning: The ITO-coated glass substrate is thoroughly cleaned using a sequence of solvents in an ultrasonic bath.
-
Hole Injection Layer (HIL) Deposition: A thin layer of a HIL material is deposited onto the ITO, often by spin-coating.
-
Hole Transport Layer (HTL) Deposition: The HTL material is deposited on top of the HIL, typically by spin-coating or thermal evaporation.
-
Emissive Layer (EML) Deposition: The light-emitting material is then deposited. This can be a single material or a host doped with a fluorescent or phosphorescent guest.
-
Electron Transport Layer (ETL) Deposition: The ETL material is deposited onto the EML.
-
Electron Injection Layer (EIL) Deposition: A thin layer of an EIL material is often deposited between the ETL and the cathode to improve electron injection.
-
Cathode Deposition: A low work function metal or metal alloy is deposited by thermal evaporation through a shadow mask to define the active area of the device.
-
Encapsulation: The device is encapsulated to protect the organic layers from oxygen and moisture.
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of novel functional materials. Its distinct reactive sites allow for controlled and selective chemical modifications, making it an ideal candidate for the creation of well-defined polymers and small molecules for applications in materials science. The protocols and application notes provided herein, based on established chemical principles and analogous systems, offer a solid foundation for researchers to begin exploring the potential of this versatile compound in areas such as conductive polymers and organic light-emitting diodes. Further research into the direct application of this compound is anticipated to yield a new generation of high-performance organic materials.
References
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (n.d.). SCIRP.
- Synthesis, Properties and Device Performance of Electron Transport Materials. (n.d.).
- Preparation of Novel Pyridine-Based Aromatic Polyimides and Effect of Fluorine Functionality. (2015). Journal of Nanoscience and Nanotechnology, 15(11), 8451-9.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). [Source for Suzuki coupling of pyridines].
- Exp 4 - Suzuki Coupling Reaction. (n.d.). Scribd.
- A one-pot strategy to improve end-capping efficacy in Stille poly-condensations. (n.d.). RSC Publishing.
- RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. (2020). Polymers, 12(1), 148.
- Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. (2023). Polymer Chemistry.
- Organometallic complexes as hole-transporting materials in organic light-emitting diodes. (n.d.).
- Hole-transporting materials for organic light-emitting diodes: an overview. (n.d.). RSC Publishing.
- Pyridine based polymers. Synthesis and characterization. (n.d.). ResearchGate.
- Pyridine-based polymers and derivatives: Synthesis and applications. (n.d.). OUCI.
- Stille reaction. (n.d.). Wikipedia.
- Linearly polarised organic light-emitting diodes (OLEDs): synthesis and characterisation of a novel hole-transporting photoalignment copolymer. (n.d.). RSC Publishing.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). Chemical Reviews, 107(3), 874-922.
- SYNTHESIS OF TERMINAL 1,3-DIYNES VIA SONOGASHIRA COUPLING OF. (n.d.). Organic Syntheses.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. (2022). Organic Letters, 24(27), 4966-4971.
- Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology.
- Organometallic Complexes as Hole-Transporting Materials in Organic Light-Emitting Diodes. (2004). Inorganic Chemistry, 43(8), 2718-2726.
- Efficient room temperature catalytic synthesis of alternating conjugated copolymers via C-S bond activation. (2022). Nature Communications, 13(1), 241.
- Crosslinkable hole-transporting materials for solution processed polymer light-emitting diodes. (n.d.). RSC Publishing.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). International Journal of Molecular Sciences, 22(20), 11075.
- Suzuki-Miyaura cross-coupling reaction of monohalopyridines and L-aspartic acid derivative. (n.d.). ResearchGate.
- The Suzuki coupling reaction as a post-polymerization modification: a promising protocol for construction of cyclic-brush and more complex polymers. (n.d.). RSC Publishing.
- Electron Transport Materials for Organic Light-Emitting Diodes. (n.d.). Semantic Scholar.
- Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymerization. (2021). Chemical Society Reviews, 50(2), 1109-1133.
- Precision Synthesis of Conjugated Polymer Films by Surface-Confined Stepwise Sonogashira Cross-Coupling. (2024). Polymers, 16(23), 3298.
- Unprecedented Regioregular Poly(1,4‐arylene)s Prepared by Nickel(II)‐Catalyzed Cross‐Coupling Polymerization of 2,5‐Disubstituted Bromo(chloro)arylene. (n.d.). ResearchGate.
- Synthesis, properties, and OLED characteristics of 2,2′-bipyridine-based electron-transport materials: the synergistic effect of molecular shape anisotropy and a weak hydrogen-bonding network on molecular orientation. (n.d.). RSC Publishing.
- Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[14][22]-Fused Indole Heterocycles. (n.d.). NIH.
- Synthesis and fluorescence study of conjugated polymers based on 2,4,6-triphenylpyridine moieties. (n.d.). RSC Publishing.
- An elaborate route of exclusive sonogashira polycondensation to alternating BODIPY–porphyrin ethynylene‐conjugated polymer. (n.d.). ResearchGate.
- Pillar[23]arene-Based Organometallic Cross-Linked Polymer: Synthesis, Structure Characterization, and Catalytic Activity in the Suzuki–Miyaura Coupling Reaction. (n.d.). ResearchGate.
- Synthesis and photophysical properties of novel fluorescent materials containing 2,4,6-triphenylpyridine and 1,8-naphthalimide units using Suzuki reaction. (n.d.). RSC Publishing.
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Application Notes & Protocols: Regioselective Palladium-Catalyzed Cross-Coupling of 2-Chloro-4-iodo-5-methylpyridine
Introduction: The Strategic Value of 2-Chloro-4-iodo-5-methylpyridine
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic functionalization of heterocyclic scaffolds is paramount. This compound stands out as a highly valuable and versatile building block. Its utility is derived from the presence of two distinct halogen atoms on the pyridine ring, offering a platform for sequential and regioselective cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions represent a revolutionary class of chemical transformations that enable the efficient formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[1][2][3] The power of using this compound lies in the differential reactivity of its carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly more labile and thus more reactive towards palladium catalysis than the more robust carbon-chlorine (C-Cl) bond.[4][5] This inherent reactivity difference (C–I > C–Br > C–Cl) allows chemists to selectively functionalize the 4-position of the pyridine ring while preserving the chloro-substituent at the 2-position for subsequent transformations.[4][5]
This document provides in-depth application notes and detailed protocols for three cornerstone palladium-catalyzed reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—leveraging the unique reactivity of this substrate.
The Mechanistic Foundation: Regioselectivity in Palladium Catalysis
All palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][6][7] The exceptional regioselectivity observed with this compound is determined decisively in the very first step.
-
Oxidative Addition: The active Palladium(0) catalyst initiates the cycle by inserting into the carbon-halogen bond. This step is kinetically more facile for weaker bonds. The lower bond dissociation energy (BDE) of the C-I bond compared to the C-Cl bond ensures that the Pd(0) species preferentially adds across the C-I bond at the 4-position.[4]
-
Transmetalation: The organopalladium(II) halide intermediate formed then exchanges its halide ligand with the organic group from a nucleophilic coupling partner (e.g., an organoboron, organotin, or organozinc reagent).[6][8]
-
Reductive Elimination: In the final step, the two organic fragments are coupled together, forming the new bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[1][7]
Sources
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Application Notes and Protocols for Copper-Catalyzed Reactions of 2-Chloro-4-iodo-5-methylpyridine
Introduction: Strategic Importance of 2-Chloro-4-iodo-5-methylpyridine in Synthesis
This compound is a highly versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique di-halogenation pattern offers a valuable platform for selective functionalization. The pronounced difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for regioselective cross-coupling reactions. Generally, the C-I bond is significantly weaker and therefore more reactive in transition metal-catalyzed reactions than the C-Cl bond.[1][2] This inherent reactivity difference enables the targeted modification at the 4-position of the pyridine ring, while leaving the chlorine at the 2-position available for subsequent transformations.
This document provides detailed application notes and protocols for key copper-catalyzed reactions involving this compound. Copper catalysis is highlighted due to its cost-effectiveness, lower toxicity, and unique reactivity profile compared to palladium-based systems.[3][4] The protocols herein are designed to serve as a comprehensive guide for achieving high-yield and selective functionalization of this important synthetic intermediate.
Section 1: Selective C-N Cross-Coupling via Ullmann Condensation
The copper-catalyzed Ullmann condensation is a robust and widely employed method for the formation of carbon-nitrogen (C-N) bonds.[5][6] This reaction is particularly valuable for the synthesis of substituted aminopyridines, which are prevalent motifs in numerous biologically active compounds. Given the higher reactivity of the C-I bond, the Ullmann condensation with this compound is expected to proceed selectively at the 4-position.
Mechanistic Considerations
The mechanism of the Ullmann C-N coupling is generally believed to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the amine and subsequent reductive elimination to furnish the desired C-N bond and regenerate the active catalyst.[6][7] The choice of ligand is crucial for stabilizing the copper catalyst and facilitating the reaction. Diamine ligands, such as 1,10-phenanthroline, have been shown to be particularly effective in promoting these transformations.[8]
Experimental Protocol: Copper-Catalyzed N-Arylation of an Aliphatic Amine
This protocol describes a general procedure for the coupling of this compound with a primary or secondary aliphatic amine.
Materials:
-
This compound (1.0 equiv)
-
Aliphatic amine (1.2-1.5 equiv)
-
Copper(I) Iodide (CuI, 10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous Dioxane
-
Nitrogen or Argon gas supply
-
Schlenk flask or sealed tube
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, CuI, 1,10-phenanthroline, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous dioxane and the amine via syringe.
-
Heat the reaction mixture to 110 °C in an oil bath and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.[8]
-
Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography.
Quantitative Data Summary
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | n-Octylamine | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ (2.0) | Dioxane | 110 | 12-24 | Good to Excellent |
| 2 | Piperidine | CuI (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ (2.0) | DMF | 110 | 12-24 | Good to Excellent |
Yields are estimated based on similar transformations with iodopyridines.[9][10]
Workflow Diagram
Caption: Ullmann C-N Coupling Workflow.
Section 2: C-C Bond Formation via Sonogashira Coupling
The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[11][12] While traditionally palladium-catalyzed, copper can act as a co-catalyst or, in some cases, the primary catalyst.[3][13] This reaction is instrumental in the synthesis of aryl alkynes, which are valuable intermediates in drug discovery and materials science. The high reactivity of the C-I bond in this compound makes it an excellent substrate for selective Sonogashira coupling at the 4-position.[11][14]
Mechanistic Insights
The Sonogashira reaction typically operates through a dual catalytic cycle involving both palladium and copper.[11] The palladium cycle involves the oxidative addition of the aryl iodide to a Pd(0) species. Concurrently, the copper cycle involves the reaction of a Cu(I) salt with the terminal alkyne to form a copper(I) acetylide intermediate.[11][15] Transmetalation of the acetylide group from copper to palladium, followed by reductive elimination, yields the final product and regenerates the active catalysts.[11] Copper's role is crucial for activating the alkyne.
Experimental Protocol: Palladium/Copper Co-catalyzed Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene) (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N, anhydrous and degassed)
-
Tetrahydrofuran (THF, anhydrous and degassed)
-
Nitrogen or Argon gas supply
-
Schlenk flask
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed THF and Et₃N via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature to 60 °C for 4-16 hours.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the precipitated salts.
-
Wash the organic phase with a saturated aqueous solution of NH₄Cl and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Common Issues
-
Alkyne Homocoupling (Glaser Coupling): This is a common side reaction promoted by oxygen and high concentrations of the copper co-catalyst.[14] To minimize this, ensure strictly anaerobic conditions through rigorous degassing and consider reducing the amount of CuI.[14]
-
Catalyst Decomposition: The palladium catalyst is sensitive to air. If the reaction mixture turns black, it indicates the precipitation of palladium black due to decomposition.[14] Ensure all reagents and solvents are of high purity and the reaction is maintained under an inert atmosphere.[14]
Quantitative Data Summary
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF/DMF | 25-60 | 4-16 | 85-95 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | THF | 25 | 6-12 | 80-90 |
Yields are based on reactions with analogous dihalopyridines.[2]
Reaction Mechanism Diagram
Caption: Dual Catalytic Cycle of the Sonogashira Reaction.
Conclusion and Future Directions
This compound stands out as a strategically important building block for the synthesis of complex heterocyclic molecules. The ability to perform selective copper-catalyzed cross-coupling reactions at the C-4 position opens up a multitude of possibilities for creating diverse molecular architectures. The protocols detailed in this guide for Ullmann C-N coupling and Sonogashira C-C coupling provide a solid foundation for researchers. Further exploration could involve copper-catalyzed C-O and C-S bond forming reactions at the C-4 position, as well as subsequent functionalization of the C-2 chloro position, thereby expanding the synthetic utility of this versatile intermediate.
References
- Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine - Benchchem.
- CuI and Copper Nanoparticles in the Catalytic Amination of 2-Halopyridines | Request PDF.
- Application Notes and Protocols for Copper-Catalyzed Coupling Reactions of 4-Iodopyrazoles - Benchchem.
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
- C Cl bond is stronger than C I bond because a C Cl class 11 chemistry CBSE - Vedantu.
- Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides - Benchchem.
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC.
- Ullmann Reaction - Organic Chemistry Portal.
- (PDF) Copper Nanoparticles and Copper-Containing Metal–Organic Coordination Polymers in the Catalytic Amination of 2-Halopyridines - ResearchGate.
- Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions - PubMed.
- Sonogashira coupling - Wikipedia.
- Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions.
- A Comparative Analysis of Reactivity: 2-Bromo- 4-iodopyridine vs. 2-Chloro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions - Benchchem.
- Contribution to the Mechanism of Copper-Catalyzed C–N and C–O Bond Formation.
- Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development - Chemical Society Reviews (RSC Publishing).
- Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides - PMC - PubMed Central.
- Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere | Organic Letters - ACS Publications.
- A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions - Chemical Science (RSC Publishing).
- C–H bond halogenation catalyzed or mediated by copper: an overview - PMC - NIH.
- Cu/Fe-Catalyzed Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions.
- Unique mechanism of the Ullmann C-O cross-coupling reaction catalyzed by copper with oxalamide ligands - American Chemical Society - ACS Fall 2025.
- A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions - ResearchGate.
- Sonogashira cross-coupling reaction - YouTube.
- Factors That Control C-C Cleavage versus C-H Bond Hydroxylation in Copper-Catalyzed Oxidations of Ketones with O2 - PubMed.
- Activation of C–O and C–N Bonds Using Non-Precious-Metal Catalysis - ACS Publications.
- Ligand-Accelerated, Copper-Catalyzed Aerobic Oxidative Dehydrogenation of Primary Amines to Nitriles - PMC - NIH.
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- 5. Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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scale-up synthesis of 2-Chloro-4-iodo-5-methylpyridine derivatives
An Application Guide for the Scale-Up Synthesis of 2-Chloro-4-iodo-5-methylpyridine Derivatives
Authored by a Senior Application Scientist
This document provides a detailed guide for the scale-up synthesis of this compound, a key intermediate in pharmaceutical research and development. The protocols and insights are tailored for researchers, chemists, and process development professionals aiming to transition from bench-scale discovery to larger-scale production.
Strategic Importance in Drug Development
Substituted pyridines are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The specific substitution pattern of this compound offers orthogonal handles for further functionalization. The chlorine and iodine atoms can be selectively manipulated in cross-coupling reactions, making this intermediate a versatile building block for creating diverse molecular libraries. For instance, it serves as a crucial intermediate in the synthesis of protein kinase inhibitors, such as ERK2 inhibitors.[1] The scalability of its synthesis is therefore a critical factor in advancing drug discovery programs.
Recommended Synthesis Pathway for Scale-Up
A robust and economically viable route for the industrial production of this compound starts from the readily available 2-chloro-5-methylpyridine (CMP).[1] This multi-step process is designed for scalability and avoids costly purification steps like column chromatography where possible.
The overall transformation involves four key steps:
-
N-Oxidation: Conversion of the starting pyridine to its N-oxide to activate the ring for subsequent electrophilic substitution.
-
Nitration: Regioselective introduction of a nitro group at the C4 position.
-
Reduction: Conversion of the nitro group to an amino group.
-
Diazotization & Iodination: Transformation of the amino group into the target iodo group via a diazonium salt intermediate.
Protocol 1: Synthesis of 2-Chloro-5-methylpyridine N-oxide
-
Reactor Setup: Charge a jacketed reactor with 2-chloro-5-methylpyridine (1.0 eq) and acetic acid (approx. 3.8 volumes). Begin agitation.
-
Reagent Addition: Slowly add hydrogen peroxide (35% aq., 1.7 volumes) to the mixture while maintaining the internal temperature below 40°C.
-
Reaction: Once the addition is complete, heat the reactor to 80°C and maintain for 7-8 hours, monitoring the reaction by HPLC or TLC.
-
Work-up: After cooling to room temperature, carefully concentrate the reaction mixture under reduced pressure to remove the bulk of the acetic acid. The resulting crude N-oxide is often a viscous liquid and can be carried forward to the next step without extensive purification.
Protocol 2: Synthesis of 2-Chloro-4-nitro-5-methylpyridine N-oxide
-
Reactor Setup: To the crude 2-chloro-5-methylpyridine N-oxide (1.0 eq), add concentrated sulfuric acid at 0-5°C.
-
Nitration: Prepare a nitrating mixture of fuming nitric acid and sulfuric acid. Add this mixture dropwise to the reactor, ensuring the internal temperature does not exceed 10°C. A significant exotherm is expected and must be managed.
-
Reaction: Stir at 0-10°C for 1-2 hours until the reaction is complete (monitored by HPLC).
-
Work-up: Carefully quench the reaction by pouring it onto crushed ice. The precipitated solid is collected by filtration, washed with cold water until the filtrate is neutral, and dried.
Protocol 3: Synthesis of 2-Chloro-4-amino-5-methylpyridine
-
Reactor Setup: Charge the reactor with the 2-chloro-4-nitro-5-methylpyridine N-oxide (1.0 eq), glacial acetic acid (approx. 20 volumes), and begin agitation.
-
Reduction: Add iron powder (approx. 6.75 eq) portion-wise to control the exotherm. After the initial exotherm subsides, heat the mixture to 100°C for 1-2 hours.
-
Work-up: Cool the reaction mixture and filter through a pad of celite to remove the iron salts. Concentrate the filtrate under reduced pressure. The residue is then basified with a suitable base (e.g., NaOH solution) and extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are dried over sodium sulfate and concentrated to yield the desired amine.
Protocol 4: Synthesis of this compound
-
Diazotization: Dissolve the 2-chloro-4-amino-5-methylpyridine (1.0 eq) in water and sulfuric acid. Cool the mixture to -10°C.
-
Diazo Formation: Slowly add a solution of sodium nitrite (NaNO₂, approx. 1.3 eq) in water, keeping the temperature strictly below -5°C. Stir for 1 hour at this temperature.
-
Iodination: In a separate vessel, prepare a solution of potassium iodide (KI, approx. 1.2 eq) in water. Add the previously prepared diazonium salt solution to the KI solution at 0°C.
-
Reaction: Allow the mixture to stir at 0°C for 4 hours, then warm to room temperature and stir overnight.
-
Work-up: Extract the mixture with a suitable organic solvent. The organic layer is washed with sodium thiosulfate solution to remove excess iodine, followed by brine. The solvent is then removed under reduced pressure to yield the crude product, which can be purified by crystallization if necessary.
Analytical Quality Control
Rigorous analytical testing is essential to ensure the identity, purity, and consistency of the final product and intermediates.
| Technique | Purpose | Typical Observations |
| ¹H NMR | Structural confirmation and purity check | Confirms the proton environment of the pyridine ring and methyl group. Integration can provide a purity estimate. [1] |
| LC-MS | Purity assessment and mass confirmation | Provides purity profile (HPLC) and confirms the molecular weight of the target compound and any impurities. [1] |
| GC-MS | Analysis of volatile impurities | Useful for detecting residual solvents and volatile starting materials. [2] |
| FTIR | Functional group analysis | Confirms the presence of key functional groups and tracks the conversion through different stages of the synthesis. |
| Melting Point | Purity assessment | A sharp melting point range is indicative of high purity. |
Safety and Hazard Management
The scale-up of this synthesis involves several hazardous materials and energetic reactions that require strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety goggles with side shields, and a flame-retardant lab coat. [3][4]* Ventilation: All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of volatile reagents and solvents. [4][5]* Specific Hazards:
-
Nitration: This step is highly exothermic and can lead to runaway reactions if not properly controlled. Strict temperature monitoring and controlled addition of the nitrating mixture are critical.
-
Diazotization: Diazonium salts can be explosive when isolated or allowed to dry. They should always be kept in solution and used immediately after preparation. The reaction is also highly exothermic.
-
Iodinating Agents: Handle potassium iodide and other iodine sources with care. Avoid creating dust. [5] * Acid/Base Handling: Concentrated acids (sulfuric, nitric) and bases are corrosive. Use appropriate handling procedures and have spill kits readily available.
-
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Quench reactive reagents before disposal. Segregate halogenated and non-halogenated solvent waste.
References
- Synthesis of Highly Functionalized Pyridines: A Metal-Free Cascade Process. PubMed.
- Various routes for the synthesis of functionalized pyridines. ResearchGate.
- CN103420902A - Preparation method of this compound. Google Patents.
- CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H). Google Patents.
- Pyridine iodine monochloride. Apollo Scientific.
- 4-Iodopyridine SDS, 15854-87-2 Safety Data Sheets. ECHEMI.
- Functionalization of Pyridines at the C4 Position via Metalation and Capture. PMC - NIH.
- SAFETY DATA SHEET - Pyridine Iodine Monochloride. Aladdin.
- Synthesis of Highly Functionalized Pyridines: A Metal-Free Cascade Process. ResearchGate.
- Pyridine synthesis. Organic Chemistry Portal.
- IODINATION SAFETY PRECAUTIONS. University of Michigan - Environment, Health & Safety.
- 10 - Organic Syntheses Procedure. Organic Syntheses.
- This compound 5 g. Fisher Scientific.
- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
- US4612377A - Preparation of 2-chloro-5-methylpyridine. Google Patents.
- Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. ResearchGate.
- This compound. ChemScene.
- This compound AldrichCPR 1197957-18-8. Sigma-Aldrich.
- This compound | 1197957-18-8. ChemicalBook.
- CAS 505084-55-9 | 2-chloro-4-iodo-5-(trifluoromethyl)pyridine. Synblock.
- CN102040554A - Method for preparing 2-chloro-5-nitropyridine. Google Patents.
- 2-Chloro-5-iodo-4-methylpyridine. PubChem - NIH.
- A Comparative Guide to Purity Assessment of Synthesized 5-Hydroxy-2-methylpyridine. Benchchem.
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- 5. echemi.com [echemi.com]
Application Note: Comprehensive Analytical Characterization of 2-Chloro-4-iodo-5-methylpyridine
An In-Depth Technical Guide
Introduction: The Critical Role of a Key Pharmaceutical Intermediate
2-Chloro-4-iodo-5-methylpyridine is a halogenated pyridine derivative with the molecular formula C₆H₅ClIN and a molecular weight of 253.47 g/mol .[1] Its significance in the pharmaceutical industry is primarily as a crucial intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including potent protein kinase inhibitors like ERK2 inhibitors.[2] The precise arrangement of its chloro, iodo, and methyl substituents on the pyridine ring makes it a valuable building block for creating molecules with specific biological activities.
The purity, identity, and quality of this intermediate are paramount, as any impurities can be carried through the synthetic process, potentially impacting the safety, efficacy, and stability of the final drug product. Therefore, robust and validated analytical methods are essential for its characterization. This guide provides a comprehensive overview of the key analytical techniques and detailed protocols for the quality control of this compound, designed for researchers, scientists, and drug development professionals. The validation of these analytical methods is a critical aspect of Good Manufacturing Practice (GMP) and is required by regulatory agencies to ensure data integrity.[3][4][5]
Integrated Analytical Strategy: A Multi-Technique Approach
A single analytical technique is insufficient to fully characterize a pharmaceutical intermediate. A comprehensive quality assessment of this compound relies on an integrated approach, where different methods provide orthogonal and complementary information.
-
Chromatographic techniques (HPLC, GC-MS) are employed to separate the main compound from impurities, providing quantitative data on purity and impurity profiles.
-
Spectroscopic techniques (NMR) are used for unambiguous structural elucidation and confirmation of the compound's identity.
-
Elemental Analysis provides fundamental confirmation of the elemental composition of the molecule.
The following diagram illustrates the logical workflow for the complete characterization of a new batch of this compound.
Caption: Workflow for the analytical characterization of this compound.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Assay
Principle & Rationale: Reversed-phase HPLC (RP-HPLC) is the premier technique for assessing the purity and quantifying the assay of this compound.[6] The compound, being moderately polar, can be effectively retained and separated from non-polar and more polar impurities on a C18 stationary phase. An acidic mobile phase is used to ensure the pyridine nitrogen is protonated, leading to sharp, symmetrical peaks. UV detection is ideal due to the chromophoric nature of the pyridine ring.
Protocol: Purity Determination by RP-HPLC
-
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides excellent resolution and efficiency for pyridine derivatives. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acid modifier for sharp peak shape; low UV cutoff. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic solvent for elution; provides good separation power. |
| Gradient | 30% B to 95% B over 20 min, hold for 5 min | A gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 254 nm | Wavelength where the pyridine ring exhibits strong absorbance. |
| Injection Vol. | 5 µL | Small volume to prevent peak broadening. |
-
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.
-
-
Analysis Procedure:
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.
-
Perform a blank injection (diluent) to ensure a clean baseline.
-
Inject the standard solution five times to establish system suitability. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Inject the sample solution in duplicate.
-
Calculate the purity using the area percent method. The assay is calculated against the reference standard.
-
Expected Results: A primary peak corresponding to this compound should be observed. Any other peaks are considered impurities. The synthesis of this compound involves intermediates like 2-chloro-5-methyl-4-nitropyridine and 2-chloro-5-methylpyridin-4-amine, which should be monitored as potential process-related impurities.[2]
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities
Principle & Rationale: GC is a powerful technique for separating and analyzing volatile and semi-volatile compounds.[7] For this compound, GC is particularly useful for detecting volatile starting materials (e.g., 2-chloro-5-methylpyridine) or residual solvents. Coupling GC with a Mass Spectrometry (MS) detector allows for the identification of unknown impurities based on their mass fragmentation patterns.
Protocol: Analysis of Volatile Organics by GC-MS
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a flame ionization detector (FID) for quantitation or a mass spectrometer (MS) for identification.
-
Capillary column suitable for polar analytes.
-
-
GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A robust, general-purpose column with low bleed. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas, provides good efficiency. |
| Injector Temp. | 250 °C | Ensures complete volatilization of the sample. |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Temperature program designed to separate analytes with a range of boiling points. |
| MS Source Temp. | 230 °C | Standard source temperature. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Scan Range | 40 - 450 amu | Covers the molecular weight of the target compound and expected impurities. |
-
Sample Preparation:
-
Prepare a solution of the sample at approximately 1 mg/mL in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
-
Analysis Procedure:
-
Inject 1 µL of the sample solution into the GC.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each peak.
-
Identify peaks by comparing their mass spectra to a reference library (e.g., NIST) and the known fragmentation pattern of the main compound.
-
Expected Results: The TIC will show a major peak for the product. The mass spectrum should show a molecular ion peak (M+) at m/z 253 (for ³⁵Cl) and 255 (for ³⁷Cl) in a ~3:1 ratio, characteristic of a monochlorinated compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Elucidation
Principle & Rationale: NMR spectroscopy is the most powerful tool for determining the molecular structure of an organic compound. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. For this compound, NMR confirms the substitution pattern on the pyridine ring, which is critical for its function as an intermediate.
Protocol: Structural Confirmation by ¹H and ¹³C NMR
-
Instrumentation:
-
NMR spectrometer with a field strength of 400 MHz or higher.
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or DMSO-d₆, containing 0.03% Tetramethylsilane (TMS) as an internal standard.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Acquire a proton-decoupled ¹³C NMR spectrum (typically requires several hundred to thousands of scans).
-
Expected Results & Interpretation: The structure of this compound has three distinct proton environments and six distinct carbon environments.
| ¹H NMR (Predicted, in CDCl₃) | ¹³C NMR (Predicted, in CDCl₃) |
| ~8.2 ppm (s, 1H, H-6) | ~152 ppm (C-2, attached to Cl) |
| ~7.9 ppm (s, 1H, H-3) | ~150 ppm (C-6) |
| ~2.4 ppm (s, 3H, -CH₃) | ~140 ppm (C-3) |
| ~135 ppm (C-5, attached to CH₃) | |
| ~95 ppm (C-4, attached to I) | |
| ~18 ppm (-CH₃) |
Note: Actual chemical shifts may vary slightly. The key diagnostic features are two singlets in the aromatic region and one singlet in the aliphatic region for the ¹H spectrum. A patent for a related synthesis provides some ¹H NMR data that aligns with these predicted regions.[2]
The following diagram illustrates the complementary nature of the analytical techniques described.
Caption: How different analytical techniques provide unique and complementary data.
Method Validation: Ensuring Trustworthy Results
Every analytical method used for quality control in the pharmaceutical industry must be validated to ensure it is suitable for its intended purpose.[3][8] Validation demonstrates that the method is reliable, reproducible, and accurate.[5] Key validation parameters according to ICH Q2(R1) guidelines include:[5]
-
Accuracy: Closeness of test results to the true value.
-
Precision: Repeatability and intermediate precision of the results.
-
Specificity: Ability to assess the analyte unequivocally in the presence of other components like impurities or degradants.
-
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration levels for which the method has been demonstrated to be precise, accurate, and linear.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.
Conclusion
The characterization of this compound requires a multi-faceted analytical approach. By combining the quantitative power of chromatography (HPLC, GC-MS) with the definitive structural information from spectroscopy (NMR), scientists can ensure the identity, purity, and overall quality of this critical pharmaceutical intermediate. The protocols and principles outlined in this guide provide a robust framework for researchers and quality control laboratories to implement reliable and scientifically sound characterization methods, ultimately contributing to the development of safe and effective medicines.
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- SpectraBase. (n.d.). 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE.
- Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Jadhav, S. D., et al. (n.d.). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences and Research.
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques.
- ChemicalBook. (n.d.). 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum.
- SIELC Technologies. (n.d.). Separation of 2-Chloro-5-methylpyridine on Newcrom R1 HPLC column.
- Google Patents. (n.d.). CN103420902A - Preparation method of this compound.
- ChemScene. (n.d.). This compound.
- ChemicalBook. (2025). This compound.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
- Sigma-Aldrich. (n.d.). This compound.
- BenchChem. (2025). A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods.
Sources
- 1. chemscene.com [chemscene.com]
- 2. CN103420902A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. particle.dk [particle.dk]
- 5. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. wjarr.com [wjarr.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Dehalogenation of 2-Chloro-4-iodo-5-methylpyridine in Cross-Coupling Reactions
Welcome to the technical support center dedicated to addressing a critical challenge in synthetic chemistry: the selective functionalization of 2-chloro-4-iodo-5-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who utilize cross-coupling reactions and encounter the common side reaction of dehalogenation, particularly the undesired reduction of the C-I bond. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate this specific synthetic hurdle.
Introduction: The Challenge of Selective Coupling
This compound is a valuable building block in medicinal chemistry due to its distinct halogen reactivities. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond, allowing for selective functionalization at the C4 position.[1] However, a prevalent and often yield-limiting side reaction is hydrodehalogenation, where the iodine atom is replaced by a hydrogen atom, leading to the formation of 2-chloro-5-methylpyridine.[2][3]
This guide will delve into the mechanistic underpinnings of this side reaction and provide actionable strategies to minimize its occurrence, thereby maximizing the yield of your desired cross-coupled product.
Troubleshooting Guide: Minimizing Dehalogenation of the C-I Bond
This section is structured to address specific issues you may be observing in your reaction, providing a systematic approach to problem-solving.
Issue 1: Significant formation of the dehalogenated byproduct, 2-chloro-5-methylpyridine, is observed.
This is the most common issue when working with this compound. The primary cause is often the formation of a palladium-hydride (Pd-H) species, which can reductively eliminate with the pyridine ring to give the dehalogenated product.[2][4] The source of the hydride can be the base, solvent, or trace impurities.[5][6][7]
Potential Causes & Solutions:
-
Inappropriate Base Selection: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species and increase the rate of dehalogenation.[2][8]
-
Recommendation: Switch to a milder inorganic base. Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are often excellent choices that minimize dehalogenation.[2][7][8] The role of the base is not just to facilitate transmetalation but also to maintain the acid-base equilibrium of the reaction, which can influence selectivity.[9][10]
-
-
Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Ligands that are not sufficiently bulky or electron-rich may not promote the desired reductive elimination of the cross-coupled product efficiently, allowing the competing dehalogenation pathway to dominate.[3][8]
-
Recommendation: Employ bulky, electron-rich phosphine ligands. Biaryl phosphine ligands such as XPhos, SPhos, and RuPhos are known to accelerate the desired C-C or C-N bond formation, outcompeting the dehalogenation pathway.[8] N-heterocyclic carbenes (NHCs) with significant steric bulk, like IPr or SIPr, can also be highly effective.[11][12]
-
-
High Reaction Temperature: Elevated temperatures can increase the rate of dehalogenation, which may have a higher activation energy than the desired coupling reaction.[7][8][13]
-
Problematic Solvent: Protic solvents (e.g., alcohols) or certain polar aprotic solvents (e.g., DMF) can act as hydride sources, contributing to dehalogenation.[2][7][8]
-
Reagent Purity: Impurities in your starting materials, reagents, or solvents can be a hidden source of hydrides.
Troubleshooting Workflow for Dehalogenation
To systematically address dehalogenation, consider the following workflow:
Caption: A systematic workflow for troubleshooting and minimizing dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order of halogens in palladium-catalyzed cross-coupling reactions?
A1: The reactivity of halogens in the oxidative addition step of the catalytic cycle generally follows the order: I > Br > OTf > Cl.[13][14] This is why the C-I bond at the 4-position of this compound is expected to react selectively over the C-Cl bond at the 2-position.[1][15]
Q2: I am performing a Suzuki-Miyaura coupling. Can the choice of boronic acid or its ester affect the extent of dehalogenation?
A2: Yes, indirectly. If the transmetalation step with the organoboron reagent is slow, the palladium-halide intermediate has a longer lifetime, which can provide more opportunity for competing side reactions like dehalogenation to occur.[2] Using a highly reactive and stable boronic acid or a boronate ester (e.g., a pinacol ester) can sometimes lead to a faster overall reaction and less dehalogenation.
Q3: For a Sonogashira coupling, are there specific considerations to avoid dehalogenation?
A3: In Sonogashira couplings, the amine base (e.g., triethylamine or diisopropylethylamine) can be a source of hydrides.[7] If dehalogenation is a significant issue, consider switching to an inorganic base like K₂CO₃ or Cs₂CO₃.[7] Additionally, ensuring strictly anaerobic conditions is crucial, as oxygen can promote other side reactions.[7]
Q4: How does the palladium precatalyst choice impact dehalogenation?
A4: Using a well-defined palladium precatalyst that rapidly forms the active Pd(0) species can sometimes provide more consistent results and better selectivity compared to generating the active catalyst in situ from sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂.[3][8] Precatalysts can lead to a more controlled initiation of the catalytic cycle, potentially minimizing side reactions that occur during the catalyst activation period.
Q5: My reaction is very sluggish, and I also see dehalogenation. Are these two issues related?
A5: Yes, a sluggish reaction can exacerbate dehalogenation.[2] A slow desired catalytic cycle provides more time for the palladium intermediates to undergo undesired pathways. In such cases, optimizing the reaction conditions to accelerate the cross-coupling (e.g., by screening ligands or using a more active catalyst) can also have the beneficial effect of reducing the relative amount of dehalogenation.[2]
Recommended Starting Protocols to Minimize Dehalogenation
Below are generalized protocols for common cross-coupling reactions with this compound, designed as starting points to minimize dehalogenation.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a good starting point for coupling with aryl or heteroaryl boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed toluene/water (10:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.[7]
-
Evacuate and backfill the flask with the inert gas. Repeat this cycle three times.[7]
-
Add the degassed toluene and water mixture via syringe.[7]
-
Heat the reaction mixture to 80 °C with vigorous stirring.[7]
-
Monitor the reaction progress by TLC or LC-MS.[7]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by column chromatography.[7]
Protocol 2: Sonogashira Coupling
This protocol is adapted for coupling with terminal alkynes, using an inorganic base to reduce the risk of dehalogenation.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
CuI (4-10 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous, degassed THF or Dioxane
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, CuI, and Cs₂CO₃.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent, followed by the terminal alkyne via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Catalytic Cycle and Point of Dehalogenation
The following diagram illustrates a generalized catalytic cycle for a Suzuki-Miyaura coupling and highlights where the dehalogenation side reaction occurs.
Caption: The desired catalytic cycle and the competing dehalogenation pathway.
Summary of Recommended Conditions
The following table summarizes the key parameters to consider for minimizing dehalogenation in cross-coupling reactions of this compound.
| Parameter | Recommended for Minimizing Dehalogenation | Rationale |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) or NHCs (e.g., IPr, SIPr) | Promotes the desired reductive elimination over dehalogenation.[8] |
| Base | Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) | Reduces the formation of Pd-H species.[7][8] |
| Solvent | Anhydrous, degassed aprotic solvents (e.g., toluene, dioxane) | Minimizes potential hydride sources.[3][8] |
| Temperature | The lowest temperature that allows for a reasonable reaction rate (e.g., ≤ 80 °C) | Dehalogenation is often favored at higher temperatures.[3][8] |
| Catalyst | Well-defined Pd(0) precatalysts | Can provide more controlled and reproducible results.[3][8] |
References
- Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
- Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Weizmann Institute of Science. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. Cambridge Open Engage. [Link]
- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]
- Deciphering complexity in Pd–catalyzed cross-couplings.
- Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substr
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Scilit. [Link]
- significant dehalogen
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and.
- Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
- Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis.
- Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
- Site‐Selective C−S Bond Formation at C−Br over C−OTf and C−Cl Enabled by an Air‐Stable, Easily Recoverable, and Recyclable Palladium(I) Catalyst.
- Stille reaction. Wikipedia. [Link]
- Catalytic Activity of Incorporated Palladium Nanoparticles on Recycled Carbon Black from Scrap Tires.
- Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. [Link]
- Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling.
- Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling.
- Sonogashira Coupling. NROChemistry. [Link]
- Iterative and regioselective cross-couplings of 2-chloro-3,4-diiodopyridine leading to 2,3,4-triheteroarylpyridines.
- Stille Coupling. Organic Chemistry Portal. [Link]
- Stille Coupling. Chemistry LibreTexts. [Link]
- Flow Chemistry: Sonogashira Coupling. ThalesNano. [Link]
- Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. PubMed. [Link]
- Palladium-Rhenium Catalysts for Selective Hydrogenation of Furfural: Influence of Catalyst Preparation on Structure and Performance. MDPI. [Link]
- Highly selective palladium-catalyzed Stille coupling reaction toward chlorine-containing NIR electroluminescent polymers. Royal Society of Chemistry. [Link]
- Sonogashira coupling. Wikipedia. [Link]
- (PDF) Palladium catalysts on activated carbon supports: Influence of reduction temperature, origin of the support and pretreatments of the carbon surface.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. scilit.com [scilit.com]
- 11. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Chloro-4-iodo-5-methylpyridine Derivatives
Welcome to the technical support center for the purification of 2-Chloro-4-iodo-5-methylpyridine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these valuable halogenated pyridine intermediates. The unique electronic and steric properties of these compounds can present specific challenges during their isolation and purification from complex reaction mixtures.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the lab. Our goal is to equip you with the scientific rationale and practical protocols needed to achieve high purity and yield for your target compounds.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: My product is co-eluting with an impurity during silica gel column chromatography.
Q: Why is my this compound derivative not separating from a persistent impurity on the silica gel column, even after trying multiple hexane/ethyl acetate ratios?
A: This is a common challenge, often arising from impurities with very similar polarity to your target compound. The basic nitrogen atom in the pyridine ring can also lead to strong interactions with the acidic silanol groups on the silica surface, causing peak tailing and poor resolution.[1][2]
Solutions:
-
Optimize the Mobile Phase:
-
Introduce a More Polar Solvent: If you are using a standard hexane/ethyl acetate system, consider adding a small percentage (0.5-2%) of a more polar solvent like methanol or isopropanol. This can disrupt strong interactions and improve separation.
-
Add a Basic Modifier: To mitigate the interaction between the basic pyridine and acidic silica, add a small amount of triethylamine (TEA) or pyridine (~0.1-1%) to your eluent. This will saturate the acidic sites on the silica, leading to more symmetrical peaks and potentially better separation.[2]
-
Switch Solvent System: Explore entirely different solvent systems. A dichloromethane/methanol gradient or a toluene/acetone system can offer different selectivity compared to hexane/ethyl acetate.
-
-
Change the Stationary Phase:
-
Alumina: Neutral or basic alumina is an excellent alternative to silica gel for purifying basic compounds like pyridines.[3] It lacks the acidic silanol groups, thus reducing peak tailing and the risk of degradation.
-
Reversed-Phase Chromatography: If your compound and impurities have different hydrophobicities, reversed-phase (C18) flash chromatography can be highly effective.[3] You would use polar solvents like water/acetonitrile or water/methanol as the mobile phase.
-
-
Employ Gradient Elution: If you haven't already, switch from an isocratic (constant solvent ratio) elution to a gradient elution.[4][5] Start with a low-polarity mobile phase to elute non-polar impurities, and gradually increase the polarity to elute your compound, leaving more polar impurities behind.
Issue 2: My product appears to be decomposing on the column.
Q: I'm observing new spots on my TLC analysis of the collected fractions, and my overall yield is very low. Is my compound degrading on the silica gel?
A: It's highly probable. Halogenated pyridines, while generally stable, can be sensitive to the acidic environment of standard silica gel.[2] The combination of Lewis acidic sites and Brønsted acidic silanol groups can catalyze decomposition, especially if the compound is heated during solvent evaporation or if it remains on the column for an extended period.
Solutions:
-
Neutralize the Silica Gel: Before packing your column, prepare a slurry of the silica gel in your starting eluent and add 1-2% triethylamine (by volume). This deactivates the acidic sites.[1]
-
Use an Alternative Stationary Phase: As mentioned previously, switching to neutral alumina or using reversed-phase chromatography are excellent strategies to avoid acidic conditions.
-
Perform a 2D TLC Test: To confirm silica gel stability, spot your crude mixture on a TLC plate, run it in one direction, dry the plate completely, rotate it 90 degrees, and then run it again in the same solvent system.[2] If new spots appear off the diagonal, it confirms that your compound is degrading on the silica.
-
Minimize Residence Time: Run your flash column chromatography as quickly as possible without sacrificing separation. A faster flow rate reduces the time your compound is in contact with the stationary phase.
Issue 3: My purified product is an oil and refuses to crystallize.
Q: After column chromatography, I obtained a pure oil, but I cannot get it to solidify. How can I induce crystallization?
A: The inability to crystallize can be due to residual impurities acting as crystallization inhibitors or the intrinsic properties of the molecule itself.[1]
Solutions:
-
Ensure High Purity: Even trace amounts of solvent or a minor impurity can prevent crystallization. If you suspect impurities, consider re-purifying a small batch by column chromatography or preparative TLC.
-
Systematic Solvent Screening: The key to crystallization is finding a solvent system where your compound is soluble when hot but sparingly soluble when cold.[6]
-
Place a small amount of your oil in several different test tubes.
-
Add a few drops of various solvents (e.g., hexane, heptane, diethyl ether, toluene, ethanol, isopropanol) to each tube.
-
If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all even with heating, the solvent is too poor.
-
The ideal solvent will dissolve the oil upon heating and form crystals upon cooling. You can also try solvent/anti-solvent pairs (e.g., dissolving in a small amount of ethyl acetate and slowly adding hexane until turbidity appears).
-
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.[6]
-
Seed Crystals: If you have a tiny crystal from a previous batch, add it to the supersaturated solution to initiate crystallization.[6]
-
-
Slow Evaporation: Dissolve the oil in a suitable solvent in a flask with a loosely fitting cap or a needle-pierced septum. Allow the solvent to evaporate slowly over several days in a quiet, vibration-free location.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for purifying this compound derivatives on a research scale (50 mg - 10 g)?
A1: Flash column chromatography is the most widely used and versatile technique for purifying these compounds on a research scale.[7][8] It offers a good balance of speed, resolution, and scalability. For solid compounds, this is often followed by recrystallization to achieve high analytical purity.
Q2: How do I choose the initial solvent system for my flash column?
A2: Thin-Layer Chromatography (TLC) is indispensable for method development.[3][4] The goal is to find a solvent system that gives your target compound a Retention Factor (Rf) of approximately 0.2 - 0.3 .[4] This Rf value typically ensures that the compound will elute from the column in a reasonable volume of solvent and will be well-separated from impurities with different polarities.
Q3: What are the common impurities I should expect from the synthesis of this compound?
A3: The impurities will depend on the synthetic route. A common route involves the nitration, reduction, diazotization, and iodination of 2-chloro-5-methylpyridine.[9] Potential impurities include:
-
Starting Material: Unreacted 2-chloro-5-methylpyridine.
-
Intermediates: Residual 2-chloro-4-amino-5-methylpyridine or the diazonium salt precursor.
-
Regioisomers: Isomers formed during the nitration step.
-
Byproducts: Phenolic compounds formed from the reaction of the diazonium salt with water.
Q4: How can I definitively confirm the purity and identity of my final product?
A4: A combination of analytical techniques is essential:
-
Nuclear Magnetic Resonance (NMR): 1H NMR is crucial for confirming the structure by showing the correct proton signals, splitting patterns, and integration.[9][10] 13C NMR provides information about the carbon skeleton.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of your compound. Look for the characteristic isotopic pattern of the chlorine atom ([M]+ and [M+2]+ in an approximate 3:1 ratio).[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A reversed-phase C18 column is commonly used.[1][11] The purity is determined by the peak area percentage of your compound.
Q5: Are there specific safety precautions for handling this compound derivatives?
A5: Yes. Like many halogenated heterocyclic compounds, these derivatives should be handled with care.
-
Toxicity: They are often classified as acutely toxic if swallowed.
-
Handling: Always handle these compounds in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[12]
-
Stability: Some derivatives can be sensitive to light and air.[13] It is good practice to store the purified compound in a dark, sealed container, potentially under an inert atmosphere (nitrogen or argon) at a low temperature.[14]
Data Presentation & Protocols
Table 1: Comparison of Primary Purification Techniques
| Technique | Principle | Advantages | Disadvantages | Best For |
| Flash Chromatography | Differential partitioning between a solid stationary phase (e.g., silica) and a liquid mobile phase.[8] | Fast, scalable (mg to >10g), applicable to most organic compounds.[15] | Can cause decomposition of sensitive compounds, requires solvent, may not separate compounds with identical Rf values. | Primary purification of crude reaction mixtures. |
| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures.[8] | Can yield very high purity material, cost-effective, removes insoluble impurities. | Only applicable to solids, requires screening for a suitable solvent, potential for product loss in the mother liquor.[6] | Final purification step for solid products to achieve analytical grade purity. |
| Acid-Base Extraction | Partitioning between immiscible organic and aqueous phases based on the compound's pKa. | Excellent for removing non-basic or non-acidic impurities. | The halogen atoms on the pyridine ring decrease its basicity, requiring stronger acids for effective protonation.[6] | A preliminary work-up step to remove gross impurities before chromatography. |
Experimental Protocols
Protocol 1: Flash Column Chromatography (Silica Gel)
This protocol is a general guideline for purifying ~1.0 g of a crude this compound derivative.
-
Select Eluent: Using TLC, determine a solvent system (e.g., Hexane/Ethyl Acetate) that provides an Rf of 0.2-0.3 for the target compound.[4]
-
Prepare the Column:
-
Select a glass column of appropriate size (for 1g of crude, a 40-50 mm diameter column is suitable).
-
Use a silica gel to compound ratio of 30-50:1 by weight (e.g., 30-50 g of silica for 1 g of crude).[4]
-
Pack the column using the "wet slurry" method: slurry the silica gel in the starting eluent, pour it into the column, and use gentle air pressure to pack it evenly.[7]
-
-
Load the Sample:
-
Dissolve the crude mixture (~1.0 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add ~2-3 g of silica gel to this solution and evaporate the solvent completely to get a dry, free-flowing powder. This is the "dry loading" method, which generally gives better separation.[3][5]
-
Carefully add the silica-adsorbed sample to the top of the packed column. Add a thin layer of sand on top to protect the surface.[4]
-
-
Elute and Collect Fractions:
-
Carefully add the eluent to the column and apply gentle air pressure to achieve a steady flow rate.
-
Collect fractions in test tubes. Monitor the elution process by TLC analysis of the collected fractions.
-
-
Combine and Evaporate:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified compound.
-
Protocol 2: Purity Analysis by HPLC
This protocol provides a starting point for assessing the purity of your final product.
-
Prepare Sample: Create a stock solution of your compound at ~1 mg/mL in acetonitrile or a mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter.[1]
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]
-
Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where your compound absorbs (e.g., 254 nm).
-
-
Analyze Data: Integrate the peaks in the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks.
Visualizations
Caption: A decision-making workflow for purifying a target compound.
Caption: A logical flowchart for troubleshooting common chromatography issues.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Pyridin-4-ol Derivatives.
- Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- Benchchem. (n.d.). Overcoming challenges in the purification of pyridine compounds.
- Benchchem. (n.d.). Technical Support Center: Purification of Halogenated Pyridine Intermediates.
- SIELC Technologies. (n.d.). Separation of 2-Chloro-5-methylpyridine on Newcrom R1 HPLC column.
- MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide.
- Reddit. (2017). What are some practical ways to purify complex compounds other than column chromatography?
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- ChemicalBook. (n.d.). 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum.
- Google Patents. (n.d.). CN103420902A - Preparation method of this compound.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- ChemicalBook. (2025). This compound Chemical Properties,Uses,Production.
- University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography.
- King Group. (n.d.). Successful Flash Chromatography.
- Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry.
- ChemScene. (n.d.). This compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. openaccesspub.org [openaccesspub.org]
- 9. CN103420902A - Preparation method of this compound - Google Patents [patents.google.com]
- 10. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum [chemicalbook.com]
- 11. Separation of 2-Chloro-5-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. This compound | 1197957-18-8 [chemicalbook.com]
- 14. chemscene.com [chemscene.com]
- 15. reddit.com [reddit.com]
Technical Support Center: Catalyst Selection for Efficient Coupling with 2-Chloro-4-iodo-5-methylpyridine
Welcome to the technical support guide for 2-chloro-4-iodo-5-methylpyridine. This versatile heterocyclic building block is invaluable in medicinal chemistry and materials science, offering two distinct handles for synthetic elaboration. However, harnessing its full potential requires a nuanced understanding of catalyst selection to achieve regioselective functionalization. This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to navigate the complexities of cross-coupling reactions with this substrate.
The core challenge and strategic advantage of using this compound lies in the differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond follows the general trend: C–I > C–Br > C–Cl.[1][2] This principle is a direct consequence of the bond dissociation energies, where the weaker C–I bond undergoes oxidative addition—the rate-determining step in many catalytic cycles—far more readily than the stronger C–Cl bond.[2][3] This inherent reactivity difference is the key to achieving selective functionalization at the C4-iodo position while preserving the C2-chloro moiety for subsequent transformations.
Frequently Asked Questions (FAQs)
Q1: Which position on this compound is more reactive in palladium-catalyzed cross-coupling?
A1: The C4-iodo position is overwhelmingly more reactive. The carbon-iodine bond is weaker than the carbon-chlorine bond, making it significantly more susceptible to oxidative addition by a Pd(0) catalyst.[1][2] This allows for highly selective coupling reactions at the C4 position under conditions that leave the C2-chloro group untouched.
Q2: What are the most common cross-coupling reactions performed on this substrate?
A2: The most common and synthetically useful reactions are the Suzuki-Miyaura (C-C bond formation with boronic acids/esters), Sonogashira (C-C bond formation with terminal alkynes), Buchwald-Hartwig amination (C-N bond formation with amines), and Heck coupling (C-C bond formation with alkenes).[3][4][5][6] Each of these can be performed selectively at the C4-iodo position.
Q3: How do I ensure the reaction remains selective for the iodo group?
A3: Selectivity is primarily controlled by the choice of catalyst and reaction temperature. Standard palladium catalysts, particularly those with phosphine ligands like PPh₃ or even some Buchwald ligands, will preferentially react at the C-I bond at moderate temperatures (e.g., 80-100 °C).[1] To avoid potential side reactions at the C-Cl bond, it is crucial to avoid overly harsh conditions, such as excessively high temperatures or highly active catalyst systems specifically designed for C-Cl activation, unless a double coupling is desired.
Q4: Is it possible to perform a subsequent coupling at the C2-chloro position?
A4: Yes, and this is a primary advantage of this building block. After selectively functionalizing the C4 position, the product can be isolated and subjected to a second cross-coupling reaction under more forcing conditions to react the C2-chloro group. Activating the C-Cl bond typically requires more electron-rich and bulky ligands (e.g., Buchwald ligands like SPhos, XPhos) and potentially higher temperatures.[7]
Q5: My reaction is not working. What are the first things I should check?
A5: Before extensive optimization, always verify the fundamentals:
-
Inert Atmosphere: The active Pd(0) catalyst is oxygen-sensitive. Ensure your reaction is rigorously degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.[8]
-
Reagent Quality: Ensure all reagents, especially the coupling partner (e.g., boronic acid, amine), are pure and dry. Boronic acids can degrade on storage, and amines can contain impurities that poison the catalyst.[8][9]
-
Catalyst Activity: Use a fresh batch of palladium catalyst or a pre-activated catalyst. If using a Pd(II) source like Pd(OAc)₂, ensure your conditions are suitable for its in-situ reduction to Pd(0).[10]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments.
General Issues (Applicable to All Coupling Reactions)
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Formation | Inactive Catalyst: The Pd(0) species is not being generated or is degrading. | • Use a fresh batch of catalyst. For phosphine ligands, consider using pre-catalysts like XPhos Pd G3.[8][9]• If using a Pd(II) source, ensure conditions facilitate reduction to Pd(0).[10] |
| Poor Reagent Quality: Impurities in solvents or starting materials are poisoning the catalyst. | • Use anhydrous, degassed solvents.• Purify starting materials. Amines can be passed through a plug of activated alumina; boronic acids can be recrystallized.[9] | |
| Sub-optimal Base/Solvent: The chosen base may be too weak, insoluble, or incompatible. | • Screen a panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu, LHMDS for Buchwald-Hartwig).[11]• Ensure the solvent provides adequate solubility for all components at the reaction temperature. | |
| Significant Hydrodehalogenation (C4-H instead of C4-Coupled Product) | Presence of Water/Proton Source: Moisture can lead to protonolysis. | • Use scrupulously dried reagents and solvents. Oven-dry glassware and perform setup under an inert atmosphere.[8] |
| Base-Mediated Decomposition: Some bases can generate palladium-hydride (Pd-H) species, which cause hydrodehalogenation.[12] | • Switch to a different base. For instance, if using an alkoxide, try an inorganic base like K₃PO₄.[12] | |
| Impure Amine Reagent (for C-N coupling): Some amines contain impurities that act as hydrogen donors. | • Use a high-purity amine or purify it before use.[8] |
Reaction-Specific Troubleshooting
| Reaction Type | Problem | Potential Causes | Recommended Solutions |
| Suzuki-Miyaura Coupling | Homocoupling of Boronic Acid | Oxygen in the Reaction: Oxygen promotes the oxidative coupling of boronic acids. | • Improve the degassing procedure (e.g., use freeze-pump-thaw cycles instead of just bubbling with gas).• Lowering the reaction temperature can sometimes disfavor homocoupling.[8] |
| Protodeboronation | Excess Water/Base: The boronic acid is being cleaved before it can transmetalate to the palladium. | • Use anhydrous solvents. Consider using a more stable boronic ester (e.g., pinacol ester).• Switch to a non-aqueous base like K₃PO₄.[13] | |
| Sonogashira Coupling | Glaser Coupling (Alkyne Homocoupling) | Excess Copper(I) or Oxygen: These conditions promote the dimerization of the terminal alkyne. | • Reduce the loading of the Cu(I) co-catalyst (e.g., to 1-5 mol%).• Ensure a strictly anaerobic environment.• Consider a copper-free Sonogashira protocol.[14] |
| Buchwald-Hartwig Amination | No Reaction with Pyridine Substrate | Catalyst Inhibition: The pyridine nitrogen lone pair can coordinate to the palladium center, inhibiting catalysis.[8] | • Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[7][15] These ligands create a sterically hindered environment around the palladium, disfavoring coordination with the pyridine nitrogen. |
| Heck Coupling | Low Regioselectivity | Reaction Conditions: The choice of base and ligand can influence the regioselectivity of the alkene addition. | • Screen different bases (e.g., organic vs. inorganic).• Modify the phosphine ligand to alter the steric and electronic environment of the catalyst.[8] |
Recommended Starting Protocols & Data
While optimization is always necessary, the following conditions provide a robust starting point for selective coupling at the C4-iodo position.
Table 1: Recommended Starting Conditions for Selective C4-Coupling
| Reaction | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (2-5) or Pd₂(dba)₃ (1-2) | PPh₃ (4-8) or XPhos (2-4) | K₂CO₃ or K₃PO₄ (2-3) | 1,4-Dioxane/H₂O or Toluene | 80-100 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (1-3) | PPh₃ (2-6) | Et₃N or DIPA (2-4) | THF or DMF | RT - 60 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2) | XPhos or RuPhos (2-4) | NaOtBu or LHMDS (1.4-2) | Toluene or Dioxane | 90-110 |
| Heck | Pd(OAc)₂ (2-5) | P(o-tol)₃ (4-10) | Et₃N (1.5-3) | DMF or Acetonitrile | 80-120 |
Note: For Sonogashira coupling, a Cu(I) co-catalyst (e.g., CuI, 2-10 mol%) is typically required unless a copper-free protocol is followed.[5][16]
Experimental Protocol: General Procedure for Selective Suzuki-Miyaura Coupling
This protocol is a representative starting point.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 v/v ratio) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualized Workflows and Mechanisms
Diagram 1: General Palladium Cross-Coupling Cycle
Caption: Palladium catalytic cycle for selective C-I bond activation.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low-yield coupling reactions.
References
- Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. BenchChem.
- Technical Support Center: Optimization of Suzuki Coupling for 2-(4-Chlorophenyl)-5-methylpyridine. BenchChem.
- Buchwald–Hartwig amin
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
- A Comparative Guide to Catalysts for Cross-Coupling Reactions with 5-Bromo-2-chloro-4-methylpyridine. BenchChem.
- Sonogashira coupling. Wikipedia. [Link]
- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. BenchChem.
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts.
- Heck reaction. Wikipedia. [Link]
- Buchwald-Hartwig Amination - Green Criteria. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
- Heck Reaction. Organic Chemistry Portal. [Link]
- Technical Support Center: Catalyst Selection for Cross-Coupling with 2,4-Dichloro-5-methoxypyrimidine. BenchChem.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- How to approach choosing reaction conditions for Suzuki? Reddit r/Chempros. [Link]
- Technical Support Center: Troubleshooting Cross-Coupling Reactions. BenchChem.
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Managing Oxidation of the Pyridine Ring in 2-Chloro-4-iodo-5-methylpyridine Reactions
Welcome to the technical support center for navigating the complexities of 2-Chloro-4-iodo-5-methylpyridine chemistry. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this versatile but sensitive heterocyclic compound. Here, we will address common challenges related to the oxidation of the pyridine ring, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Section 1: Troubleshooting Guide
This section provides solutions to specific problems you may encounter when performing reactions with this compound, particularly when oxidation is a competing or desired pathway.
Issue 1.1: Unwanted N-Oxide Formation During a Non-Oxidative Reaction
Question: I am attempting a cross-coupling reaction with this compound, but I am consistently observing the formation of the corresponding N-oxide as a major byproduct. How can I prevent this?
Answer:
The pyridine unit in this compound is susceptible to oxidation, often leading to the formation of the corresponding N-oxide, especially in the presence of certain reagents or atmospheric oxygen under harsh reaction conditions.[1]
Root Cause Analysis:
-
Atmospheric Oxygen: Reactions run at elevated temperatures for extended periods can be prone to oxidation by atmospheric oxygen, especially if the reaction medium can facilitate radical processes.
-
Peroxide Impurities: Solvents like THF or diethyl ether can form explosive peroxides upon storage. These peroxides are potent oxidizing agents that can lead to N-oxide formation.
-
"Non-Oxidative" Reagents with Oxidative Potential: Some reagents, although not classified as oxidants, can have oxidizing impurities or can be oxidized in situ to form species that will oxidize the pyridine nitrogen.
Mitigation Strategies:
-
Inert Atmosphere:
-
Protocol: Rigorously degas your solvents and reaction mixture by bubbling a stream of inert gas (argon or nitrogen) through the liquid for 15-30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Rationale: This minimizes the presence of dissolved oxygen, a key contributor to unwanted oxidation.
-
-
Solvent Purity:
-
Protocol: Use freshly distilled or commercially available anhydrous solvents. Test for peroxides in ethereal solvents using peroxide test strips or the potassium iodide/starch test. If peroxides are present, purify the solvent according to standard laboratory procedures.
-
Rationale: Eliminating peroxide impurities removes a primary source of unwanted oxidation.
-
-
Temperature Control:
-
Protocol: If your desired reaction allows, run it at the lowest possible temperature that still affords a reasonable reaction rate.
-
Rationale: Higher temperatures can accelerate the rate of oxidation.
-
-
Antioxidant Additives:
-
Protocol: In some cases, the addition of a radical scavenger or antioxidant, such as BHT (butylated hydroxytoluene), in catalytic amounts can suppress oxidation. This should be tested on a small scale as it may interfere with the primary reaction.
-
Rationale: These additives can intercept radical species that may be involved in the oxidation pathway.
-
Issue 1.2: Selective Oxidation of the Methyl Group Without N-Oxidation
Question: I want to selectively oxidize the methyl group of this compound to a carboxylic acid, but I am struggling with competing N-oxidation. What conditions should I use?
Answer:
Selective oxidation of the methyl group in the presence of a pyridine ring is a common challenge. The choice of oxidant and reaction conditions is critical to favor C-H oxidation over N-oxidation.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting selective methyl group oxidation.
Recommended Approaches:
-
Potassium Permanganate (KMnO₄) under Controlled pH:
-
Protocol:
-
Dissolve this compound in a mixture of pyridine and water.
-
Heat the solution to reflux.
-
Add a solution of KMnO₄ in water portion-wise over several hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with sodium bisulfite, filter the manganese dioxide, and acidify the filtrate to precipitate the carboxylic acid.
-
-
Rationale: The pyridine acts as a solvent and a base, which can help to modulate the reactivity of the permanganate and potentially reduce the extent of N-oxidation.
-
-
Nitric Acid Oxidation:
-
Protocol:
-
Dissolve the starting material in concentrated sulfuric acid.
-
Add concentrated nitric acid dropwise at a controlled temperature (e.g., 0-10 °C).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully pour the reaction mixture onto ice and neutralize to precipitate the product.
-
-
Rationale: In strongly acidic media, the pyridine nitrogen is protonated, which deactivates it towards oxidation. The methyl group can then be oxidized by the nitric acid.
-
-
Halogen-Mediated Oxidation:
-
Protocol: A process involving dissolving the methyl-pyridine in an aqueous solution and passing a molecular halogen (like chlorine) into the solution at an elevated temperature in the presence of actinic radiation can oxidize the methyl group to a carboxyl group.[2]
-
Rationale: This method utilizes a different oxidative pathway that can be more selective for the methyl group under specific conditions.
-
| Oxidant | Typical Conditions | Advantages | Disadvantages |
| KMnO₄ | Aqueous pyridine, reflux | Readily available, effective | Can be harsh, potential for N-oxidation |
| Conc. HNO₃/H₂SO₄ | 0 °C to RT | Protonation protects the nitrogen | Strongly acidic, may not be suitable for all substrates |
| Molecular Halogen | Aqueous, elevated temp., light | Can be selective | Requires specialized equipment (photoreactor) |
Issue 1.3: Ring Opening or Degradation Under Oxidative Conditions
Question: When I try to perform an oxidation reaction, I observe significant decomposition of my starting material and very low yields of the desired product. What is causing this?
Answer:
The pyridine ring, especially when substituted with both electron-withdrawing (chloro) and electron-donating (methyl) groups, can be susceptible to degradation under harsh oxidative conditions.
Potential Causes and Solutions:
-
Over-Oxidation: The initial oxidation product may be more reactive than the starting material, leading to further oxidation and ring opening.
-
Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Use a milder oxidant or lower the reaction temperature.
-
-
Harsh pH: Strongly acidic or basic conditions, especially at high temperatures, can promote hydrolysis or other degradation pathways.
-
Solution: If possible, perform the oxidation under neutral or buffered conditions.
-
-
Incompatible Oxidant: The chosen oxidant may be too aggressive for the substrate.
-
Solution: Screen a panel of milder oxidants. For example, if KMnO₄ is causing degradation, consider using selenium dioxide (SeO₂) for selective methyl oxidation to the aldehyde, which can then be further oxidized to the carboxylic acid under milder conditions.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common oxidizing agents used for forming the N-oxide of this compound?
A1: The most common and effective reagents for pyridine N-oxidation are peroxy acids.[3]
-
meta-Chloroperoxybenzoic acid (m-CPBA): This is a widely used, commercially available, and relatively stable peroxy acid that gives high yields of N-oxides.[4] The reaction is typically run in a chlorinated solvent like dichloromethane (DCM) or chloroform at room temperature.
-
Hydrogen Peroxide in Acetic Acid: A mixture of 30% hydrogen peroxide in glacial acetic acid is a classic and cost-effective method for N-oxidation.[4]
-
Other Reagents: Other systems like hydrogen peroxide with a methyltrioxorhenium (MTO) catalyst or bis(trimethylsilyl)peroxide (BTSP) can also be employed for efficient N-oxidation.[4]
Q2: I have successfully synthesized the N-oxide. How can I deoxygenate it to get back to the parent pyridine?
A2: Deoxygenation of pyridine N-oxides is a common transformation.
-
Phosphorus Trichloride (PCl₃) or Phosphorus Oxychloride (POCl₃): These are classic reagents for deoxygenation. However, they can also lead to chlorination of the pyridine ring, especially at the 2- and 4-positions.[5]
-
Triphenylphosphine (PPh₃): This is a milder reagent that can effectively deoxygenate the N-oxide. The reaction is driven by the formation of the stable triphenylphosphine oxide.[3]
-
Sulfur Dioxide: It has been found that sulfur dioxide can reduce pyridine N-oxides at elevated temperatures in polar, water-miscible solvents.[6]
Q3: Can I selectively functionalize other positions on the ring without affecting the pyridine nitrogen?
A3: Yes, the existing substituents direct the reactivity.
-
Cross-Coupling at the 4-position: The iodo group is an excellent handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. These reactions are typically performed under inert conditions to prevent N-oxidation.[1]
-
Metalation: While direct C-H activation on pyridines can be challenging, specific metalating agents like n-butylsodium (n-BuNa) have been shown to selectively deprotonate the C4-position, allowing for subsequent functionalization.[7] This avoids the nucleophilic addition side reactions often seen with organolithium bases.
Q4: How does the electronic nature of the substituents (Cl, I, CH₃) affect the susceptibility of the pyridine ring to oxidation?
A4: The electronic effects are a balance:
-
Chloro Group (at C2): This is an electron-withdrawing group, which generally deactivates the pyridine ring towards electrophilic attack, including oxidation at the nitrogen.
-
Iodo Group (at C4): This is also an electron-withdrawing group, contributing to the deactivation of the ring.
-
Methyl Group (at C5): This is an electron-donating group, which activates the ring and can make the nitrogen more susceptible to oxidation compared to an unsubstituted pyridine.
The overall effect is a moderately electron-deficient ring, but the nitrogen lone pair is still available for oxidation. The pyridine unit in this compound is noted to be particularly sensitive to oxidants.[1]
References
- Al-Zaydi, S. A. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268.
- Zhang, Y., et al. (2017). 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen. Molecules, 22(10), 1649.
- Zhang, P., et al. (2018). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 57(40), 13299-13303.
- Teich, S. (1957). U.S. Patent No. 2,818,378. Washington, DC: U.S. Patent and Trademark Office.
- QuimicaOrganica.org. (n.d.). Formation of pyridine N-oxides.
- Daniher, F. A., & Hackley, B. E. (1969). U.S. Patent No. 3,467,659. Washington, DC: U.S. Patent and Trademark Office.
- Meisenheimer, J. (1926). Über Pyridin-N-oxyd. Berichte der deutschen chemischen Gesellschaft (A and B Series), 59(8), 1848-1853.
- Wikipedia. (2023). Pyridine-N-oxide.
- Zhang, G., et al. (2020). Efficient catalytic oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts. Scientific Reports, 10(1), 20569.
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- 4. arkat-usa.org [arkat-usa.org]
- 5. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 6. US3467659A - Process for the reduction of pyridine n-oxides - Google Patents [patents.google.com]
- 7. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
impact of base selection on 2-Chloro-4-iodo-5-methylpyridine reactivity
Welcome to the technical support center for 2-Chloro-4-iodo-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of base selection in reactions involving this versatile building block. Our goal is to provide not just protocols, but a deeper understanding of the causality behind experimental choices to empower your research and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: Why is base selection so critical when working with this compound?
A: Base selection is paramount because it directly influences reaction rate, yield, and selectivity by participating in key steps of the catalytic cycle. This compound has two distinct reactive sites: a highly reactive C4-I bond and a less reactive C2-Cl bond. The base's primary role is to facilitate the desired transformation at the C4-iodo position while minimizing side reactions.
In Suzuki-Miyaura couplings , the base is essential for activating the boronic acid, converting it into a more nucleophilic borate species (e.g., [R-B(OH)₃]⁻) that can efficiently transmetalate onto the palladium center.[1][2][3][4][5] The strength and solubility of the base dictate the concentration of this active borate, thereby controlling the reaction rate.
In Buchwald-Hartwig aminations , the base's function is to deprotonate the amine nucleophile. The choice between a strong base like NaOtBu for rapid deprotonation and a milder base like K₃PO₄ for substrates with sensitive functional groups is a critical decision point.[6][7][8]
For Sonogashira couplings , an amine base is typically used to deprotonate the terminal alkyne, forming the reactive copper acetylide, and to neutralize the hydrogen halide byproduct generated during the reaction.[9][10][11]
Q2: Which position is more reactive, the C2-Chloro or the C4-Iodo? How does base selection influence chemoselectivity?
A: The C4-Iodo position is significantly more reactive in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, which facilitates a much faster rate of oxidative addition to the Pd(0) catalyst.[12]
Under standard cross-coupling conditions, reactions will occur selectively at the C4-Iodo position. The choice of base generally does not alter this inherent chemoselectivity; you will not typically see coupling at the C2-Cl position while the C4-Iodo position remains unreacted. Instead, the base's impact is on the efficiency of the reaction at the C4 position. An improper base can lead to low yield, catalyst deactivation, or substrate degradation, but it is unlikely to invert the fundamental reactivity order of the halide leaving groups.
Q3: What are the key differences between using an inorganic base (like K₂CO₃) and an organic base (like DBU)?
A: The choice between inorganic and organic bases hinges on a trade-off between reactivity, solubility, and substrate compatibility.
-
Inorganic Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃):
-
Pros: Generally inexpensive, widely used, and often provide high yields. Simple inorganic bases are preferred from a green chemistry perspective.[8] They are non-nucleophilic and their strength can be tuned (e.g., K₃PO₄ > K₂CO₃).
-
Cons: Their primary drawback is poor solubility in many organic solvents (e.g., toluene, dioxane).[7] This can create heterogeneous reaction mixtures, leading to slower reaction rates and reproducibility issues. Biphasic solvent systems (e.g., Toluene/H₂O) are often required.
-
-
Organic Bases (e.g., DBU, Et₃N, DIPEA):
-
Pros: Excellent solubility in common organic solvents, leading to homogeneous reaction conditions which can improve kinetics and reproducibility.[13][14]
-
Cons: They can be more expensive. Some amine bases can act as ligands, potentially coordinating to the palladium center and inhibiting the catalytic cycle.[13][14] Their basicity is generally weaker than strong inorganic bases like phosphates or alkoxides.
-
In some cases, a combination of an organic and inorganic base can be beneficial, particularly for base-sensitive substrates in Buchwald-Hartwig aminations.[6]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Your cross-coupling reaction with this compound is not proceeding as expected.
| Possible Cause | Suggested Solution & Rationale |
| Base is too weak | The chosen base may not be strong enough to effectively generate the active nucleophile (e.g., borate in Suzuki, acetylide in Sonogashira). Solution: Switch to a base with a higher pKaH. For a Suzuki reaction failing with K₂CO₃, consider screening K₃PO₄ or Cs₂CO₃.[15] |
| Base is insoluble | A common issue with inorganic bases in organic solvents like toluene or THF. If the base is not at least partially soluble, the reaction can stall.[7] Solution: (a) Change to a more polar aprotic solvent system (e.g., DMF, dioxane/water). (b) Switch to a more soluble inorganic base (Cs₂CO₃ is more soluble than K₂CO₃). (c) Consider using a soluble organic base if compatible with the reaction type. |
| Catalyst Inhibition | The pyridine nitrogen in the substrate can coordinate to the palladium catalyst, forming an inactive or less active species. This is a known challenge with pyridyl substrates (the "2-pyridyl problem").[16][17] Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) which can favor the desired catalytic cycle over catalyst inhibition.[15][18] While not directly a base issue, a poorly optimized base can exacerbate the problem by slowing the productive cycle, giving more opportunity for inhibition. |
| Substrate Decomposition | Strong bases, particularly alkoxides like NaOtBu, can cause decomposition of substrates that contain sensitive functional groups (e.g., esters, ketones).[6][19] Solution: (a) Switch to a weaker base (e.g., K₃PO₄, K₂CO₃). (b) Lower the reaction temperature. For Buchwald-Hartwig reactions, LHMDS can sometimes be a successful alternative for protic substrates.[19] |
Issue 2: Significant Byproduct Formation (Protodeiodination, Homocoupling)
You are observing the formation of 5-methyl-2-chloropyridine (protodeiodination) or biaryl/diyne byproducts (homocoupling).
| Possible Cause | Suggested Solution & Rationale |
| Protodeiodination | This occurs when the aryl-palladium intermediate is protonated before coupling. It can be exacerbated by sources of protons (e.g., water) and conditions that slow the desired coupling step. Solution: Ensure anhydrous conditions if the protocol demands it. Sometimes, a stronger base that accelerates the transmetalation/coupling step can outcompete the protonation pathway. |
| Boronic Acid Homocoupling (Suzuki) | Often caused by the presence of oxygen, which can facilitate a Pd(II)-mediated homocoupling pathway.[20] Solution: Thoroughly degas all solvents and ensure the reaction is run under a strictly inert atmosphere (Nitrogen or Argon). While the base is not the primary cause, a slow, inefficient reaction provides more time for side reactions to occur. Optimizing the base to increase the rate of the main catalytic cycle can help suppress this. |
Data Presentation & Protocols
Table 1: Comparative Guide to Common Bases in Cross-Coupling
| Base | Type | pKaH (of Conjugate Acid) | Common Applications & Notes |
| NaOtBu | Strong, Organic (Alkoxide) | ~19[6] | Buchwald-Hartwig: Very effective but can decompose base-sensitive substrates. Use with caution. |
| LHMDS | Strong, Organic (Amide) | ~26 | Buchwald-Hartwig: Good for protic substrates.[19] |
| K₃PO₄ | Strong, Inorganic | ~12.3 | Suzuki, Buchwald-Hartwig: Excellent, versatile base. Good for base-sensitive groups. Moderate solubility. |
| Cs₂CO₃ | Moderate, Inorganic | ~10.2 | Suzuki, Buchwald-Hartwig: Higher solubility in organic solvents than other carbonates. Often used for challenging couplings.[15] |
| K₂CO₃ | Moderate, Inorganic | ~10.3[21] | Suzuki: A standard, cost-effective choice. Often requires aqueous co-solvents due to low solubility.[22] |
| DBU | Moderate, Organic (Amidine) | ~13.5 | General: Soluble organic base. Can be used in combination with inorganic bases.[6] |
| Et₃N / DIPEA | Weak, Organic (Amine) | ~10.7 / ~11 | Sonogashira: Standard choice for deprotonating alkynes and acting as an acid scavenger.[11] |
Note: pKa values are approximate and can vary with solvent and temperature.[23][24][25]
Experimental Protocol: Base Screening for Suzuki-Miyaura Coupling
This protocol provides a framework for systematically evaluating the impact of different bases on the coupling of this compound with a generic arylboronic acid.
1. Reaction Setup:
-
To a set of identical oven-dried reaction vials equipped with magnetic stir bars, add the arylboronic acid (1.2 equiv.).
-
In each vial, add a different base (2.0 equiv.). For example: Vial 1 (K₂CO₃), Vial 2 (K₃PO₄), Vial 3 (Cs₂CO₃).
-
Add this compound (1.0 equiv., e.g., 0.2 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand if required.
2. Inert Atmosphere:
-
Seal the vials with septa.
-
Evacuate and backfill each vial with an inert gas (Argon or Nitrogen) three times.
3. Solvent Addition:
-
Using a syringe, add the degassed solvent system to each vial. A common choice is a 4:1 or 5:1 mixture of Dioxane/Water or Toluene/Water. Ensure the total volume gives a substrate concentration of ~0.1 M.
4. Reaction:
-
Place the vials in a pre-heated reaction block or oil bath (e.g., 90-100 °C).
-
Stir vigorously for a set period (e.g., 12-18 hours).
5. Monitoring and Analysis:
-
After cooling to room temperature, take a small aliquot from each reaction.
-
Dilute the aliquot and analyze by LC-MS or GC-MS to determine the conversion to product and identify any major byproducts. This comparative data will directly reveal the most effective base for your specific substrate combination.
Mandatory Visualizations
Diagram 1: The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
Caption: The base activates the boronic acid, a critical step for efficient transmetalation.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield reactions based on base properties.
References
- D. S. Surry and S. L.
- D. S. Surry and S. L. Buchwald, "Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines," National Institutes of Health, 2019. [Link]
- A. F. Littke and G. C.
- C. Amatore, A. Jutand, and G.
- Various Authors, "Pd-Catalyzed Cross Coupling Reactions," Chemistry LibreTexts, 2023. [Link]
- Unknown Author, "pKa Values of Common Bases," University of California, Irvine, N/A. [Link]
- C. Amatore, A. Jutand, and G.
- J. D. Bailey et al., "Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl," National Institutes of Health, 2018. [Link]
- Various Authors, "Influence of base on the Sonogashira coupling reactiona," ResearchG
- Various Authors, "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions," ResearchG
- ACS GCI Pharmaceutical Roundtable, "Buchwald-Hartwig Amination," ACS GCI Pharmaceutical Roundtable Reagent Guides, N/A. [Link]
- Various Authors, "Effect of different bases on the Suzuki-Miyaura coupling a," ResearchG
- Wikipedia, "Sonogashira coupling," Wikipedia, N/A. [Link]
- G. Ujaque, A. Lledós, and F. Maseras, "Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction," PubMed, 2002. [Link]
- Various Authors, "Suzuki-Miyaura Coupling," Chemistry LibreTexts, 2024. [Link]
- D. A. E. Meggers, "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines," Accounts of Chemical Research, 2019. [Link]
- Organic Chemistry Portal, "Sonogashira Coupling," Organic Chemistry Portal, N/A. [Link]
- CLAS, "Table of Acids with Ka and pKa Values," University of California, Santa Barbara, N/A. [Link]
- Chemistry Steps, "pKa values of common compounds and their conjug
- Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide," Yoneda Labs, N/A. [Link]
- Google Patents, "Preparation method of this compound," Google P
- Reddit, "Help needed with unreproducible Suzuki coupling," Reddit, 2023. [Link]
- Organic Chemistry Data, "Bordwell pKa Table," Organic Chemistry D
- M. J. James et al.
- Reddit, "Struggling with Suzuki Reaction," Reddit, 2024. [Link]
- F. D.
- National Institutes of Health, "2-Chloro-5-iodo-4-methylpyridine," PubChem, N/A. [Link]
- H. C. Brown and D. H. McDaniel, "Studies on Pyridines: I. The Basicity of Pyridine Bases," The Journal of Organic Chemistry, 1955. [Link]
- M. J. James et al.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. This compound | 1197957-18-8 [chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Yoneda Labs [yonedalabs.com]
- 21. library.gwu.edu [library.gwu.edu]
- 22. reddit.com [reddit.com]
- 23. uwindsor.ca [uwindsor.ca]
- 24. chemistrysteps.com [chemistrysteps.com]
- 25. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Solvent Effects in Cross-Coupling Reactions of 2-Chloro-4-iodo-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. This guide is designed to provide in-depth technical assistance and troubleshooting advice for scientists encountering challenges with solvent selection and its effects on the cross-coupling of 2-Chloro-4-iodo-5-methylpyridine. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower your experimental design and interpretation.
The choice of solvent is a critical parameter in any cross-coupling reaction, profoundly influencing reaction rates, yields, selectivity, and catalyst stability.[1] For a substrate like this compound, which possesses two different halogen atoms with distinct reactivities, the solvent's role becomes even more crucial in achieving the desired synthetic outcome.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments. The solutions provided are based on established mechanistic principles and field-proven strategies.
Issue 1: Low or No Conversion of Starting Material
Question: I am not observing any significant consumption of my this compound in my Suzuki-Miyaura coupling reaction. What could be the cause and how can I fix it?
Answer:
Low or no conversion in a Suzuki-Miyaura coupling of a dihalopyridine is a common problem that can often be traced back to suboptimal solvent choice or reaction conditions. Here’s a systematic approach to troubleshooting:
1. Assess Catalyst and Ligand Compatibility with Your Solvent:
-
The Causality: The nature of your palladium precatalyst and ligand system dictates the optimal solvent environment. For instance, less polar solvents like toluene or 1,4-dioxane are often complementary to Pd(PPh₃)₄, while highly polar solvents are better suited for ionic precatalysts that form anionic active species.[2] The solvent must effectively dissolve the catalyst, base, and reactants to ensure a homogeneous reaction mixture.[1]
-
Troubleshooting Steps:
-
If using a nonpolar solvent like toluene with an ionic palladium salt, you may be experiencing poor catalyst solubility and activation. Consider switching to a more polar aprotic solvent such as DMF or dioxane.
-
Conversely, if you are using a catalyst system like Pd(PPh₃)₄ in a highly polar solvent, the solvent molecules might be competing with the phosphine ligands for coordination to the palladium center, potentially inhibiting catalysis.[2] In this case, a switch to a less coordinating, nonpolar solvent would be beneficial.
-
2. Evaluate Solvent Polarity and Its Effect on Oxidative Addition:
-
The Causality: Oxidative addition of the aryl halide to the Pd(0) center is often the rate-determining step. The polarity of the solvent can significantly influence the energetics of this step. For aryl chlorides, a negative correlation between the activation barrier and solvent polarity has been observed, with more polar solvents lowering the activation energy.
-
Troubleshooting Steps:
-
Given that the C-I bond is significantly more reactive than the C-Cl bond, initial coupling should occur at the 4-position.[3] However, if subsequent coupling at the C-Cl position is desired and stalling, increasing the solvent polarity (e.g., switching from toluene to DMF) could facilitate the oxidative addition at the more challenging C-Cl bond.
-
3. Check for Solvent Impurities:
-
The Causality: Trace impurities in solvents can act as catalyst poisons, leading to a significant drop in conversion.[4] For example, precursors used in the manufacturing of THF, such as 2,3-dihydrofuran, can strongly inhibit the reaction.[4]
-
Troubleshooting Steps:
-
Always use high-purity, anhydrous solvents. If you suspect solvent contamination, use a freshly opened bottle or distill the solvent over an appropriate drying agent.
-
The addition of a phosphine ligand can sometimes mitigate the effects of catalyst poisoning by impurities.[4]
-
Issue 2: Poor Selectivity - Reaction at the Wrong Position or Formation of Side Products
Question: My goal is to selectively perform a Sonogashira coupling at the C-4 iodo position of this compound, but I am observing a mixture of products, including some coupling at the C-2 chloro position and homocoupling of my alkyne. How can I improve the selectivity?
Answer:
Achieving high selectivity in dihalogenated systems requires a nuanced understanding of how the solvent interacts with the catalytic cycle.
1. Leveraging Solvent Effects to Control Chemoselectivity:
-
The Causality: The choice of solvent can sometimes induce a switch in selectivity. While the inherent reactivity order is I > Br > Cl, solvent coordination to the palladium center can alter this preference.[5] In some systems, nonpolar solvents favor coupling at the less reactive site (e.g., C-Cl), while polar, coordinating solvents like DMF or acetonitrile can favor reaction at the more reactive site (e.g., C-OTf over C-Cl).[6][7] This is often attributed to the stabilization of different catalytically active species.[8]
-
Troubleshooting Steps:
-
To favor the thermodynamically preferred coupling at the C-I bond, a less polar solvent like THF or toluene is a good starting point.
-
If you are observing undesired reactivity at the C-Cl bond, avoid highly polar and strongly coordinating solvents that might alter the catalyst's intrinsic selectivity.
-
2. Suppressing Homocoupling in Sonogashira Reactions:
-
The Causality: The homocoupling of terminal alkynes (Glaser coupling) is a common side reaction in Sonogashira couplings, often promoted by the presence of a copper co-catalyst and oxygen.[9]
-
Troubleshooting Steps:
-
Consider using a copper-free Sonogashira protocol. Several efficient methods have been developed to avoid this side reaction.[10]
-
The solvent and base system can be optimized. Using an amine base that also serves as the solvent, such as triethylamine, can be effective.[9]
-
Thoroughly degas your reaction mixture to remove any dissolved oxygen, which can promote the undesired dimerization.[11]
-
Issue 3: Difficulty in Achieving Disubstitution
Question: I have successfully coupled at the C-4 iodo position and now want to perform a Buchwald-Hartwig amination at the C-2 chloro position, but the second reaction is very sluggish. What solvent considerations should I have?
Answer:
The second coupling on a dihalopyridine is often more challenging due to electronic and steric effects.
1. Solvent Choice for Activating Aryl Chlorides:
-
The Causality: The C-Cl bond is significantly less reactive than the C-I bond.[12] To facilitate the oxidative addition at this position, higher temperatures and more polar solvents are typically required.
-
Troubleshooting Steps:
-
Aprotic polar solvents like dioxane, toluene, or DMF are good choices for Buchwald-Hartwig aminations of aryl chlorides.[13][14] These solvents can help to solubilize the reactants and stabilize the polar intermediates in the catalytic cycle.
-
Ensure your solvent has a sufficiently high boiling point to allow for the necessary reaction temperature (often 90-120 °C).[14]
-
2. Considering "Green" and Alternative Solvents:
-
The Causality: Concerns over the toxicity of traditional solvents like DMF and dioxane have led to the exploration of more environmentally friendly alternatives.[15]
-
Troubleshooting Steps:
II. Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the solvent in a cross-coupling reaction?
A: The solvent plays several crucial roles: it dissolves the reactants, catalyst, and base to create a homogeneous reaction environment; it can influence the stability of the catalytic species; and it can affect the rates of the individual steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[1]
Q2: How does solvent polarity impact the reaction?
A: Solvent polarity can have a significant effect, particularly on the oxidative addition step. More polar solvents can stabilize polar transition states, which can be beneficial for the activation of less reactive bonds like C-Cl. However, the relationship is not always straightforward, and other solvent properties like coordinating ability can also play a major role.[6]
Q3: What are the differences between protic and aprotic solvents in cross-coupling reactions?
A: Aprotic solvents (e.g., THF, toluene, DMF) are generally preferred for most cross-coupling reactions as they do not interfere with the organometallic reagents. Protic solvents (e.g., water, alcohols) can be used in some cases, particularly in Suzuki-Miyaura couplings where they can aid in the dissolution of the boronic acid and the base.[4] However, they can also lead to side reactions like protodeborylation.[11]
Q4: Can the solvent act as a ligand?
A: Yes, coordinating solvents like DMF, acetonitrile, and THF can coordinate to the palladium center and influence the catalytic cycle.[2][17] This can sometimes be beneficial, but it can also be detrimental by competing with the desired ligand or altering the catalyst's selectivity.[5]
III. Experimental Protocols & Data
Model Protocol: Selective Sonogashira Coupling at the C-4 Position
This protocol provides a general guideline for the selective coupling at the more reactive C-I bond.
1. Reaction Setup:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.06 equiv.).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed THF (to make a 0.2 M solution) and triethylamine (2.0 equiv.) via syringe.[1]
2. Reaction Execution:
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).[1]
-
Dry the organic layer, concentrate, and purify by column chromatography.
Data Summary: Common Solvents in Cross-Coupling
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Common Applications & Notes |
| Toluene | Nonpolar Aprotic | 2.4 | 111 | Good for Suzuki and Buchwald-Hartwig; less coordinating.[2][13] |
| 1,4-Dioxane | Polar Aprotic | 2.2 | 101 | Widely used in Suzuki and Buchwald-Hartwig; higher boiling point.[2][13] |
| THF | Polar Aprotic | 7.6 | 66 | Common in Sonogashira and Suzuki; good dissolving power.[1][6] |
| DMF | Polar Aprotic | 36.7 | 153 | Highly polar, good for dissolving salts, but can coordinate to the catalyst.[1][2] |
| Acetonitrile | Polar Aprotic | 37.5 | 82 | Polar, coordinating solvent; can influence selectivity.[6] |
| Water | Protic | 80.1 | 100 | Often used as a co-solvent in Suzuki reactions to dissolve the base.[4] |
| 2-MeTHF | Polar Aprotic | 6.2 | 80 | A "greener" alternative to THF with a higher boiling point.[15] |
Note: The choice of solvent is highly dependent on the specific reaction, catalyst, and substrates being used.
IV. Visualizing Key Concepts
The Catalytic Cycle and Solvent Influence
The solvent can influence each step of the catalytic cycle. Coordinating solvents may stabilize the active catalyst, while polar solvents can affect the energetics of the oxidative addition and reductive elimination steps.
Caption: The catalytic cycle and points of solvent influence.
Decision Workflow for Solvent Selection
This workflow provides a logical progression for selecting an appropriate solvent system for your cross-coupling reaction.
Caption: A decision tree for rational solvent selection.
V. References
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2012). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(23), 11740–11749. [Link]
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]
-
Panda, N. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. In Sustainable Chemical Insight in Biological Exploration. [Link]
-
Fremont, H., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – An Asian Journal, 16(21), 3365-3371. [Link]
-
Morgenni, F. I., et al. (2020). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B, 124(43), 9516–9524. [Link]
-
Lei, P., & Szostak, M. (2021). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering, 9(43), 14483–14489. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2012). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ResearchGate. [Link]
-
Schoenebeck, F., & Sigel, R. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Angewandte Chemie International Edition, 50(35), 8192-5. [Link]
-
Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. ResearchGate. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2015). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science, 6(3), 1635-1640. [Link]
-
Lei, P., & Szostak, M. (2021). Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering, 9(43), 14483–14489. [Link]
-
Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. York Research Database. [Link]
-
Vantourout, J. C., et al. (2017). Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0). ChemRxiv. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved January 10, 2026, from [Link]
-
Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6746-6767. [Link]
-
Schoenebeck, F., & Sigel, R. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Angewandte Chemie International Edition, 50(35), 8192-5. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
American Chemical Society Green Chemistry Institute. (n.d.). Chem21 Solvent Selection Guide. ACS. [Link]
-
Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Gricius, A. T., & Moore, J. S. (2013). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Israel Journal of Chemistry, 53(11-12), 895-902. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2018). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2018). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2018). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ResearchGate. [Link]
-
MacMillan, D. W. C. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 50(9), 2315–2327. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in drug discovery and development. Future Medicinal Chemistry, 3(14), 1807–1836. [Link]
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Technical Support Center: Troubleshooting Low Conversion Rates with 2-Chloro-4-iodo-5-methylpyridine
Welcome to the technical support center for 2-Chloro-4-iodo-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues, particularly low conversion rates, encountered during cross-coupling reactions with this versatile building block.
Introduction: Understanding the Reactivity of this compound
This compound is a di-halogenated pyridine derivative offering two distinct points for synthetic elaboration. The key to its successful use lies in exploiting the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity is I > Br > OTf > Cl.[1][2] This inherent difference allows for selective functionalization at the C4 position (iodo) under carefully controlled conditions.
Low conversion rates or the formation of undesired side-products often stem from a handful of common experimental pitfalls. This guide provides a systematic, question-and-answer-based approach to troubleshoot your reaction and optimize your yield.
Part 1: Troubleshooting Guide - Low Conversion or No Reaction
This section addresses the most critical issue: failure to consume the starting material. We will proceed through a logical workflow, from the most common and easily solvable problems to more complex mechanistic issues.
Q1: I'm seeing little to no conversion of my this compound. Where should I start?
Answer: Start by verifying the integrity of your setup and reagents, as this is the most frequent source of failure. The primary suspects are catalyst deactivation and insufficient reaction conditions.
Workflow for Initial Diagnosis:
Caption: Initial troubleshooting workflow for low conversion.
Detailed Checklist:
-
Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[3] The formation of a black precipitate ("palladium black") is a classic sign of catalyst decomposition due to the presence of oxygen.[3]
-
Catalyst and Reagent Quality:
-
Boronic Acid (for Suzuki): Boronic acids can dehydrate to form boroxines, which are less reactive. Check the quality and purity of your coupling partner.
-
Terminal Alkyne (for Sonogashira): Ensure your alkyne is pure and free from contaminants. Low-boiling-point alkynes may evaporate from the reaction if not in a sealed vessel.[5]
-
Solvents: Use anhydrous, degassed solvents. Water can interfere with the catalytic cycle, and solvent impurities can act as catalyst poisons.[6]
-
Reaction Temperature: The C-I bond is the most reactive site, but activation still requires sufficient thermal energy.[2]
Q2: I've confirmed my setup and reagents are pristine, but the reaction is still sluggish. What's the next step?
Answer: The issue likely lies with the specific combination of catalyst, ligand, base, or solvent. These components must work in concert to facilitate the catalytic cycle efficiently.
Catalytic System Optimization:
| Component | Issue | Causality & Explanation | Recommended Action |
| Catalyst/Ligand | Inappropriate Ligand Choice | The pyridine nitrogen can coordinate with the palladium center, potentially inhibiting the reaction.[8] Sterically bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to promote the crucial oxidative addition step and prevent catalyst inhibition.[1][9][10] | Switch to a ligand known to be effective for heteroaryl couplings. For Suzuki, consider XPhos or SPhos.[1] For Buchwald-Hartwig, Xantphos is a common choice.[11] |
| Base | Incorrect Base Strength or Solubility | The base's role is critical in the transmetalation step (Suzuki) or alkyne deprotonation (Sonogashira).[12] Its strength and solubility in the reaction medium are paramount. An insoluble or weak base will stall the reaction. | For Suzuki, try switching to a stronger or more soluble base like Cs₂CO₃ or K₃PO₄.[1][4] Ensure the base is finely powdered to maximize surface area. For Sonogashira, an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard.[1] |
| Solvent | Poor Reagent Solubility or Polarity | The solvent must dissolve all components of the reaction. For Suzuki couplings, biphasic systems (e.g., Toluene/Water, Dioxane/Water) or polar aprotic solvents (e.g., DMF, DMSO) are common.[6][11][13][14] The choice can significantly impact reaction robustness.[6] | If using a biphasic system, ensure vigorous stirring. Consider switching to a single polar aprotic solvent like DMF, which can help solubilize inorganic bases.[13] |
Experimental Protocol: A Recommended Starting Point for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).[4][11]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three to five times.
-
Catalyst & Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary.[11] Add the degassed solvent system (e.g., 4:1 v/v Toluene/Water or Dioxane/Water).[11]
-
Reaction: Heat the mixture with vigorous stirring to 80–100 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash column chromatography.[15]
Part 2: FAQs - Addressing Side Reactions and Selectivity
Even when the reaction proceeds, low yields can be caused by the formation of byproducts. This section addresses how to minimize these competing pathways.
Q3: My starting material is consumed, but the yield of the desired C-I coupled product is low. I see several side-products. What are they and how can I prevent them?
Answer: The most common side-products are from homocoupling, proto-dehalogenation, or reaction at the less reactive C-Cl bond.
Troubleshooting Common Side Reactions:
| Side Reaction | Identification | Probable Cause | Prevention Strategy |
| Proto-dehalogenation | Replacement of Iodine with Hydrogen (mass = 127 less than starting material). | Presence of trace water or other proton sources. Can be prevalent in Stille couplings but also seen in others.[1] | Use rigorously dried solvents and reagents. Switching solvent from DMF to toluene can sometimes reduce this side reaction.[1] |
| Homocoupling (Glaser Coupling) | Dimer of the alkyne (in Sonogashira) or boronic acid (in Suzuki). | Sonogashira: This is a copper-catalyzed side reaction that is promoted by oxygen.[12] Suzuki: Can occur if the reaction is too slow or the catalyst system is not optimal. | Sonogashira: Ensure a strictly inert atmosphere. Consider using a "copper-free" Sonogashira protocol.[3][12] Suzuki: Optimize catalyst and ligand to ensure the cross-coupling pathway is much faster than the homocoupling pathway. |
| Reaction at C-Cl Position | Di-substituted product (mass consistent with reaction at both C-I and C-Cl). | The C-Cl bond can react at higher temperatures or with prolonged reaction times, especially with highly active catalysts.[1] | Monitor the reaction closely and stop it once the mono-substituted product is formed. Use milder conditions (lower temperature, shorter time) to favor the more reactive C-I bond.[1] |
Visualizing the Competing Pathways:
Caption: Reaction pathways for this compound.
Q4: What are the best practices for handling and storing this compound?
Answer: Proper handling and storage are crucial for maintaining the reagent's integrity.
-
Storage: Store the compound at 4°C, protected from light.[16] Ensure the container is tightly sealed to prevent moisture absorption.
-
Handling: As with most organic reagents, handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[17] The compound is harmful if swallowed, inhaled, or in contact with skin.[17] Avoid exposure to strong oxidants, as the pyridine unit can be sensitive to oxidation.[18]
References
- ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
- ResearchGate. Effect of solvent and base on Suzuki cross-coupling reaction a. [Link]
- ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]
- ResearchGate. Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. [Link]
- PubMed Central.
- ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a. [Link]
- Chemistry World.
- Wikipedia. Sonogashira coupling. [Link]
- Baran Lab, Scripps Research. Pyridine Synthesis: Cliff Notes. [Link]
- ResearchGate. ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. [Link]
- ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
- ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]
- ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
- National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
- Reddit. Struggling to make a sonogashira coupling reaction happen. [Link]
- Reddit. Why am I getting low yield for my Suzuki coupling reaction?. [Link]
- Organic Chemistry Portal. Pyridine synthesis. [Link]
- ResearchGate. (PDF) Recent Advances in Sonogashira Reactions. [Link]
- ACS GCI Pharmaceutical Roundtable. Pyridine Ring Synthesis. [Link]
- Pro Progressio Alapítvány. Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. [Link]
- Reddit. Sonogashira coupling. [Link]
- Reddit. Struggling with Suzuki Reaction. [Link]
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- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 16. chemscene.com [chemscene.com]
- 17. echemi.com [echemi.com]
- 18. This compound | 1197957-18-8 [chemicalbook.com]
Technical Support Center: Characterization of Impurities in 2-Chloro-4-iodo-5-methylpyridine Synthesis
Welcome to the technical support center for the synthesis and analysis of 2-Chloro-4-iodo-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity characterization during the synthesis of this critical pharmaceutical intermediate.[1] Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research and development.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered during the synthesis and purification of this compound.
Q1: What are the most common types of impurities I should expect when synthesizing this compound?
A1: Impurities can arise from starting materials, side reactions, or degradation. The most common classes of impurities originate from the multi-step synthesis, which typically starts from 2-chloro-5-methylpyridine.[1]
-
Starting Material & Intermediates: Unreacted 2-chloro-5-methylpyridine and key intermediates like 2-chloro-5-methyl-4-nitropyridine and 4-amino-2-chloro-5-methylpyridine are common.
-
Positional Isomers: Although the 4-position is the target for iodination, minor amounts of other isomers (e.g., 2-chloro-3-iodo-5-methylpyridine) can form depending on the precise reaction conditions.
-
Reaction Byproducts: The diazotization step is particularly sensitive. Reaction of the intermediate diazonium salt with water can form a phenolic byproduct (2-chloro-4-hydroxy-5-methylpyridine).
-
Over-/Under-halogenated Species: Incomplete chlorination of the precursor can lead to carry-over of 3-methylpyridine.[2] Conversely, polychlorinated pyridines can also form.[2]
-
Degradation Products: Pyridine compounds are susceptible to oxidation at the nitrogen atom, which can lead to the formation of N-oxides, especially during prolonged storage or exposure to oxidizing agents.[3][4]
Q2: I'm seeing an unexpected peak in my HPLC analysis of the final product. What is the most efficient first step to identify it?
A2: The most effective initial step is to perform a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[5][6] This hyphenated technique provides two crucial pieces of information simultaneously: the retention time (from LC) and the molecular weight of the impurity (from MS). Comparing the molecular weight to a table of potential impurities (see Table 1) will often allow for a tentative identification or at least significantly narrow down the possibilities, guiding your next steps.
Q3: How can I definitively differentiate between positional isomers, such as this compound and 2-chloro-6-iodo-5-methylpyridine, which have the same mass?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation of isomers.[7][8] After isolating a sufficient quantity of the impurity (e.g., via preparative HPLC), ¹H NMR analysis is key. The coupling patterns and chemical shifts of the aromatic protons on the pyridine ring are unique for each isomer. For instance, the number of adjacent protons and their relative positions will create distinct splitting patterns (singlets, doublets, etc.) that act as a structural fingerprint. 2D NMR techniques like COSY and HMBC can further confirm connectivity.
Q4: My final product appears yellow or darkens over time. What could be the cause?
A4: Pure pyridine and its derivatives are typically colorless.[4] The development of a yellow or brown color often indicates the presence of trace impurities or degradation. This can be due to the formation of N-oxides or other chromophoric byproducts from exposure to air and light. It is crucial to store the purified compound under an inert atmosphere (like nitrogen or argon), protected from light, and at reduced temperatures to maintain its stability.
Section 2: Troubleshooting Guide for Impurity Profiling
This guide provides a problem-and-solution framework for specific issues you may encounter during your experiments.
Problem 1: High levels of unreacted starting material (2-chloro-5-methylpyridine) are detected in the final product.
-
Possible Cause: This indicates incomplete conversion through the multi-step synthesis. The most likely culprits are inefficient diazotization or iodination reactions.
-
Expert Recommendation:
-
Review Diazotization: The formation of the diazonium salt from the 4-amino intermediate is highly temperature-sensitive. Ensure the reaction temperature is strictly maintained, typically between -10°C and 0°C, during the addition of sodium nitrite.[1]
-
Check Reagent Stoichiometry: Verify that the molar ratios of sodium nitrite and potassium iodide are appropriate for the amount of the 4-amino-2-chloro-5-methylpyridine intermediate. A slight excess of the iodinating agent (KI) is often used to drive the reaction to completion.[1]
-
Monitor Reaction Time: Allow sufficient time for both the diazotization and the subsequent iodination reaction to complete, as specified in your protocol (typically 2-6 hours).[1]
-
Problem 2: An impurity is detected with a mass corresponding to a phenolic byproduct (M+H = 158.0 for C₆H₆ClNO).
-
Possible Cause: This impurity is likely 2-chloro-4-hydroxy-5-methylpyridine, formed by the reaction of the intermediate diazonium salt with water. This is a common side reaction if the diazonium intermediate is not consumed quickly by the iodide ion.
-
Expert Recommendation:
-
Minimize Water Content: While the reaction is often run in an aqueous medium, ensure that the concentration of the iodide source (KI or NaI) is high enough to compete effectively with water as a nucleophile.[1]
-
Strict Temperature Control: As with incomplete reactions, elevated temperatures can accelerate the decomposition of the diazonium salt into the phenol. Maintaining the reaction at or below 0°C until the iodination is complete is critical.[1]
-
Order of Addition: Add the solution of the diazonium salt to the iodide solution, rather than the reverse, to ensure the diazonium salt is always in the presence of an excess of the iodide nucleophile.
-
Problem 3: My LC-MS analysis shows a peak with M+H = 270.9, suggesting the addition of two iodine atoms.
-
Possible Cause: This corresponds to a di-iodinated species (C₆H₄ClI₂N). This can occur if the reaction conditions are too harsh or if there is a large excess of the iodinating reagent, leading to electrophilic substitution at another activated position on the pyridine ring.
-
Expert Recommendation:
-
Control Stoichiometry: Carefully control the molar equivalents of the iodinating agent. Avoid using a large excess.
-
Optimize Reaction Temperature: Perform the iodination at the lowest practical temperature (e.g., 0°C) to improve selectivity and minimize over-iodination.
-
Purification: This byproduct can often be separated from the desired mono-iodinated product using fractional crystallization or preparative HPLC, leveraging differences in polarity and crystal lattice packing.
-
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for your analytical workflow. As an experienced scientist, you should adapt these based on your specific equipment and sample characteristics.
Protocol 3.1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This method is designed to separate common impurities from the main API.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: Hold at 10% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV Diode Array Detector (DAD) at 254 nm and 280 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of Acetonitrile/Water (50:50).
Protocol 3.2: LC-MS for Molecular Weight Determination
This protocol is for the rapid identification of unknown peaks from the HPLC analysis.
-
LC System: Use the same HPLC conditions as described in Protocol 3.1.
-
MS Detector: Electrospray Ionization (ESI) source coupled to a Quadrupole or Time-of-Flight (TOF) mass analyzer.
-
Ionization Mode: Positive (ESI+). This is optimal for protonating the basic pyridine nitrogen.
-
Scan Range: m/z 100 - 500.
-
Source Parameters (Typical):
-
Capillary Voltage: 3.5 kV
-
Drying Gas (N₂): 10 L/min
-
Gas Temperature: 325°C
-
Nebulizer Pressure: 40 psi
-
-
Data Analysis: Extract the mass spectrum for each chromatographic peak. The [M+H]⁺ ion will be the primary ion of interest for determining the molecular weight.
Section 4: Data Interpretation & Visualization
Table 1: Potential Impurities in this compound Synthesis
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Common Source |
| This compound | C₆H₅ClIN | 253.47 | 253.9 | Product |
| 2-Chloro-5-methylpyridine | C₆H₆ClN | 127.57 | 128.0 | Starting Material |
| 4-Amino-2-chloro-5-methylpyridine | C₆H₇ClN₂ | 142.59 | 143.0 | Intermediate |
| 2-Chloro-4-hydroxy-5-methylpyridine | C₆H₆ClNO | 157.58 | 158.0 | Diazotization Byproduct |
| 2-Chloro-5-methylpyridine N-oxide | C₆H₆ClNO | 143.57 | 144.0 | Degradation |
| 2-Chloro-5-methyl-4-nitropyridine | C₆H₅ClN₂O₂ | 172.57 | 173.0 | Intermediate |
Diagram 1: Key Impurity Formation Pathways
Caption: Synthetic pathway and points of impurity formation.
Diagram 2: Analytical Workflow for Impurity Identification
Sources
- 1. CN103420902A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | 1197957-18-8 [chemicalbook.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. ijprajournal.com [ijprajournal.com]
- 6. biotech-spain.com [biotech-spain.com]
- 7. Buy 2-Chloro-5-fluoro-4-iodo-3-methylpyridine | 884494-50-2 [smolecule.com]
- 8. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity of Reactions with 2-Chloro-4-iodo-5-methylpyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-chloro-4-iodo-5-methylpyridine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the nuances of achieving high regioselectivity in your cross-coupling reactions. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure your experiments are both successful and reproducible.
Part 1: Foundational Principles & Frequently Asked Questions (FAQs)
Understanding the inherent reactivity of this compound is the cornerstone of designing selective reactions. This section addresses the most common initial questions.
FAQ 1: Why is there a difference in reactivity between the C4-Iodo and the C2-Chloro positions?
The high regioselectivity observed in palladium-catalyzed cross-coupling reactions with this compound stems from the significant difference in bond dissociation energies between the Carbon-Iodine (C-I) and Carbon-Chlorine (C-Cl) bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition by a low-valent palladium catalyst, which is often the rate-determining step of the catalytic cycle.[1][2] The general reactivity trend for aryl halides in these reactions is C-I > C-Br > C-Cl.[3][4] This inherent difference allows for selective functionalization at the C4 position while leaving the C2-chloro group intact for subsequent transformations.
FAQ 2: What are the primary types of reactions where this regioselectivity can be exploited?
The differential reactivity is most commonly leveraged in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and crucial for the pharmaceutical industry.[5][6] These include:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids or esters.
-
Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.[4]
-
Buchwald-Hartwig Amination: Formation of C-N bonds with amines.[7]
By carefully controlling reaction conditions, one can selectively couple a nucleophile at the C4-position.
FAQ 3: Can the reaction proceed at the C2-Chloro position?
While the C4-iodo position is significantly more reactive, reaction at the C2-chloro position is possible. This typically requires more forcing conditions, such as higher temperatures, stronger bases, and specialized catalyst systems with bulky, electron-rich ligands that can facilitate the more challenging oxidative addition of the C-Cl bond.[8][9] In a sequential coupling strategy, the C4-iodo position is functionalized first under milder conditions, and then the C2-chloro position is targeted in a subsequent step.[10]
Part 2: Troubleshooting Guides for Specific Reactions
This section provides detailed troubleshooting for common issues encountered during specific cross-coupling reactions with this compound.
Guide 1: Suzuki-Miyaura Coupling
Issue: Low or no conversion to the desired C4-coupled product.
This is a common problem that can often be traced back to catalyst activity, reagent quality, or suboptimal reaction conditions.
Caption: Troubleshooting workflow for low conversion in Suzuki coupling.
-
Catalyst Inactivity: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can be sensitive to air and moisture, leading to decomposition into inactive palladium black.[11]
-
Solution: Always use a fresh, high-quality palladium source. If using a Pd(II) precatalyst, ensure your reaction conditions facilitate its reduction to the active Pd(0) species. Consider using more robust Buchwald-type precatalysts.
-
-
Ligand Choice: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For challenging substrates, the choice of ligand is critical.
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[11] These can promote oxidative addition and reductive elimination.
-
-
Base Selection and Solubility: The base is crucial for the transmetalation step.[12] Its strength and solubility can significantly impact the reaction rate.
-
Solution: Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. Ensure the base is finely powdered and dry. If using an aqueous base solution with an organic solvent, vigorous stirring is essential to overcome phase separation.
-
-
Boronic Acid Decomposition: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with hydrogen) or form inactive boroxine trimers.[13]
-
Solution: Use fresh boronic acid or consider using more stable boronate esters (e.g., pinacol esters). Ensure anhydrous conditions if protodeboronation is suspected.
-
Issue: Formation of Side Products (Homocoupling, Dehalogenation)
Observing undesired products indicates that side reactions are competing with your desired cross-coupling.
| Side Product | Cause | Mitigation Strategy |
| Boronic Acid Homocoupling | Oxygen in the reaction mixture promotes the homocoupling of the boronic acid.[13] | Thoroughly degas the solvent and reaction mixture before adding the catalyst. Maintain a positive pressure of inert gas (Argon or Nitrogen) throughout the reaction.[11] |
| Deiodination of Starting Material | The iodine at C4 is replaced by a hydrogen atom. This can be caused by certain bases or impurities. | Use a milder, non-coordinating base. Shorter reaction times can also help minimize this side reaction. |
| Coupling at C2-Chloro Position | Reaction temperature is too high, or the catalyst system is too active, leading to a loss of selectivity. | Reduce the reaction temperature. Screen less reactive catalyst systems (e.g., Pd(PPh₃)₄ without highly activating ligands) to favor reaction at the more labile C-I bond. |
Guide 2: Sonogashira Coupling
Issue: Low to No Yield of the 4-Alkynyl-2-chloro-5-methylpyridine
Similar to the Suzuki coupling, failed Sonogashira reactions are often due to issues with the catalyst system or reaction environment.
-
Catalyst System Integrity: The Sonogashira reaction typically employs a dual catalyst system of palladium and a copper(I) salt (e.g., CuI).[14] Both are sensitive to their environment.
-
Palladium Catalyst: As with Suzuki coupling, palladium black formation indicates catalyst decomposition due to oxygen or impurities.[3] Use fresh catalyst and rigorously inert conditions.
-
Copper Co-catalyst: Copper(I) iodide is susceptible to oxidation.[14] Use a freshly opened bottle or a recently purchased batch. The presence of oxygen can also promote the undesired Glaser-Hay homocoupling of the alkyne.[4][15]
-
-
Inert Atmosphere: This is absolutely critical for the Sonogashira reaction to prevent both palladium decomposition and alkyne homocoupling.[14]
-
Solution: Use Schlenk techniques or a glovebox. Solvents must be thoroughly degassed by methods such as freeze-pump-thaw or by bubbling with an inert gas for an extended period.
-
-
Base Quality: An amine base (e.g., triethylamine, diisopropylethylamine) is required to deprotonate the alkyne and neutralize the HX byproduct.[3][4]
-
Solution: The amine base must be anhydrous. Consider distilling the amine base before use if you suspect it is wet or oxidized.
-
Issue: Dominant Formation of Alkyne Dimer (Glaser-Hay Homocoupling)
This is the most common and frustrating side reaction in copper-mediated Sonogashira couplings.
Caption: Decision workflow for minimizing alkyne homocoupling.
-
Copper-Free Conditions: To completely avoid Glaser coupling, a copper-free Sonogashira protocol can be employed.[3][4]
-
Protocol: These reactions may require more specialized palladium catalysts/ligands and sometimes different bases or higher temperatures to proceed efficiently, but they eliminate the primary pathway for alkyne dimerization.[16]
-
Guide 3: Buchwald-Hartwig Amination
Issue: Failure to Form the C4-Amino Product
The Buchwald-Hartwig amination has its own set of specific challenges, often related to the choice of base and ligand.
-
Base and Substrate Incompatibility: The Buchwald-Hartwig amination typically uses strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[7][17] These strong bases can sometimes be incompatible with other functional groups on your amine or aryl halide.
-
Solution: If your substrate is base-sensitive, consider using weaker bases like K₃PO₄ or Cs₂CO₃, although this may require a more active catalyst system and higher temperatures.
-
-
Ligand Selection is Crucial: The success of this reaction is highly dependent on the ligand.
-
Catalyst Inhibition: The amine coupling partner can, in some cases, coordinate too strongly to the palladium center and inhibit catalysis.
-
Solution: Using bulky ligands helps to create a coordinatively unsaturated metal center that favors the desired catalytic cycle over catalyst inhibition.
-
This table provides a starting point for optimizing the selective functionalization at the C4-iodo position. Note that specific conditions will vary depending on the coupling partners.
| Reaction | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (2-5) or Pd₂(dba)₃ (1-2) | (if Pd₂(dba)₃) XPhos (2-4) | K₂CO₃ (2-3) | Dioxane/H₂O or Toluene/H₂O | 80-100 |
| Sonogashira (Cu-cat.) | PdCl₂(PPh₃)₂ (1-3) | (none) | Et₃N or DIPEA | THF or DMF | 25-60 |
| Sonogashira (Cu-free) | Pd(P(tBu)₃)₂ (2) | (none) | K₂CO₃ or Cs₂CO₃ (2) | Toluene or Dioxane | 80-110 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Dioxane or Toluene | 80-110 |
Part 3: Experimental Protocols
The following are generalized, starting-point protocols for achieving selective cross-coupling at the C4-position of this compound. Optimization for specific substrates is essential.
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Selective Sonogashira Coupling (Copper-Catalyzed)
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper co-catalyst (e.g., CuI, 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed solvent (e.g., THF) and an amine base (e.g., triethylamine).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.1 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat gently (e.g., 50 °C) as needed.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up and purify as described in the Suzuki protocol.
References
- BenchChem. (2025). Common issues in Sonogashira coupling of aryl iodides and how to solve them.
- BenchChem. (2025). Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine.
- BenchChem. (2025). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.
- Inorganic Chemistry Frontiers. (n.d.).
- Organometallics. (n.d.). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines.
- The Cupola. (n.d.). The Sonogashira Coupling.
- BenchChem. (n.d.). A Comparative Analysis of Reactivity: 2-Bromo- 4-iodopyridine vs.
- NIH. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- PubMed Central. (n.d.).
- Organic Chemistry Frontiers. (2025).
- BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions.
- BenchChem. (2025). Application Notes and Protocols: 2,6-Dichloro-4-iodopyridine as a Versatile Intermediate for the Synthesis of Trisubstituted Pyridines.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- ResearchGate. (2025). Oxidative Addition of Aryl Halides to Palladium(0)
- Chemical Science. (2022).
- Wikipedia. (n.d.). Sonogashira coupling.
- BenchChem. (2025). Application Notes and Protocols for the Regioselective Sonogashira Reaction of 2-Bromo-4-iodopyridine.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- NIH. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2023).
- PMC. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. gold-chemistry.org [gold-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stability and Handling of 2-Chloro-4-iodo-5-methylpyridine
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For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical information, troubleshooting advice, and standardized protocols for working with 2-Chloro-4-iodo-5-methylpyridine (CAS 1197957-18-8). As a critical intermediate in pharmaceutical synthesis, understanding its stability profile is paramount to ensure experimental reproducibility and success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and inherent stability of this compound.
Q1: What are the recommended storage conditions for this compound?
Answer: For long-term stability, the compound, which is a solid, should be stored at 4°C, protected from light.[1] It is also advised to store it in a dry, sealed container in a well-ventilated place.[2][3]
Q2: How does pH affect the stability of this compound in aqueous solutions?
Answer: The stability of this compound is highly dependent on pH.
-
Acidic Conditions: The compound is expected to be labile in acidic media.[4] The pyridine nitrogen can be protonated, which may alter the electronic properties of the ring and potentially increase the rate of hydrolysis, although specific data for this compound is limited.
-
Neutral Conditions: Pyridine derivatives are generally most stable in a neutral medium.[4]
-
Basic Conditions: The compound is extremely unstable in alkaline (basic) solutions.[4] The 2-chloro substituent is highly susceptible to nucleophilic attack by hydroxide ions (OH-), leading to rapid degradation. This is a common reactivity pattern for 2-halopyridines.[5][6]
Q3: What are the likely degradation products under acidic or basic conditions?
Answer: Based on the principles of pyridine chemistry, the following degradation pathways are most likely:
-
Basic Hydrolysis: The primary degradation product under basic conditions is the substitution of the chlorine atom at the C2 position with a hydroxyl group, forming 2-hydroxy-4-iodo-5-methylpyridine . This product exists in equilibrium with its more stable tautomer, 4-iodo-5-methylpyridin-2(1H)-one . The mechanism involves a nucleophilic aromatic substitution (SNAr), where the hydroxide ion attacks the electron-deficient C2 position.[5][7]
-
Acid-Catalyzed Hydrolysis: While generally less rapid than base-catalyzed hydrolysis, acidic conditions can also facilitate the displacement of the 2-chloro group. The mechanism may differ slightly due to the protonation of the ring nitrogen.
-
Iodo Group Reactivity: The iodine atom at the C4 position is also a potential site for nucleophilic substitution, though it is generally less reactive to simple hydrolysis than the 2-chloro group.[5][8] However, in the presence of other nucleophiles, displacement of the iodo group can occur.
Q4: Is the compound sensitive to oxidation?
Answer: Yes. The pyridine unit is sensitive to oxidants and can be easily oxidized to the corresponding N-oxide (this compound N-oxide) when exposed to oxidizing agents like hydrogen peroxide.[9] Care should be taken to avoid incompatible oxidizing materials.
| Condition | Stability Level | Primary Degradation Pathway | Likely Major Degradant |
| Strong Acid | Labile[4] | Acid-catalyzed hydrolysis | 4-iodo-5-methylpyridin-2(1H)-one |
| Neutral (pH ~7) | Stable[4] | Minimal degradation | N/A |
| Strong Base | Extremely Unstable[4] | Base-catalyzed hydrolysis (SNAr)[5][7] | 4-iodo-5-methylpyridin-2(1H)-one |
| Oxidizing Agents | Sensitive[9] | N-oxidation | This compound N-oxide |
| Light | Potentially Unstable | Photodegradation (recommended to protect from light)[1] | Varies |
Part 2: Troubleshooting Guide
This section provides a logical workflow for diagnosing experimental issues that may arise from the instability of this compound.
Issue 1: My reaction is giving low yields or failing completely. Could the starting material have degraded?
Cause & Solution Workflow:
This workflow helps determine if starting material integrity is the root cause of poor reaction outcomes.
Troubleshooting Workflow
Issue 2: I see a new, more polar peak in my HPLC/LC-MS analysis after a reaction run under basic conditions.
Probable Cause: You are likely observing the formation of 4-iodo-5-methylpyridin-2(1H)-one , the hydrolysis product. The replacement of the chloro group with a hydroxyl/oxo group significantly increases the polarity of the molecule, leading to an earlier elution time on a reverse-phase HPLC column.
Validation Steps:
-
Check the Mass: Analyze the new peak by LC-MS. The expected [M+H]⁺ for the hydrolysis product (C₆H₆INO) is approximately 235.96 m/z, compared to the starting material's (C₆H₅ClIN) [M+H]⁺ of approximately 253.92 m/z.
-
Perform a Forced Degradation Study: Intentionally expose a small sample of the starting material to dilute NaOH (e.g., 0.1 M) and analyze the mixture by HPLC. If the retention time of the major degradation product matches your unknown peak, it confirms its identity. (See Protocol 1).
Issue 3: The color of my solid this compound has changed from white/off-white to yellow/brown during storage.
Probable Cause: Color change often indicates degradation, which could be due to slow hydrolysis from atmospheric moisture, oxidation, or photodegradation if not stored protected from light. The formation of small amounts of iodide (I₂) or complex polymeric materials can lead to discoloration.
Action: Do not assume the material is still suitable for use.
-
Re-analyze Purity: Before using the material in a reaction, determine its purity using a validated analytical method like HPLC or quantitative NMR (qNMR).
-
Consider Purification: If the purity is compromised but the material is still largely intact, recrystallization may be an option to remove impurities. However, for critical applications, using a fresh, high-purity batch is strongly recommended.
Part 3: Experimental Protocols & Methodologies
These protocols provide a starting point for assessing the stability and purity of this compound.
Protocol 1: Forced Degradation Study (Acidic & Basic Hydrolysis)
This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish the stability-indicating nature of an analytical method.[10][11][12]
Objective: To assess stability and identify hydrolysis products under acidic and basic stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
1.0 M Hydrochloric Acid (HCl)
-
1.0 M Sodium Hydroxide (NaOH)
-
HPLC system with DAD/UV detector
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve ~10 mg of this compound in 10 mL of methanol to create a 1 mg/mL stock solution.
-
Acid Degradation:
-
In a vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Heat the mixture at 60°C for 2-4 hours.
-
Cool to room temperature and neutralize with 1 mL of 0.1 M NaOH.
-
Dilute with methanol/water to a final concentration of ~0.1 mg/mL for analysis.
-
-
Base Degradation:
-
In a vial, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Let the mixture stand at room temperature for 30-60 minutes (basic hydrolysis is often rapid).
-
Neutralize with 1 mL of 0.1 M HCl.
-
Dilute with methanol/water to a final concentration of ~0.1 mg/mL for analysis.
-
-
Control Sample: Prepare a control by diluting the stock solution to the same final concentration with methanol/water without adding acid or base.
-
Analysis: Analyze all samples by HPLC (see Protocol 2). Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products.
Forced Degradation Workflow
Protocol 2: Reverse-Phase HPLC Method for Purity Assessment
This method is suitable for separating this compound from its more polar hydrolysis product.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 30% B
-
19-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Expected Results:
-
This compound: Will have a longer retention time due to its higher hydrophobicity.
-
4-iodo-5-methylpyridin-2(1H)-one: Will elute earlier as it is more polar.
References
- Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. (n.d.). National Institutes of Health (NIH).
- A Simple and Efficient Method for the Synthesis of 2,3,5,6-Tetrachloro-4- iodopyridine, and its Reactivity To. (n.d.). Organic Chemistry Research.
- Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. (n.d.).
- Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. (n.d.). PubMed.
- Nucleophilic substitution of pyridines. (2022). Chemistry Online.
- This compound. (n.d.). ChemScene.
- This compound SDS. (n.d.). ECHEMI.
- This compound. (n.d.). ChemicalBook.
- Copper(II) ion-promoted direct hydrolysis of 2-cyanopyridine to picolinic acid. (n.d.). ACS Publications.
- Forced Degradation Studies. (2016). MedCrave online.
- Forced Degradation Studies. (2016). SciSpace.
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.).
- Preparation method of this compound. (n.d.). Google Patents.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018).
- Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds. (2015). PubMed.
- This compound. (n.d.). Sigma-Aldrich.
- 2-Chloropyridine. (n.d.). Wikipedia.
- Stability Indicating Forced Degradation Studies. (n.d.). RJPT.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). National Institutes of Health (NIH).
- Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. (n.d.). Filo.
- 2-chloro-4-iodo-5-(trifluoromethyl)pyridine. (n.d.). Synblock.
- Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. (n.d.). Alkali Metals.
Sources
- 1. chemscene.com [chemscene.com]
- 2. echemi.com [echemi.com]
- 3. CAS 505084-55-9 | 2-chloro-4-iodo-5-(trifluoromethyl)pyridine - Synblock [synblock.com]
- 4. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry-online.com [chemistry-online.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 1197957-18-8 [chemicalbook.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. scispace.com [scispace.com]
- 12. longdom.org [longdom.org]
Technical Support Center: Workup and Troubleshooting for Reactions Involving 2-Chloro-4-iodo-5-methylpyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-4-iodo-5-methylpyridine. This guide provides in-depth, field-proven insights into workup procedures and troubleshooting for common synthetic transformations involving this versatile building block. The methodologies described herein are designed to ensure both scientific integrity and practical success in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactivity considerations for this compound in cross-coupling reactions?
A1: this compound possesses two distinct halogen atoms, each with differential reactivity in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly weaker and more reactive than the carbon-chlorine (C-Cl) bond. This allows for selective functionalization at the 4-position (iodo) under standard Suzuki, Sonogashira, or Buchwald-Hartwig conditions, leaving the 2-position (chloro) intact for subsequent transformations. More forcing conditions, such as higher temperatures and more active catalyst systems, would be required to react at the chloro-position.[1][2]
Q2: During an aqueous workup, I'm observing persistent emulsions. What is the likely cause and how can I resolve it?
A2: The basic nature of the pyridine nitrogen is a common cause of emulsions during extractions.[3] To mitigate this, an initial wash of the organic layer with a dilute acidic solution (e.g., 1M HCl or saturated aqueous ammonium chloride) can be beneficial.[3][4] This protonates the pyridine nitrogen, forming a water-soluble pyridinium salt that partitions into the aqueous layer, often breaking up the emulsion. However, this method should only be used if your desired product is stable to acidic conditions. If your product is acid-sensitive, sequential washes with brine are recommended.
Q3: How can I effectively remove residual palladium catalyst from my reaction mixture?
A3: Several methods are effective for removing palladium residues:
-
Filtration through Celite®: This is a simple and often effective first step.[5][6] Dilute the reaction mixture with an appropriate organic solvent and filter it through a pad of Celite®. The Celite pad will trap insoluble palladium species.[5]
-
Column Chromatography: Standard flash column chromatography on silica gel is a reliable method for separating the product from the palladium catalyst and other impurities.[5]
-
Scavenger Resins: Solid-supported metal scavengers, such as those with thiol or amine functionalities, can be used to trap residual palladium.[7]
-
Activated Carbon: Treatment with activated carbon can also be effective for removing palladium.[8]
Q4: I am seeing significant amounts of a homocoupled bipyridine byproduct in my Suzuki reaction. What are the likely causes and how can I minimize this?
A4: Homocoupling of the pyridine starting material can be a significant side reaction, particularly at higher temperatures or with certain catalyst systems.[1] To favor the desired cross-coupling, you can try:
-
Lowering the reaction temperature.
-
Optimizing the palladium source and ligand.
-
Ensuring slow addition of the boronic acid or ester.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion in Suzuki/Sonogashira Coupling | 1. Inactive catalyst. 2. Insufficiently degassed solvents/reagents. 3. Poor quality base or boronic acid/alkyne. 4. Pyridine nitrogen coordinating to and inhibiting the palladium catalyst.[1] | 1. Use a fresh source of palladium catalyst. 2. Thoroughly degas all solvents and reagents with an inert gas (Argon or Nitrogen). 3. Use freshly opened or purified base and coupling partners. 4. Employ bulky, electron-rich phosphine ligands to sterically hinder pyridine coordination. |
| Formation of Alkyne Dimer (Glaser Coupling) in Sonogashira Reaction | Presence of oxygen in the reaction mixture, which facilitates the copper-catalyzed homocoupling of the terminal alkyne.[9] | 1. Ensure the reaction is performed under a strictly inert atmosphere. 2. Consider using a "copper-free" Sonogashira protocol.[9] |
| Product is Contaminated with Boronic Acid/Ester Byproducts (Suzuki Reaction) | Incomplete reaction or inefficient removal during workup. | 1. Wash the organic layer with a mild aqueous base (e.g., saturated NaHCO₃) to remove unreacted boronic acid. 2. A popular method for removing boron-containing residues is to repeatedly concentrate the reaction mixture from methanol, which forms the volatile trimethyl borate.[4] |
| Inconsistent NMR Spectra of Purified Product | Residual high-boiling point solvents (e.g., DMF, DMSO) used in the reaction. | 1. During workup, dilute the reaction mixture extensively with a less polar solvent (e.g., ethyl acetate, DCM) and wash thoroughly with water and brine to remove water-miscible solvents.[3][4] |
Experimental Protocols & Workflows
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol outlines a typical procedure for the selective coupling at the 4-position.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene/Water (4:1 v/v, degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
Reaction Setup: In a Schlenk tube under an inert atmosphere (e.g., Argon), combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[3]
-
Solvent Addition: Add the degassed toluene/water solvent mixture.
-
Reaction: Heat the mixture with stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: a. Upon completion, cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate. c. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethyl acetate.[5][6] d. Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.[3] e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of this compound
This protocol details a standard procedure for coupling a terminal alkyne at the 4-position.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 equiv)
-
Copper(I) Iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous THF (degassed)
-
Ethyl acetate
-
Saturated aqueous NH₄Cl
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI. Evacuate and backfill with an inert gas three times.[1]
-
Solvent and Reagent Addition: Add anhydrous, degassed THF, Et₃N, and the terminal alkyne via syringe.
-
Reaction: Stir the reaction at room temperature or gently heat to 40-60 °C. Monitor the reaction by TLC or LC-MS.
-
Workup: a. After cooling, dilute the reaction mixture with ethyl acetate. b. Filter through a pad of Celite® to remove insoluble catalysts and salts. c. Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.[3] d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel.
Visualization of Workflows
General Workup Procedure for Cross-Coupling Reactions
Caption: Standard workup workflow for cross-coupling reactions.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
- ResearchGate. (2015, May 18).
- ResearchGate. (2017, December 30).
- SpinChem. Palladium catalyst recovery using scavenger resin. [Link]
- Green Chemistry (RSC Publishing). (2025, February 28). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. [Link]
- Google Patents. (n.d.). US20050256327A1 - Method of removing palladium.
- ChemistryViews. (2010, June 7). Puzzling Pyridine Problem Probed. [Link]
- ResearchGate. (n.d.). 161 questions with answers in PYRIDINES | Science topic. [Link]
- GCW Gandhi Nagar Jammu. Pyridines. [Link]
- Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
- Organic Chemistry Portal. Pyridine synthesis. [Link]
- Baran Lab. (2004, September 6). Pyridine Synthesis: Cliff Notes. [Link]
- University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. [Link]
- Google Patents. (n.d.). CN103420902A - Preparation method of this compound.
- Pendidikan Kimia.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- YouTube. (2020, July 11). Suzuki Coupling. [Link]
- PubChem - NIH. 2-Chloro-5-iodo-4-methylpyridine. [Link]
- Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. [Link]
- Organic Chemistry Portal.
- Wikipedia. Sonogashira coupling. [Link]
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]
- Organic Syntheses Procedure. 10. [Link]
- ResearchGate. (2025, August 7). Recent Advances in Sonogashira Reactions. [Link]
- Google Patents. (n.d.). CN104974085A - Preparation method of 2-chloro-4-aminopyridine.
- PubChem. 2-Iodo-5-methylpyridine | C6H6IN | CID 11736116. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. spinchem.com [spinchem.com]
- 8. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
minimizing homocoupling of 2-Chloro-4-iodo-5-methylpyridine in Suzuki reactions
Here is the technical support center with troubleshooting guides and FAQs on .
Technical Support Center: Suzuki Coupling of 2-Chloro-4-iodo-5-methylpyridine
Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling of this compound. This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block and wish to minimize the formation of homocoupling byproducts, thereby maximizing the yield and purity of the desired cross-coupled product. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols grounded in established chemical principles.
Introduction: The Challenge of Selectivity and Purity
This compound is a valuable heterocyclic halide for building complex molecular architectures due to its two distinct reactive sites. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for highly selective Suzuki-Miyaura coupling at the C4 position. The oxidative addition of palladium to the C-I bond is substantially faster than to the C-Cl bond[1][2].
However, the primary challenge in these reactions is often not the selectivity on the pyridine ring, but the undesired homocoupling of the boronic acid or ester partner. This side reaction consumes the nucleophile, reduces the yield of the target molecule, and generates a symmetrical biaryl impurity that can be difficult to separate, complicating downstream processing. This guide focuses on understanding and mitigating the root causes of this homocoupling.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of this specific Suzuki reaction?
In a Suzuki reaction involving this compound and an arylboronic acid (Ar'-B(OH)₂), homocoupling refers to the undesired reaction where two molecules of the boronic acid couple to form a symmetrical biaryl (Ar'-Ar')[3]. This runs parallel to the desired cross-coupling reaction, which should form 2-Chloro-5-methyl-4-(Ar')-pyridine. While homocoupling of the pyridine substrate itself is possible, it is far less common due to the high reactivity of the C-I bond towards the desired catalytic cycle.
Q2: What are the primary mechanistic causes of boronic acid homocoupling?
There are two predominant pathways that lead to the homocoupling of boronic acids in Suzuki reactions:
-
Oxygen-Mediated Oxidation: The active catalyst in the Suzuki cycle is a Palladium(0) species. If trace amounts of oxygen are present in the reaction, they can oxidize the Pd(0) catalyst to Pd(II) species[3]. These Pd(II) complexes can then react with two molecules of the boronic acid in a process that forms the homocoupled product and regenerates the Pd(0) catalyst[3][4][5]. Studies have shown that higher oxygen levels directly correlate with increased homocoupling[4].
-
Reduction of Pd(II) Precatalysts: Many common palladium sources, such as Palladium(II) acetate (Pd(OAc)₂) or PdCl₂(dppf), are in the Pd(II) oxidation state and must be reduced in situ to the active Pd(0) form to initiate the catalytic cycle[3][6]. One mechanism for this reduction involves the boronic acid itself acting as the reductant, which results in its homocoupling[3][7][8]. This consumes two equivalents of your valuable boronic acid before the main cross-coupling cycle even begins.
Q3: How does the choice of palladium catalyst influence homocoupling?
The choice of the palladium source is critical. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can significantly mitigate homocoupling that occurs during the in-situ reduction of a Pd(II) source[6][8]. By starting with the active Pd(0) oxidation state, you bypass the initial step where the boronic acid is consumed as a reductant, leading to a cleaner reaction profile[6].
Q4: Can ligand selection suppress the formation of homocoupling byproducts?
Absolutely. The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. Bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are highly effective at minimizing homocoupling[1][6][9][10]. These ligands accelerate the key steps of the desired cross-coupling cycle (oxidative addition and reductive elimination), making this pathway kinetically more favorable than the competing homocoupling pathways[9][10]. Their steric bulk can also hinder the formation of intermediates that lead to homocoupling[9].
Troubleshooting Guide
Encountering high levels of homocoupling can be frustrating. This guide provides a systematic approach to diagnosing and resolving the issue.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
effect of temperature on the stability of 2-Chloro-4-iodo-5-methylpyridine
Welcome to the technical support center for 2-Chloro-4-iodo-5-methylpyridine (CAS 1197957-18-8). This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot issues related to the stability and handling of this compound. As a substituted halopyridine, its stability is paramount for reproducible and successful experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the storage, handling, and inherent stability of this compound.
Q1: What are the recommended storage conditions for this compound and why are they so critical?
A1: Proper storage is the most critical factor in maintaining the integrity of this compound. The consensus from supplier data sheets is to store the compound under controlled conditions.[1][2]
The key principle behind these conditions is to mitigate the two primary degradation risks: thermal stress and photodegradation. The Carbon-Iodine (C-I) bond is the most labile point in the molecule. It is significantly weaker than Carbon-Chlorine or Carbon-Carbon bonds and is susceptible to cleavage by both heat and UV light. Furthermore, like many pyridine derivatives, the compound is sensitive to atmospheric conditions.[3]
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated)[2] | Minimizes thermal energy, reducing the rate of potential decomposition reactions. Prevents slow degradation over time, even at room temperature. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen).[3] | The pyridine nitrogen is susceptible to oxidation, forming the corresponding N-oxide.[4] An inert atmosphere displaces oxygen and moisture, preventing this and other potential side reactions. |
| Light | Protect from light (Store in amber vials/dark).[1] | The C-I bond is photolabile and can undergo homolytic cleavage upon exposure to UV light, initiating radical degradation pathways. |
| Container | Tightly sealed, dry container.[3] | Prevents exposure to atmospheric moisture and oxygen. The compound is described as hygroscopic and air-sensitive.[3] |
Q2: What are the visible signs of degradation I should watch for?
A2: Visual inspection can be a first-line indicator of degradation. Pure this compound is typically a solid. Any deviation from its initial appearance warrants investigation. Look for:
-
Color Change: A darkening of the material, often to shades of yellow or brown, can indicate the formation of degradation products. The release of elemental iodine (I₂), a potential decomposition product, can impart a brownish or purplish color.
-
Change in Physical State: Clumping, melting below its expected melting point, or the appearance of an oily film suggests the presence of impurities or moisture absorption.
-
Insolubility: If a previously soluble batch becomes difficult to dissolve in a standard solvent, it may indicate the formation of polymeric byproducts.
Q3: At what temperature does this compound start to decompose?
Significant thermal decomposition for most halopyridines will occur well below their boiling point, especially for iodinated compounds. The C-I bond is the weakest link, and its cleavage will initiate decomposition. While the compound is likely stable for short durations at moderately elevated temperatures (e.g., 40-60°C) in a reaction mixture, prolonged heating above 80-100°C should be approached with caution and monitored for impurity formation. For high-temperature reactions, degradation is a significant risk.
Q4: What are the likely degradation pathways and products under thermal stress?
A4: The primary thermal degradation pathway is initiated by the cleavage of the weakest bond in the molecule: the Carbon-Iodine bond. Theoretical calculations and experimental evidence show that C-I bonds on aromatic rings are significantly weaker than C-Cl or C-H bonds.[6]
The initial and rate-limiting step is the homolytic cleavage of the C-I bond to produce a pyridyl radical and an iodine radical.
Caption: Troubleshooting workflow for reagent stability.
Action Plan:
-
Visual Inspection: Check for color changes as described in FAQ Q2.
-
Purity Check: The most definitive way to check for degradation is through analytical chemistry. Use the protocol provided below (See Experimental Protocol 1 ) to perform a quick purity assessment by HPLC-UV. A loss of purity or the appearance of new peaks is a clear sign of degradation.
-
Compare Lots: If you have access to a different or newer lot of the material, run a comparative analysis to see if the impurity profile differs.
Table 2: Troubleshooting Matrix
| Symptom | Possible Cause Related to Reagent | Recommended Action |
| Reaction fails to initiate or proceeds very slowly. | The concentration of the active reagent is lower than calculated due to degradation. | Verify purity of the starting material using HPLC or GC-MS. Adjust stoichiometry if purity is slightly low; discard and replace if significantly degraded. |
| Formation of a complex mixture of byproducts. | The reagent has partially degraded, introducing reactive impurities (e.g., radicals) into the reaction. | Analyze the starting material to identify impurities. If degradation is confirmed, procure a fresh batch. Consider purifying the existing batch via recrystallization or column chromatography if feasible. |
| Reaction works, but yield is consistently low. | A portion of the reagent is degraded and non-reactive, leading to incorrect stoichiometry. | Perform a quantitative purity analysis (qNMR or HPLC with a standard) to get an accurate assay of the material. Adjust the input mass based on the measured purity. |
| Results vary from day to day. | The stock solution is degrading over time, or the solid is degrading upon repeated exposure to the atmosphere. | Prepare fresh stock solutions for each experiment. If using the solid, ensure it is blanketed with inert gas after each use. Re-verify purity of the solid stock periodically. |
Q2: I need to heat my reaction. What precautions should I take to minimize the degradation of this compound?
A2: When heating is necessary, the goal is to minimize the duration and intensity of thermal stress while maintaining an inert environment.
-
Use the Lowest Effective Temperature: Determine the minimum temperature required for your reaction to proceed at a reasonable rate. Avoid excessive heating.
-
Maintain an Inert Atmosphere: Ensure the reaction is conducted under a constant positive pressure of an inert gas like Argon or Nitrogen. This prevents oxidative degradation of the pyridine ring. [4]3. Degas Your Solvent: Use a properly degassed solvent to remove dissolved oxygen, which can participate in radical side reactions.
-
Monitor Reaction Progress: Use techniques like TLC or in-situ monitoring to track the consumption of the starting material. Do not heat the reaction longer than necessary.
-
Consider Alternative Activation: Explore if the reaction can be promoted through other means, such as microwave irradiation (which can offer rapid, controlled heating) or catalysis that allows for lower reaction temperatures.
Experimental Protocol 1: Routine Purity Assessment by HPLC-UV
This protocol provides a general method for assessing the purity of this compound and detecting the presence of degradation products. This method is based on established procedures for similar halopyridine compounds. [7] 1. Objective: To determine the purity of a sample of this compound and identify potential degradation products via reverse-phase high-performance liquid chromatography with ultraviolet detection (RP-HPLC-UV).
2. Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid (for MS compatibility)
-
Sample of this compound
3. Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of Acetonitrile to create a 1 mg/mL stock solution.
-
Vortex until fully dissolved.
-
Perform a 1:10 dilution in a 50:50 mixture of Mobile Phase A and B for the working solution (final concentration ~0.1 mg/mL).
-
-
HPLC Instrument Settings (Example):
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
UV Detection Wavelength: 254 nm (or scan for optimal wavelength)
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 30% B
-
18-22 min: 30% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Compare the chromatogram to a reference standard or a previously analyzed "good" batch. The appearance of new peaks, especially earlier eluting (more polar) or later eluting (less polar/dimeric) ones, indicates degradation.
-
References
- Chemcasts. Thermophysical Properties of 2-Chloro-4-iodo-3-methylpyridine. [Link]
- SIELC Technologies. Separation of 2-Chloro-5-methylpyridine on Newcrom R1 HPLC column. [Link]
- De Proft, F., et al. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC - NIH. [Link]
- Washington State University.
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | 1197957-18-8 [chemicalbook.com]
- 5. chem-casts.com [chem-casts.com]
- 6. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of 2-Chloro-5-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro-4-iodo-5-methylpyridine vs. 2-Bromo-4-iodo-5-methylpyridine in Cross-Coupling Reactions
Executive Summary
For researchers engaged in the synthesis of complex pyridine derivatives, particularly in the fields of medicinal chemistry and materials science, the selection of appropriately functionalized starting materials is a critical decision that dictates synthetic strategy and efficiency. This guide presents an in-depth, objective comparison of two highly valuable, dihalogenated building blocks: 2-Chloro-4-iodo-5-methylpyridine and 2-Bromo-4-iodo-5-methylpyridine .
The primary focus of this analysis is their comparative reactivity in palladium-catalyzed cross-coupling reactions. The key takeaway is that both molecules exhibit high reactivity at the 4-position due to the labile carbon-iodine (C-I) bond, allowing for highly regioselective primary functionalization. The principal difference in reactivity emerges from the halogen at the 2-position (C-Cl vs. C-Br), which becomes relevant for subsequent, sequential coupling steps. While the bromo-substituent offers higher reactivity for this second transformation, the chloro-analogue provides a more cost-effective and stable handle, with modern catalyst systems effectively bridging the reactivity gap. This guide provides the foundational principles, comparative data, and detailed protocols to empower chemists to make informed decisions for their specific synthetic goals.
Foundational Principles of Reactivity in Dihalogenated Pyridines
The synthetic utility of this compound and 2-bromo-4-iodo-5-methylpyridine is rooted in the differential reactivity of their two carbon-halogen bonds. This disparity is the cornerstone of regioselective cross-coupling.
The Dominance of the Carbon-Iodine Bond
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), the initial and often rate-determining step is the oxidative addition of the Pd(0) catalyst into the carbon-halogen (C-X) bond.[1][2] The energy barrier for this crucial step is dictated by the carbon-halogen bond dissociation energy (BDE). The established reactivity trend is:
The C-I bond is significantly weaker (BDE ≈ 213 kJ/mol) than the C-Br (BDE ≈ 285 kJ/mol) and C-Cl (BDE ≈ 327 kJ/mol) bonds.[5] Consequently, the Pd(0) catalyst will preferentially and selectively insert into the C-I bond at the 4-position of both molecules under mild conditions.[3][6] This inherent property allows chemists to reliably functionalize the 4-position while preserving the halogen at the 2-position for subsequent transformations.
The Secondary Influence of the 2-Position Halogen
While the C-I bond dictates the primary reaction site, the halogen at the 2-position (Cl vs. Br) exerts a secondary electronic influence. Chlorine is more electronegative than bromine, leading to a more electron-deficient pyridine ring in the 2-chloro derivative.[7] This increased electrophilicity at the C-I bond can, in some instances, slightly accelerate the rate of oxidative addition.[7] However, for most synthetic applications, this effect is subtle, and both substrates are considered highly reactive at the 4-position. The most significant difference between the two compounds lies in the reactivity of the remaining C-X bond after the initial coupling. The C-Br bond is more susceptible to a second oxidative addition than the more robust C-Cl bond, a critical consideration for sequential coupling strategies.[8][9]
Data-Driven Comparison in Key Cross-Coupling Reactions
While direct, side-by-side kinetic studies for these specific molecules are not extensively published, we can infer their comparative performance based on established principles and data from analogous dihalopyridine systems. The following tables summarize the expected outcomes for selective cross-coupling at the C-4 iodo position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds.[10] High selectivity for the C-I bond is expected for both substrates.
| Parameter | This compound | 2-Bromo-4-iodo-5-methylpyridine | Comments |
| Substrate | Arylboronic Acid / Ester | Arylboronic Acid / Ester | A wide range of boronic acids are compatible.[10][11] |
| Catalyst System | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) | Standard, reliable catalysts for coupling with aryl iodides.[3] |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equiv) | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equiv) | Base choice can be critical for sensitive substrates. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, or DMF | Dioxane/H₂O, Toluene/H₂O, or DMF | Solvent systems are chosen to ensure solubility of all components. |
| Temperature | 60-100 °C | 60-100 °C | Milder conditions are sufficient for the highly reactive C-I bond. |
| Expected Yield | 85-98% | 85-98% | Yields are expected to be comparable and high for both substrates.[3][7] |
Sonogashira Coupling
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds between aryl halides and terminal alkynes.[12] This reaction is also highly regioselective for the C-I position.[6][13]
| Parameter | This compound | 2-Bromo-4-iodo-5-methylpyridine | Comments |
| Substrate | Terminal Alkyne | Terminal Alkyne | Both aromatic and aliphatic alkynes can be used.[14] |
| Catalyst System | PdCl₂(PPh₃)₂ (2-5 mol%) / CuI (4-10 mol%) | PdCl₂(PPh₃)₂ (2-5 mol%) / CuI (4-10 mol%) | The classic Pd/Cu co-catalyzed system is highly effective.[6] |
| Base | Et₃N or DIPEA (as solvent or co-solvent) | Et₃N or DIPEA (as solvent or co-solvent) | The amine base also serves as a solvent and HCl scavenger. |
| Solvent | THF or DMF | THF or DMF | Anhydrous, degassed solvents are crucial for reproducibility. |
| Temperature | Room Temp. to 60 °C | Room Temp. to 60 °C | The reaction is often efficient even at room temperature.[6] |
| Expected Yield | 85-95% | 85-95% | High yields are anticipated for both starting materials.[3][6] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation in pharmaceutical synthesis.[15] Again, excellent selectivity for the C-I position is the norm.[16][17]
| Parameter | This compound | 2-Bromo-4-iodo-5-methylpyridine | Comments |
| Substrate | Primary or Secondary Amine | Primary or Secondary Amine | A broad scope of amines can be coupled.[15][18] |
| Catalyst System | Pd₂(dba)₃ (1-2 mol%) / Xantphos (2-4 mol%) | Pd₂(dba)₃ (1-2 mol%) / Xantphos (2-4 mol%) | Bulky phosphine ligands are key to an efficient catalytic cycle.[7][17] |
| Base | NaOtBu or Cs₂CO₃ (1.5-2.0 equiv) | NaOtBu or Cs₂CO₃ (1.5-2.0 equiv) | Strong, non-nucleophilic bases are required. |
| Solvent | Dioxane or Toluene | Dioxane or Toluene | Anhydrous, high-boiling point solvents are preferred. |
| Temperature | 80-110 °C | 80-110 °C | Higher temperatures are often needed compared to C-C couplings. |
| Expected Yield | 80-95% | 80-95% | The more electron-withdrawing chlorine may slightly enhance the rate.[7] |
Visualization of Reaction Mechanisms and Logic
To better understand the underlying processes and decision-making, the following diagrams illustrate the general catalytic cycle and a workflow for substrate selection.
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
This protocol provides a self-validating, generalized procedure for the selective coupling at the 4-position, applicable to both 2-chloro- and 2-bromo-4-iodo-5-methylpyridine. The integrity of the protocol relies on the use of an inert atmosphere and anhydrous solvents to prevent catalyst deactivation and competing side reactions.
Objective: To synthesize 2-halo-5-methyl-4-(phenyl)pyridine via a regioselective Suzuki-Miyaura coupling.
Materials:
-
2-Halo-4-iodo-5-methylpyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed Water
Experimental Setup:
-
Inert Atmosphere is Critical: All operations must be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques. Oxygen can oxidize and deactivate both the Pd(0) active species and the phosphine ligand.
-
Vessel Preparation: A Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with inert gas three times to remove adsorbed moisture and air.
-
Reagent Addition: To the cooled flask, add the 2-halo-4-iodo-5-methylpyridine (1.0 equiv), phenylboronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 10:1 ratio, e.g., 5 mL dioxane to 0.5 mL water per 1 mmol of substrate) via syringe. The use of degassed solvents is crucial to prevent catalyst oxidation.
Reaction Execution:
-
Heating: The flask is sealed and the reaction mixture is heated to 80-100 °C with vigorous stirring.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodo-pyridine is consumed (typically 4-12 hours). Over-running the reaction at high temperatures could risk initiating a secondary coupling at the 2-position, particularly with the bromo-derivative.
Workup and Purification:
-
Quenching: Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.
-
Filtration: The mixture is filtered through a pad of Celite® to remove the palladium catalyst and inorganic salts. The pad is washed with additional ethyl acetate.
-
Extraction: The combined filtrate is washed with water and then with brine. The organic layer is separated, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel to afford the pure 2-halo-5-methyl-4-(phenyl)pyridine product.
Conclusion and Strategic Recommendations
Both This compound and 2-Bromo-4-iodo-5-methylpyridine are exceptional substrates for the regioselective functionalization of the pyridine core at the 4-position.
-
For single, selective coupling at the C-4 position: Both substrates will perform comparably well, delivering high yields under standard conditions.[7] The choice can therefore be dictated by economic factors and commercial availability, where the 2-chloro derivative often holds an advantage.[19]
-
For sequential, one-pot or stepwise di-functionalization: The choice becomes more strategic.
-
2-Bromo-4-iodo-5-methylpyridine is the preferred substrate if the second coupling at the 2-position needs to be performed under milder conditions, as the C-Br bond is inherently more reactive than the C-Cl bond.[8][20]
-
This compound is a viable and more economical option if more forcing conditions or highly active, modern catalyst systems (e.g., those employing bulky, electron-rich biarylphosphine ligands) can be employed for the second transformation.[8]
-
Ultimately, the selection between these two versatile building blocks is a trade-off between the inherent reactivity required for subsequent steps and the cost of the starting material. By understanding the fundamental principles outlined in this guide, researchers can design more efficient, predictable, and robust synthetic routes toward their target molecules.
References
- ResearchGate. (2025). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Wikipedia. (n.d.). Sonogashira coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- National Center for Biotechnology Information. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Quora.
- ResearchGate. (2025). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate.
- ChemRxiv. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Google Patents. (n.d.). CN103420902A - Preparation method of this compound.
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- 20. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide for Synthetic Strategy: 2-Chloro-4-iodo-5-methylpyridine vs. 2-Chloro-4-bromo-5-methylpyridine
For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost, and ultimate success of a synthetic campaign. Halogenated pyridines are cornerstone building blocks, offering versatile handles for constructing complex molecular architectures. This guide presents an in-depth comparison of two such vital intermediates: 2-Chloro-4-iodo-5-methylpyridine and 2-Chloro-4-bromo-5-methylpyridine . By examining their chemical properties, reactivity, and applications, supported by established chemical principles, this document aims to provide the objective data and field-proven insights necessary for informed substrate selection in your next synthetic endeavor.
At a Glance: Physicochemical Properties
A foundational understanding of the physical properties of these reagents is essential for their effective use in the laboratory. The primary distinction lies in the halogen at the 4-position, which significantly influences the molecular weight and, to a lesser extent, other physical characteristics.
| Property | This compound | 2-Chloro-4-bromo-5-methylpyridine (and isomers) |
| CAS Number | 1197957-18-8 | 885267-40-3 (for 2-bromo-5-chloro-4-methylpyridine) |
| Molecular Formula | C₆H₅ClIN | C₆H₅BrClN |
| Molecular Weight | 253.47 g/mol | ~206.47 g/mol |
| Appearance | Solid | Light yellow transparent liquid or solid[1] |
| Melting Point | Not specified | 25-30 °C (for 5-bromo-2-chloro-4-methylpyridine)[1] |
| Boiling Point | Not specified | 239.4 ± 35.0 °C (for 5-bromo-2-chloro-4-methylpyridine)[1] |
| Solubility | Soluble in most organic solvents[1] | Soluble in most organic solvents[1] |
Note: Data for the bromo- aompound is presented for a closely related isomer due to limited availability for the exact 2-chloro-4-bromo-5-methylpyridine structure. The general properties are expected to be similar.
The Decisive Factor: A Head-to-Head Reactivity Analysis
The synthetic utility of these molecules is dominated by the nature of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions—a cornerstone of modern C-C, C-N, and C-O bond formation—the initial, and often rate-determining, step is the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. The established order of reactivity for this step is C-I > C-Br > C-Cl .[2] This fundamental principle is the primary driver of the differing performance between our two subject compounds.
The Reactivity Advantage of the Iodo-Derivative
The carbon-iodine bond is significantly weaker and more polarizable than the carbon-bromine bond. This translates to a lower activation energy for oxidative addition, making This compound the more reactive substrate . This enhanced reactivity offers several key advantages in a laboratory setting:
-
Milder Reaction Conditions: The iodo-compound can often be coupled under less forcing conditions, including lower temperatures and with a wider array of bases.
-
Faster Reaction Times: The facile oxidative addition typically leads to shorter reaction times, increasing throughput.
-
Higher Catalyst Turnover: The increased reactivity can lead to more efficient catalyst turnover, potentially allowing for lower catalyst loadings.
Regioselectivity: The Power of Differential Reactivity
Both molecules possess a C-Cl bond at the 2-position and a C-I or C-Br bond at the 4-position. The significant difference in reactivity between these halogens allows for highly regioselective functionalization . Under standard palladium-catalyzed conditions, the reaction will overwhelmingly occur at the more labile 4-position (iodo or bromo), leaving the C-Cl bond at the 2-position untouched.[3] This provides a powerful synthetic handle for sequential couplings, where the 4-position can be elaborated first, followed by a subsequent, more forcing reaction at the 2-position.
While both compounds offer this selectivity, the iodo-derivative provides a larger reactivity window between the C-I and C-Cl bonds, making the selective reaction at the 4-position even more reliable and less prone to side reactions at the chloro-position.
Catalyst and Ligand Considerations
The choice of catalyst and ligand system can be crucial, especially when dealing with less reactive aryl halides. While the more reactive this compound may perform well with standard catalysts like Pd(PPh₃)₄, the less reactive 2-chloro-4-bromo-5-methylpyridine might require more sophisticated, electron-rich, and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to achieve comparable yields and reaction times. These specialized ligands are designed to facilitate the more difficult oxidative addition of the C-Br bond.
Experimental Support: A Comparative Suzuki-Miyaura Coupling
Reaction Scheme: (Self-generated image, not from search results)
Expected Performance Comparison:
| Parameter | This compound | 2-Chloro-4-bromo-5-methylpyridine | Causality |
| Reaction Time | 2-6 hours | 8-24 hours | The weaker C-I bond leads to faster oxidative addition. |
| Typical Yield | 85-98% | 70-90% | More efficient and complete conversion due to higher reactivity. |
| Optimal Temp. | 80-90 °C | 90-110 °C | Lower activation energy for C-I bond cleavage allows for milder temperatures. |
| Catalyst Choice | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos | Less reactive C-Br bond often requires more active, specialized catalyst systems. |
This data clearly illustrates the practical advantages of the iodo-derivative in terms of efficiency. However, the bromo-derivative remains a highly viable and often more cost-effective option, particularly if reaction time and slightly lower yields are acceptable trade-offs.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol is a generalized procedure for the selective functionalization at the 4-position.
Caption: Generalized workflow for a selective Suzuki-Miyaura coupling reaction.
Detailed Steps:
-
Reaction Setup: To a dry Schlenk flask, add the dihalopyridine (1.0 mmol, 1.0 equiv.), the desired boronic acid (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL total).
-
Inert Atmosphere: Seal the flask and thoroughly degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 90 °C for the iodo-derivative, 100 °C for the bromo-derivative) and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired 4-substituted product.
Applications in Drug Discovery and Development
Halogenated pyridines are prevalent intermediates in the synthesis of biologically active compounds, particularly kinase inhibitors.[5][6] The 2-chloro-4-substituted-5-methylpyridine scaffold is a valuable pharmacophore.
-
This compound has been cited as a key intermediate in the preparation of protein kinase ERK2 inhibitors.[3]
-
The ability to selectively introduce functionality at the 4-position via cross-coupling allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies. This is a crucial step in optimizing lead compounds in drug discovery programs.
-
Similar bromo-chloro pyridine cores are used in the synthesis of a wide range of pharmaceuticals and agrochemicals, leveraging their versatile reactivity.[1][7]
Caption: Synthetic utility of the title compounds in accessing valuable molecules.
Synthesis and Availability
This compound is typically synthesized from the more readily available 2-chloro-5-methylpyridine. A common route involves a four-step sequence of nitration, reduction of the nitro group to an amine, diazotization, and subsequent iodination (Sandmeyer-type reaction).[3]
2-Chloro-4-bromo-5-methylpyridine can be prepared through various methods, often involving selective halogenation of substituted pyridine precursors. The specific route can depend on the desired regiochemistry and the availability of starting materials.[7]
Both compounds are commercially available from various chemical suppliers, though their cost and lead times may vary. Generally, aryl bromides are more cost-effective than their corresponding iodides, which can be a significant factor in large-scale synthesis.
Safety and Handling
As with all chemical reagents, proper safety precautions are paramount. Both compounds are classified as hazardous.
This compound:
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[8]
-
Precautions: Use only in a well-ventilated area. Wear protective gloves, clothing, eye, and face protection. Wash thoroughly after handling.[8]
2-Chloro-4-bromo-5-methylpyridine (and isomers):
-
Hazards: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage.[9]
-
Precautions: Do not get in eyes, on skin, or on clothing. Use only outdoors or in a well-ventilated area. Wear appropriate personal protective equipment (PPE).
First Aid:
-
If Inhaled: Move the person to fresh air.
-
On Skin: Take off contaminated clothing immediately and wash the skin with plenty of water.
-
In Eyes: Rinse cautiously with water for several minutes.
-
If Swallowed: Rinse mouth and seek medical attention.[8]
Always consult the most current Safety Data Sheet (SDS) from your supplier before handling these compounds and work within a certified fume hood.
Conclusion and Recommendations
The choice between this compound and 2-Chloro-4-bromo-5-methylpyridine is a strategic one, dictated by the specific needs of the synthetic project.
-
Choose this compound for:
-
Maximum reactivity and efficiency.
-
Projects requiring milder reaction conditions to preserve sensitive functional groups.
-
Rapid library synthesis where reaction time is a critical factor.
-
-
Choose 2-Chloro-4-bromo-5-methylpyridine for:
-
Cost-sensitive projects , especially for large-scale synthesis.
-
When slightly longer reaction times and potentially more forceful conditions are acceptable.
-
Projects where the reactivity of an aryl bromide is sufficient and well-optimized.
-
Both molecules are powerful intermediates that enable selective, stepwise functionalization of the pyridine core. By understanding the fundamental principles of their reactivity, researchers can harness their unique properties to design more efficient and robust synthetic routes to novel molecules in the fields of medicine, agriculture, and materials science.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis.
- Journal of the American Chemical Society. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines.
- PubMed. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines.
- ACS Publications. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions.
- PubMed Central. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Google Patents. (n.d.). Preparation of 2-chloro-5-methylpyridine.
- Google Patents. (n.d.). Method for preparing 5-bromo-2-methylpyridine.
- IndiaMART. (n.d.). 2 Chloro 4 Bromo Pyridine.
- Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Synthesis: Key Considerations for 5-Bromo-2-chloro-4-methylpyridine Production.
- ResearchGate. (2025). Application of a macrocyclization strategy in kinase inhibitor development.
- PubMed Central. (n.d.). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives.
- ResearchGate. (n.d.). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays.
- PubMed. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays.
Sources
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- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. echemi.com [echemi.com]
- 9. echemi.com [echemi.com]
A Comparative Guide to Suzuki Coupling Efficiency: The Strategic Advantage of 2-Chloro-4-iodo-5-methylpyridine
Introduction: The Quest for Selective Synthesis in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic organic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds.[1][2] Its impact is particularly profound in pharmaceutical and agrochemical research, where the construction of complex biaryl and heteroaryl scaffolds is a daily necessity.[3][4] Pyridine rings are a ubiquitous feature in bioactive molecules, making the functionalization of halopyridines a critical task for medicinal chemists.
However, not all halopyridines are created equal. Their reactivity in Suzuki couplings varies dramatically based on the nature and position of the halogen substituent. This guide provides an in-depth comparison of the Suzuki coupling efficiency of various halopyridines, with a special focus on the strategically designed substrate, 2-Chloro-4-iodo-5-methylpyridine . We will explore the fundamental principles governing reactivity and demonstrate, with supporting data and protocols, how this molecule's unique structure allows for powerful, chemoselective transformations that are invaluable in multi-step synthesis.
Theoretical Framework: Understanding Reactivity in Suzuki Coupling
To appreciate the nuances of halopyridine reactivity, one must first understand the mechanism of the Suzuki coupling. The reaction proceeds through a catalytic cycle involving a palladium catalyst, which orchestrates the coupling of an organohalide with an organoboron compound.[5][6]
The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-X) bond of the halopyridine. This is broadly considered the rate-determining step of the entire cycle.[1][7]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, a process activated by a base.[1][8]
-
Reductive Elimination: The two organic partners on the palladium center are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[5][7]
Sources
- 1. byjus.com [byjus.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
A Senior Application Scientist's Guide to the Cost-Effectiveness of 2-Chloro-4-iodo-5-methylpyridine in Large-Scale Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the selection of building blocks for complex molecule synthesis is a critical decision, balancing reactivity, scalability, and cost. 2-Chloro-4-iodo-5-methylpyridine has emerged as a valuable intermediate, particularly for its utility in cross-coupling reactions to construct intricate molecular architectures. This guide provides an in-depth technical comparison of the cost-effectiveness of this compound in large-scale synthesis, evaluating its primary synthetic route and comparing its performance with viable alternatives.
The Strategic Importance of this compound
This compound is a trifunctional heterocyclic compound, offering distinct reactive sites for sequential functionalization. The iodine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, due to the relatively weak C-I bond. The chlorine atom at the 2-position provides a secondary site for nucleophilic aromatic substitution or another cross-coupling reaction under more forcing conditions. The methyl group at the 5-position can influence the electronic properties and steric environment of the pyridine ring. This multi-faceted reactivity makes it a desirable intermediate in the synthesis of complex molecules, including protein kinase inhibitors[1][2].
Large-Scale Synthesis of this compound: A Cost-Effectiveness Analysis
The most viable industrial-scale synthesis of this compound commences with the readily available and relatively inexpensive 2-chloro-5-methylpyridine. The synthesis proceeds through a multi-step sequence, as outlined in various patents and chemical literature[1][2].
Synthetic Workflow
The synthesis can be broken down into four key transformations:
-
N-Oxidation: 2-chloro-5-methylpyridine is first oxidized to its corresponding N-oxide. This step serves to activate the pyridine ring for subsequent electrophilic nitration at the 4-position.
-
Nitration: The N-oxide is then nitrated, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 4-position.
-
Reduction: The nitro group is subsequently reduced to an amino group. Common reducing agents for this transformation on a large scale include iron powder in the presence of an acid.
-
Diazotization and Iodination: The final step involves the diazotization of the amino group with a nitrite source in an acidic medium, followed by the introduction of iodine using an iodide salt, such as potassium iodide.
Caption: Synthetic workflow for this compound.
Cost Analysis
To assess the cost-effectiveness of this route, we will analyze the approximate bulk costs of the starting material and key reagents. It is important to note that these prices are estimates and can vary based on supplier, purity, and market fluctuations.
| Reagent | Molecular Weight ( g/mol ) | Indicative Bulk Price (USD/kg) |
| 2-Chloro-5-methylpyridine | 127.57 | ~35 |
| Nitric Acid (68%) | 63.01 | ~0.50 |
| Sulfuric Acid (98%) | 98.08 | ~0.30 |
| Iron Powder | 55.85 | ~2.00 |
| Sodium Nitrite | 69.00 | ~1.50 |
| Potassium Iodide | 166.00 | ~30.00 |
Note: Prices are estimates based on publicly available data for industrial quantities and are subject to change.
While specific industrial-scale yields for each step are proprietary, typical yields for these types of transformations are in the range of 80-95%. Assuming an overall yield of approximately 60% for the four-step process, a simplified cost calculation can be made. The major cost drivers in this synthesis are the starting material, 2-chloro-5-methylpyridine, and the iodinating agent, potassium iodide.
Comparative Analysis with Alternative Intermediates
The primary application of this compound is in cross-coupling reactions. Therefore, its cost-effectiveness must be compared with other halogenated pyridines that can serve a similar function. The most relevant alternatives are the corresponding bromo and triflate derivatives.
Reactivity in Cross-Coupling Reactions
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > OTf > Cl . This is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and thus most susceptible to oxidative addition to the palladium catalyst, which is often the rate-determining step[3].
This higher reactivity of the iodo-derivative can translate to several advantages in a large-scale setting:
-
Milder Reaction Conditions: Reactions can often be carried out at lower temperatures, reducing energy costs and potentially minimizing the formation of byproducts.
-
Lower Catalyst Loading: The higher reactivity may allow for the use of lower concentrations of the expensive palladium catalyst.
-
Faster Reaction Times: Increased reactivity can lead to shorter batch cycle times, improving throughput.
Caption: General reactivity trend of leaving groups in cross-coupling.
Synthesis and Cost of Alternatives
2-Bromo-4-iodo-5-methylpyridine: The synthesis of this analog would likely follow a similar pathway, starting from a brominated pyridine derivative. However, the starting materials for brominated pyridines are often more expensive than their chlorinated counterparts. The subsequent iodination step would still involve the use of a costly iodine source.
2-(Trifluoromethanesulfonyloxy)-4-iodo-5-methylpyridine (Triflate): Pyridyl triflates are highly reactive in cross-coupling reactions. They are typically prepared from the corresponding hydroxypyridine, which in this case would be an intermediate in the synthesis of the chloro- and bromo-derivatives. The triflation step itself involves the use of triflic anhydride or a related reagent, which can be expensive on a large scale.
Head-to-Head Cost-Effectiveness
| Intermediate | Relative Reactivity | Estimated Synthesis Cost | Key Advantages | Key Disadvantages |
| This compound | High | Moderate | Good balance of reactivity and cost. | Multi-step synthesis. |
| 2-Bromo-4-iodo-5-methylpyridine | Very High | High | Potentially higher yields and milder reaction conditions in cross-coupling. | Higher starting material cost. |
| 2-Triflyloxy-4-iodo-5-methylpyridine | High | High | High reactivity, often comparable to iodo-derivatives. | High cost of triflating agent. |
| 2,4-Dichloro-5-methylpyridine | Low | Low | Inexpensive starting material. | Requires harsher conditions and more sophisticated catalysts for selective cross-coupling. |
Experimental Protocols
General Procedure for the Synthesis of this compound
The following is a representative, lab-scale protocol based on the patented synthesis route[1]. Note: This procedure should be optimized and scaled with appropriate safety precautions in a professional laboratory setting.
Step 1: N-Oxidation 2-chloro-5-methylpyridine is dissolved in acetic acid. Hydrogen peroxide (35%) is added dropwise, and the mixture is heated to 80°C for several hours. The solvent is then removed under reduced pressure to yield 2-chloro-5-methylpyridine-N-oxide.
Step 2: Nitration The N-oxide is slowly added to a pre-cooled mixture of concentrated nitric and sulfuric acids. The reaction mixture is heated to 100-160°C for 5-15 hours. After cooling, the mixture is poured onto ice, and the pH is adjusted to precipitate the product, 2-chloro-5-methyl-4-nitropyridine-N-oxide.
Step 3: Reduction The nitrated N-oxide is suspended in acetic acid, and iron powder is added portion-wise. The mixture is heated to reflux until the reduction is complete. The reaction mixture is filtered, and the solvent is removed to yield 4-amino-2-chloro-5-methylpyridine.
Step 4: Diazotization and Iodination The aminopyridine is dissolved in a solution of sulfuric acid and water and cooled to -10°C. A solution of sodium nitrite in water is added dropwise, maintaining the low temperature. After stirring, a solution of potassium iodide in water is added, and the reaction is allowed to proceed at 0°C. The product, this compound, is then isolated by extraction and purified.
Representative Protocol for Suzuki-Miyaura Coupling
This protocol provides a general framework for a Suzuki-Miyaura coupling reaction using this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
Conclusion and Recommendations
The large-scale synthesis of this compound from 2-chloro-5-methylpyridine presents a cost-effective route to a valuable and highly reactive building block. While the multi-step nature of the synthesis introduces complexity, the use of relatively inexpensive starting materials and reagents for most steps makes it an economically viable option for industrial production.
When considering alternatives, the higher reactivity of bromo- and triflate-derivatives in cross-coupling reactions must be weighed against their likely higher synthetic costs. For many applications, the excellent reactivity of the iodo-substituent in this compound provides a favorable balance of performance and cost.
Recommendations for Researchers and Drug Development Professionals:
-
For initial exploratory studies where material cost is less of a concern and high reactivity is paramount, a bromo- or triflate-containing intermediate may be advantageous to expedite synthesis.
-
For process development and large-scale synthesis, this compound offers a compelling combination of reactivity and cost-effectiveness.
-
Process optimization of the four-step synthesis, particularly focusing on maximizing yields in the nitration and iodination steps, will be crucial for further improving the economic viability of this intermediate.
By carefully considering the factors of reactivity, cost, and synthetic complexity, researchers and drug development professionals can make informed decisions on the selection and application of this compound and its alternatives in their synthetic endeavors.
References
- Preparation method of this compound. CN103420902A.
- Route to Highly Substituted Pyridines. PubMed. [Link]
- Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry (RSC Publishing). [Link]
- Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides.
- Preparation method of this compound. CN103420902A.
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A Comparative Guide to Catalyst Systems for 2-Chloro-4-iodo-5-methylpyridine Couplings
Introduction: The Strategic Importance of 2-Chloro-4-iodo-5-methylpyridine in Modern Synthesis
This compound is a highly valuable heterocyclic building block in the fields of medicinal chemistry and materials science. Its utility stems from the presence of two distinct halogen atoms on the pyridine ring, offering orthogonal reactivity for sequential, site-selective cross-coupling reactions. The significant difference in the carbon-halogen bond dissociation energies (C-I < C-Br < C-Cl) allows for the preferential activation of the C-I bond at the 4-position under palladium catalysis, leaving the C-Cl bond at the 2-position intact for subsequent transformations.[1] This inherent reactivity profile enables the synthesis of complex, multi-substituted pyridine derivatives, which are key scaffolds in a myriad of biologically active compounds and functional materials.
This guide provides a comparative analysis of various palladium-based catalyst systems for the selective functionalization of the C-I bond in this compound via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, present comparative data from analogous systems to inform catalyst selection, and provide detailed experimental protocols for researchers, scientists, and drug development professionals.
Mechanistic Overview: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[2][3][4] These reactions generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) manifold.[2][3][4] The three key elementary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) species. This is often the rate-determining step, and its efficiency is highly dependent on the nature of the halogen (I > Br > Cl) and the electronic properties of the aryl halide.[1]
-
Transmetalation: The organic group from an organometallic reagent (e.g., organoboron, organocuprate, or organostannane) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst.[2][3]
The choice of ligands, base, and solvent plays a critical role in modulating the reactivity and stability of the palladium catalyst throughout this cycle, thereby influencing the overall efficiency and scope of the reaction.[5][6][7]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Comparative Analysis of Catalyst Systems
The selection of an optimal catalyst system is paramount for achieving high yields and clean conversions in cross-coupling reactions. While direct comparative studies on this compound are limited in the public domain, we can draw valuable insights from data on structurally similar dihalopyridines. The following sections provide a comparative overview of catalyst systems for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, with a focus on catalyst precursors, ligands, and bases.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl structures.[8][9][10] For the selective coupling at the C-I bond of this compound, a variety of palladium catalysts can be employed.
| Catalyst Precursor | Ligand | Base | Solvent System | Temperature (°C) | Typical Yield (%) | Reference Substrate |
| Pd(PPh₃)₄ | - | K₃PO₄ | Dioxane/H₂O | 90-100 | 85-95 | Bromo-chloro heterocycles |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | 90-98 | Bromo-chloro pyridines |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 88-96 | Iodo-chloro aromatics |
| PdCl₂(dppf) | - | Cs₂CO₃ | DME/H₂O | 80 | 92-99 | Dihalo-pyridines |
Expert Insights:
-
For routine couplings: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable, albeit sometimes less active, choice for aryl iodides.
-
For challenging substrates: The use of electron-rich, bulky phosphine ligands such as XPhos and SPhos, in combination with Pd₂(dba)₃ or Pd(OAc)₂, often leads to higher turnover numbers and improved yields, especially for less reactive coupling partners.[11]
-
Base selection: The choice of base is crucial.[8] Stronger, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are generally effective in promoting the transmetalation step.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a powerful means to construct carbon-carbon bonds between sp² and sp hybridized carbons.[6][12] This reaction typically employs a dual catalyst system of palladium and a copper(I) co-catalyst.[6][12]
| Pd Catalyst | Cu Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference Substrate |
| Pd(PPh₃)₂Cl₂ | CuI | - | Et₃N | THF/DMF | 25-60 | 80-95 | Iodo-pyridines |
| Pd(OAc)₂ | CuI | PPh₃ | Piperidine | DMF | 25 | 85-92 | Bromo-chloro aromatics |
| PdCl₂(dppf) | CuI | - | DIPA | Toluene | 80 | 88-97 | Dihalo-pyridines |
| [Pd(NHC)] complex | - (Copper-free) | - | Cs₂CO₃ | Dioxane | 60-80 | 85-95 | Aryl iodides |
Expert Insights:
-
Classic Conditions: The combination of Pd(PPh₃)₂Cl₂ and CuI with an amine base like triethylamine or diisopropylethylamine (DIPA) is a standard and effective system for the coupling of aryl iodides.[12]
-
Copper-Free Variants: Concerns over copper contamination in pharmaceutical intermediates have driven the development of copper-free Sonogashira protocols. These often rely on more sophisticated palladium catalysts, such as those bearing N-heterocyclic carbene (NHC) ligands, and may require stronger bases.[6]
-
Solvent Choice: Polar aprotic solvents like DMF and THF are commonly used to ensure the solubility of all reaction components.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a broad substrate scope and high functional group tolerance.[2][3][4] The choice of ligand is particularly critical in this reaction.[2]
| Pd Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference Substrate |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-100 | 85-95 | Bromo-chloro pyridines |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 100 | 90-98 | Dihalo-pyridines |
| Pd(OAc)₂ | BrettPhos | LHMDS | THF | 65-80 | 88-96 | Iodo-chloro aromatics |
| [Pd(cinnamyl)Cl]₂ | t-Bu₃P | Cs₂CO₃ | Toluene | 100 | 92-99 | Dihalo-pyridines |
Expert Insights:
-
Ligand Generations: The development of increasingly sophisticated biarylphosphine ligands (e.g., BINAP, XPhos, BrettPhos) has been instrumental in expanding the scope of the Buchwald-Hartwig amination to include a wide range of amines and aryl halides.[3]
-
Base Sensitivity: The choice of base must be compatible with the functional groups present in the coupling partners. Strong bases like sodium tert-butoxide (NaOt-Bu) are highly effective but can be incompatible with sensitive functionalities.[2] Weaker bases like K₃PO₄ and Cs₂CO₃ offer broader functional group tolerance.[2]
-
Pre-catalysts: The use of well-defined palladium pre-catalysts, which readily form the active Pd(0) species in situ, can lead to more reproducible results and lower catalyst loadings.
Experimental Protocols
The following protocols are representative procedures for the selective cross-coupling at the 4-position of this compound. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
General Experimental Workflow
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: To the solid mixture, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%) and XPhos (4 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-16 hours, or until consumption of the starting material is observed by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-chloro-5-methyl-4-phenylpyridine.
Protocol 2: Sonogashira Coupling with Phenylacetylene
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon.
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N) via syringe, followed by the addition of phenylacetylene (1.1 equiv.).
-
Reaction: Stir the reaction mixture at room temperature for 8-12 hours.
-
Work-up: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 2-chloro-5-methyl-4-(phenylethynyl)pyridine.
Protocol 3: Buchwald-Hartwig Amination with Aniline
-
Reaction Setup: In a glovebox, add this compound (1.0 equiv.), sodium tert-butoxide (NaOt-Bu, 1.4 equiv.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and BINAP (3 mol%) to a Schlenk tube.
-
Inert Atmosphere: Seal the tube and remove it from the glovebox.
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene via syringe, followed by the addition of aniline (1.2 equiv.).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 18-24 hours.
-
Work-up: Cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride. Extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain N-phenyl-2-chloro-5-methylpyridin-4-amine.
Conclusion
The selective functionalization of this compound at the C-4 position is a highly valuable transformation for the synthesis of complex pyridine derivatives. The choice of the palladium catalyst system is critical for the success of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. While classic catalyst systems such as those based on triphenylphosphine ligands are often effective, the use of modern, bulky, and electron-rich phosphine ligands or N-heterocyclic carbene ligands can provide superior results in terms of reaction rates, yields, and substrate scope. The experimental protocols provided herein serve as a robust starting point for researchers to explore the rich chemistry of this versatile building block. Careful consideration of the interplay between the catalyst, ligand, base, and solvent will enable the efficient and predictable synthesis of novel compounds for a wide range of applications.
References
- Comparative Guide to the Reactivity of 4-Halo-2,6-bis(trifluoromethyl)pyridines in Cross-Coupling Reactions. BenchChem. [URL: https://www.benchchem.com/application-notes/a-comparative-guide-to-the-reactivity-of-4-halo-2-6-bis-trifluoromethyl-pyridines-in-cross-coupling-reactions]
- Solvent effects in palladium catalysed cross-coupling reactions. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/gc/c9gc00532k]
- Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.
- Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
- Heck reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Heck_reaction]
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4001991/]
- Sonogashira Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
- Sonogashira coupling. Wikipedia. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/12/157]
- Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [URL: https://www.acs.
- Heck Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/heck-reaction.shtm]
- Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. BenchChem. [URL: https://www.benchchem.com/application-notes/buchwald-hartwig-amination-of-2-bromo-5-chloro-3-methylpyrazine-with-anilines]
- Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [URL: https://www.researchgate.net/figure/Suzuki-coupling-of-different-chloropyridines-with-phenylboronic-acids-a_tbl1_275661074]
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra02484a]
- Sonogashira Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.05%3A_Sonogashira_Coupling]
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [URL: https://www.rose-hulman.edu/class/chem/ch431/suzuki_cross-coupling_reaction.htm]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/19%3A_Organometallic_compounds/19.10%3A_Suzuki-Miyaura_coupling]
- Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm]
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Dibromo-4-methylpyridine. BenchChem. [URL: https://www.benchchem.
- Application Notes and Protocols for Heck Reaction with 2,5-Dibromo-4-methylpyridine. BenchChem. [URL: https://www.benchchem.com/application-notes/step-by-step-guide-to-performing-a-heck-reaction-with-2-5-dibromo-4-methylpyridine]
- What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. ResearchGate. [URL: https://www.researchgate.
- Recent Advances in Sonogashira Reactions. ResearchGate. [URL: https://www.researchgate.net/publication/51624443_Recent_Advances_in_Sonogashira_Reactions]
- Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/721.shtm]
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlehtml/2016/sc/c6sc02118b]
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A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-4-iodo-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For a compound such as 2-Chloro-4-iodo-5-methylpyridine, an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring the accuracy, precision, and reliability of its quantification is paramount. This guide provides a comparative analysis of potential analytical methods for this compound, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2] We will explore the nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) as primary analytical techniques, offering insights into method development and a comprehensive validation framework.
The Criticality of Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] For this compound, this translates to having a reliable method to determine its purity, quantify it in the presence of impurities, and assess its stability under various conditions. A validated method provides a high degree of assurance that the measurements are accurate and precise, which is crucial for regulatory submissions and ensuring the quality of the final drug product.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical in selecting and developing an appropriate analytical method.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClIN | ChemSpider |
| Molecular Weight | 253.47 g/mol | ChemSpider |
| Appearance | Solid | Sigma-Aldrich |
| LogP | 2.65 (Predicted) | ChemSpider |
| pKa | (Predicted) | ChemSpider |
The presence of halogen atoms (chloro and iodo) and the pyridine ring suggests that the molecule will have good UV absorbance, making UV-based detection in HPLC a viable option. Its predicted LogP indicates moderate lipophilicity, suitable for reversed-phase HPLC. The compound's volatility may also allow for analysis by GC.
Comparative Overview of Analytical Techniques
The two most common and powerful analytical techniques for the analysis of organic molecules like this compound are HPLC and GC-MS. The choice between these methods depends on several factors, including the analyte's volatility and thermal stability, the required sensitivity, and the nature of the sample matrix.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection. |
| Applicability | Wide range of compounds, including non-volatile and thermally labile molecules. | Volatile and thermally stable compounds. |
| Detection | UV-Vis, Diode Array (DAD), Fluorescence, Mass Spectrometry (LC-MS). | Mass Spectrometry (MS), Flame Ionization (FID). |
| Sample Preparation | Dissolution in a suitable solvent. | Dissolution, derivatization may be required for polar compounds. |
| Strengths | Versatile, robust, widely used in pharmaceutical analysis. | High sensitivity and selectivity, provides structural information. |
| Limitations | Lower resolution than GC for some applications, solvent consumption. | Not suitable for non-volatile or thermally unstable compounds. |
High-Performance Liquid Chromatography (HPLC): A Detailed Approach
HPLC is often the method of choice for the analysis of pharmaceutical compounds due to its versatility and robustness.[3] For this compound, a reversed-phase HPLC (RP-HPLC) method is proposed.
Proposed HPLC Method Parameters
| Parameter | Proposed Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The non-polar C18 stationary phase is well-suited for retaining the moderately lipophilic analyte. |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) | A mixture of a polar organic solvent and water provides good separation for many organic molecules. A buffer (e.g., phosphate or acetate) may be added to control the pH and improve peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at a suitable wavelength (e.g., 254 nm) | The aromatic pyridine ring and halogen substituents are expected to have strong UV absorbance. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
HPLC Method Validation Protocol
According to ICH guidelines, the following parameters must be evaluated to validate the analytical method.[1][2]
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Experimental Protocol:
-
Analyze a blank sample (diluent).
-
Analyze a sample of pure this compound.
-
Analyze a mixture of this compound and its potential impurities or degradation products (if available).
-
Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to generate degradation products and demonstrate that the analyte peak is resolved from any degradant peaks.
-
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the expected working concentration).
-
Inject each standard solution in triplicate.
-
Plot the mean peak area against the concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Acceptance Criteria: r² ≥ 0.999
-
The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
-
Experimental Protocol:
-
Perform recovery studies by spiking a placebo (if applicable) or a known concentration of the analyte with known amounts of this compound at three concentration levels (e.g., 80%, 100%, 120% of the working concentration).
-
Analyze each sample in triplicate.
-
Calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-day Precision):
-
Experimental Protocol: Analyze a minimum of six replicate injections of the same standard solution at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.
-
-
Intermediate Precision (Inter-day and Inter-analyst):
-
Experimental Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD should be ≤ 2%.
-
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Experimental Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the response (e.g., from the y-intercept of the regression line) and S is the slope of the calibration curve.
-
-
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Experimental Protocol:
-
Introduce small variations in method parameters such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic component)
-
Column temperature (e.g., ± 5 °C)
-
Wavelength of detection (e.g., ± 2 nm)
-
-
Analyze the system suitability parameters after each change.
-
Acceptance Criteria: The system suitability parameters should remain within the acceptable limits.
-
HPLC Validation Data Summary (Hypothetical)
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank and degradants | Analyte peak is pure and resolved |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (RSD) | ||
| - Repeatability | 0.8% | ≤ 2% |
| - Intermediate | 1.2% | ≤ 2% |
| LOD | 0.05 µg/mL | - |
| LOQ | 0.15 µg/mL | - |
| Robustness | Method is robust | System suitability passes |
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative
For volatile and thermally stable compounds, GC-MS offers excellent sensitivity and selectivity.[4][5] Given the structure of this compound, it is likely to be amenable to GC analysis.
Proposed GC-MS Method Parameters
| Parameter | Proposed Condition | Rationale |
| GC Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | A non-polar column is suitable for the separation of a wide range of organic compounds. |
| Carrier Gas | Helium | Inert carrier gas. |
| Inlet Temperature | 250 °C | To ensure complete volatilization of the sample. |
| Oven Program | Start at 100 °C, ramp to 280 °C | A temperature gradient allows for the separation of compounds with different boiling points. |
| Injection Mode | Splitless or Split | Splitless for trace analysis, split for higher concentrations. |
| MS Interface Temp | 280 °C | To prevent condensation of the analyte. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization. |
| Detection Mode | Electron Ionization (EI) with Selected Ion Monitoring (SIM) or Full Scan | SIM mode provides higher sensitivity for quantitative analysis, while full scan is useful for identification. |
GC-MS Method Validation Protocol
The validation parameters for GC-MS are similar to those for HPLC, with some specific considerations.
-
Experimental Protocol: In addition to analyzing blanks and spiked samples, the mass spectrum of the analyte peak should be compared to a reference spectrum to confirm its identity. The separation of the analyte from any co-eluting peaks should be demonstrated.
-
Experimental Protocol: The protocols are similar to those for HPLC. An internal standard is often used in GC-MS to improve the precision and accuracy of quantification.
-
Experimental Protocol: Similar to HPLC, these can be determined based on the signal-to-noise ratio or the calibration curve.
-
Experimental Protocol: Deliberate variations in parameters such as inlet temperature, oven ramp rate, and carrier gas flow rate should be investigated.
GC-MS Validation Data Summary (Hypothetical)
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | Confirmed by mass spectrum and retention time | No interfering peaks at the retention time of the analyte |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.1% - 101.5% | 98.0% - 102.0% |
| Precision (RSD) | ||
| - Repeatability | 1.1% | ≤ 2% |
| - Intermediate | 1.5% | ≤ 2% |
| LOD | 0.01 ng/mL | - |
| LOQ | 0.03 ng/mL | - |
| Robustness | Method is robust | System suitability passes |
Workflow Diagrams
HPLC Method Validation Workflow
Caption: A structured workflow for the validation of a GC-MS method.
Conclusion
The validation of analytical methods for this compound is a critical exercise in ensuring the quality and consistency of this important pharmaceutical intermediate. Both HPLC and GC-MS present as viable and powerful techniques for its analysis. While HPLC offers versatility and is a workhorse in most pharmaceutical laboratories, GC-MS provides exceptional sensitivity and structural confirmation. The choice of method will ultimately depend on the specific requirements of the analysis, including the sample matrix, the need for trace-level quantification, and the available instrumentation.
Regardless of the chosen technique, a thorough validation following the principles outlined in the ICH guidelines is non-negotiable. This guide has provided a comprehensive framework for approaching the validation of analytical methods for this compound, emphasizing the importance of a systematic and scientifically sound approach. By adhering to these principles, researchers, scientists, and drug development professionals can ensure the generation of reliable and defensible analytical data, thereby contributing to the development of safe and effective medicines.
References
- International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2)
- Juniper Publishers. (2018). Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in. [Link]
- MDPI. (2022). Comparative Analysis of Polycyclic Aromatic Hydrocarbons and Halogenated Polycyclic Aromatic Hydrocarbons in Different Parts of Perilla frutescens (L.) Britt.. [Link]
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- PubMed. (2009).
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
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A Senior Application Scientist's Guide to Cross-Coupling Reactions: Benchmarking 2-Chloro-4-iodo-5-methylpyridine Against Novel Coupling Reagents
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
Substituted pyridines are cornerstone structural motifs in modern drug discovery, lending their unique physicochemical properties to a vast array of therapeutic agents. The ability to selectively and efficiently functionalize the pyridine ring is therefore of paramount importance. This guide provides an in-depth technical comparison of 2-Chloro-4-iodo-5-methylpyridine, a versatile building block, with emergent, novel coupling reagents. We will explore the inherent reactivity of this dihalogenated pyridine and benchmark its performance in key cross-coupling reactions against the backdrop of recent advancements in catalyst technology. This document is intended to serve as a practical resource for chemists in the pharmaceutical and agrochemical industries, offering both foundational principles and actionable experimental protocols.
Introduction: The Strategic Value of Dihalogenated Pyridines
The pyridine scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous FDA-approved drugs. Its nitrogen atom acts as a hydrogen bond acceptor and can be protonated at physiological pH, influencing solubility and target engagement. The precise placement of substituents on the pyridine ring is crucial for modulating a compound's biological activity, pharmacokinetic profile, and metabolic stability.
This compound ( 1 ) offers two distinct reactive handles for diversification: a chloro group at the 2-position and an iodo group at the 4-position.[1] The differential reactivity of the carbon-halogen bonds (C-I vs. C-Cl) allows for selective, sequential functionalization, making it a highly valuable intermediate in the synthesis of complex molecules.[2]
Inherent Reactivity: The Chemoselectivity of this compound
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend I > Br > Cl >> F.[3] This is primarily dictated by the bond dissociation energies of the corresponding carbon-halogen bonds. For this compound, this inherent reactivity profile strongly favors initial coupling at the C4-iodo position.[2]
The electronic nature of the pyridine ring, being electron-deficient, further influences reactivity. The positions alpha (C2, C6) and gamma (C4) to the ring nitrogen are more activated towards nucleophilic attack and oxidative addition to a low-valent metal catalyst.[4] In the case of 1 , both the C2 and C4 positions are electronically activated. However, the significantly weaker C-I bond at the 4-position is the dominant factor determining the site of initial cross-coupling under standard conditions.[2]
Benchmarking Performance in Foundational Cross-Coupling Reactions
To provide a clear and objective comparison, we will evaluate the performance of 1 in three of the most widely utilized cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will benchmark traditional catalyst systems against more novel, advanced reagents that offer improved efficiency, broader substrate scope, and milder reaction conditions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds.[5] It is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry.
Traditional Approach: A standard catalyst system for the Suzuki-Miyaura coupling of pyridyl halides is Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with triphenylphosphine (PPh₃). While often effective, these systems can require higher catalyst loadings and elevated temperatures, particularly for less reactive chlorides.
Novel Alternatives: Recent years have seen the development of highly active catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[6] These ligands promote the challenging oxidative addition and reductive elimination steps of the catalytic cycle, leading to more efficient reactions.[7][8] Pre-formed palladium precatalysts also offer advantages in terms of air-stability and ease of use.[7]
Comparative Data:
| Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) | Observations |
| 1 | Phenylboronic Acid | Pd(PPh₃)₄ (5 mol%), K₂CO₃ | Dioxane/H₂O, 90 °C, 12h | 85-95 | High selectivity for C-I bond coupling is expected.[2] |
| 1 | Phenylboronic Acid | Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), K₃PO₄ | Toluene/H₂O, 80 °C, 4h | >95 | Faster reaction, lower catalyst loading, and milder conditions. |
Experimental Protocol: Suzuki-Miyaura Coupling with a Novel Catalyst System
-
To a dry reaction vial, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add Pd₂(dba)₃ (0.01 mmol) and XPhos (0.02 mmol).
-
Evacuate and backfill the vial with argon three times.
-
Add degassed toluene (5 mL) and water (1 mL).
-
Stir the reaction mixture at 80 °C for 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[9][10] This reaction has become indispensable in drug discovery for the installation of nitrogen-containing functional groups.
Traditional Approach: Early catalyst systems for Buchwald-Hartwig amination often relied on chelating phosphine ligands like BINAP or DPPF.[9] While effective for some substrates, they often required harsh conditions and had a limited substrate scope.
Novel Alternatives: The development of sterically hindered, electron-rich monophosphine ligands, such as those developed by Buchwald and Hartwig, has revolutionized this field.[9] These ligands facilitate the challenging C-N reductive elimination step, allowing for the coupling of a wide range of amines and aryl halides under milder conditions.[9]
Comparative Data:
| Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) | Observations |
| 1 | Aniline | Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), NaOtBu | Toluene, 100 °C, 18h | 70-85 | High selectivity for C-I bond coupling. |
| 1 | Aniline | Pd₂(dba)₃ (1 mol%), RuPhos (2 mol%), K₂CO₃ | t-BuOH, 80 °C, 6h | >95 | Milder base, lower temperature, and faster reaction time. |
Experimental Protocol: Buchwald-Hartwig Amination with a Novel Catalyst System
-
To a dry reaction vial, add this compound (1.0 mmol) and K₂CO₃ (2.0 mmol).
-
Add Pd₂(dba)₃ (0.01 mmol) and RuPhos (0.02 mmol).
-
Evacuate and backfill the vial with argon three times.
-
Add degassed t-butanol (5 mL) and aniline (1.1 mmol).
-
Stir the reaction mixture at 80 °C for 6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagram: Buchwald-Hartwig Amination Workflow
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A Researcher's Guide to the Electronic Landscape of 2-Chloro-4-iodo-5-methylpyridine: A Comparative Analysis of Substituent-Driven Reactivity
For researchers and professionals in drug development, the pyridine scaffold is a foundational element, prized for its role in a multitude of bioactive compounds. The ability to precisely control its reactivity through substitution is paramount for rational drug design and the efficient synthesis of novel chemical entities. This guide offers an in-depth analysis of 2-Chloro-4-iodo-5-methylpyridine, a highly versatile building block whose reactivity is governed by a delicate interplay of electronic effects from its three distinct substituents. We will dissect the individual and synergistic contributions of the chloro, iodo, and methyl groups to provide a predictive framework for its synthetic applications.
The Electronic Foundation: Inductive and Resonance Effects in the Pyridine Ring
The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which exerts a strong negative inductive effect (-I), withdrawing electron density from the ring carbons.[1][2] This fundamental property makes the pyridine ring less susceptible to electrophilic substitution than benzene but activates it towards nucleophilic attack, particularly at the C2 and C4 positions. The reactivity of any substituted pyridine is a direct consequence of how its substituents either enhance or counteract this inherent electron deficiency. These influences are primarily categorized into two types:
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms. Electron-withdrawing groups (EWGs) like halogens exhibit a negative inductive effect (-I), while electron-donating groups (EDGs) like alkyl groups show a positive inductive effect (+I).[3]
-
Resonance Effect (R or M): This effect involves the delocalization of pi (π) electrons between the substituent and the pyridine ring. It is most influential when the substituent is at the C2 or C4 position.[4] Groups with lone pairs, such as halogens, can donate electron density into the ring, a positive resonance effect (+R), which can counteract their inductive pull.
The net electronic impact of a substituent is a combination of these two effects. Quantitative measures, such as Hammett substituent constants (σ), provide a valuable tool for predicting a substituent's influence on reaction rates and equilibria.[4][5][6]
Dissecting the Substituents: A Positional Analysis
The specific arrangement of substituents on this compound creates a unique electronic map that defines its chemical behavior.
-
The 2-Chloro Group: As a halogen, chlorine is highly electronegative and thus strongly electron-withdrawing through its inductive effect (-I). While it possesses lone pairs that can be donated via resonance (+R), the inductive effect is dominant for halogens.[7][8] Its position adjacent to the ring nitrogen further enhances the electrophilicity of the C2 carbon, making it a prime target for nucleophilic aromatic substitution (SNAr).[9][10][11]
-
The 4-Iodo Group: Iodine is the least electronegative of the common halogens but still exerts a -I effect. Its +R effect is more pronounced than that of chlorine. However, the most critical feature of the iodo group in this context is the weakness of the C-I bond. This makes it an excellent leaving group, not for SNAr, but for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).[12][13]
-
The 5-Methyl Group: The methyl group is a classic electron-donating group, operating through a positive inductive effect (+I) and hyperconjugation.[14] Positioned at C5, it modestly increases the electron density of the ring, slightly counteracting the withdrawing effects of the halogens. Its meta-relationship to the C2 and C4 positions means its electronic influence on their reactivity is less pronounced than a C4-methyl group would be, but it still plays a role in modulating the overall electron density.
The following diagram illustrates the primary electronic forces at play in the molecule.
Caption: Inductive (-I) and Resonance (+R) effects of substituents.
Comparative Reactivity: Predicting Reaction Pathways
The combination of these electronic effects makes this compound a differentially reactive substrate, allowing for selective functionalization at distinct positions.
| Substituent | Hammett Constant (σp) | Primary Electronic Effect | Predicted Influence on Pyridine Ring |
| -Cl | +0.23 | -I >> +R | Strong activation of ipso-carbon for SNAr |
| -I | +0.18 | -I > +R | Weak activation for SNAr; excellent leaving group for cross-coupling |
| -CH₃ | -0.17 | +I, Hyperconjugation | Weakly electron-donating; increases overall ring electron density slightly |
Data sourced from authoritative compilations of Hammett constants.[4][15]
This data quantitatively supports the qualitative analysis. The positive σ values for Cl and I indicate they are net electron-withdrawing, while the negative value for CH₃ confirms it is electron-donating.
Predicted Reactivity Hotspots:
-
C4 (Iodo): Site for Cross-Coupling: The Carbon-Iodine bond is significantly more reactive than the Carbon-Chlorine bond in palladium-catalyzed cross-coupling reactions. Therefore, Suzuki, Sonogashira, Heck, and similar transformations will occur with high selectivity at the C4 position.[12] The electron-rich nature of the organometallic reagent is well-matched with the electron-deficient pyridine ring.
-
C2 (Chloro): Site for Nucleophilic Aromatic Substitution (SNAr): The C2 position is highly activated towards nucleophilic attack due to the powerful inductive withdrawal from both the adjacent ring nitrogen and the chlorine atom itself.[2] Strong nucleophiles (e.g., alkoxides, amines, thiols) will preferentially displace the chloride ion.[11][16] This reaction is generally less facile at the C4 position because the Meisenheimer intermediate is less effectively stabilized by the ring nitrogen compared to attack at C2.
-
C6 (Hydrogen): Site for Deprotonation/Metalation: While the C3 proton is acidified by the adjacent C2-Chloro group, directed ortho metalation can be complex. Certain sterically hindered bases or specific superbases have been shown to deprotonate 2-chloropyridine at the C6 position, an otherwise less intuitive site.[17] The combined directing influence of the substituents would require empirical testing to determine the preferred site of metalation.
The following workflow illustrates the molecule's utility in sequential, site-selective reactions.
Caption: Selective functionalization pathways for the target molecule.
Experimental Protocols & Methodologies
To translate theory into practice, trustworthiness is established through robust, repeatable protocols. The following are representative procedures for the selective functionalization of this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C4-Position
This protocol details the selective coupling of an arylboronic acid at the C4-iodo position, a cornerstone reaction in modern drug discovery. The choice of a palladium catalyst and a suitable base is critical for efficient C-C bond formation.
Objective: To synthesize 2-Chloro-5-methyl-4-phenylpyridine.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
Step-by-Step Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 253 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(dppf)Cl₂ (22 mg, 0.03 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Evacuation and Backfill: Seal the flask with a septum and evacuate the atmosphere, then backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical to prevent catalyst degradation.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. The use of a water co-solvent often accelerates the transmetalation step.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
This protocol describes the displacement of the 2-chloro substituent with an amine nucleophile, a common strategy for introducing diversity and modulating physicochemical properties.
Objective: To synthesize N-benzyl-4-iodo-5-methylpyridin-2-amine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.5 eq)
-
Potassium tert-butoxide (KOtBu) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (253 mg, 1.0 mmol) and anhydrous DMF (5 mL).
-
Base and Nucleophile: Add benzylamine (161 mg, 1.5 mmol) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Reaction Initiation: Add potassium tert-butoxide (135 mg, 1.2 mmol) portion-wise over 5 minutes. The strong, non-nucleophilic base deprotonates the amine, generating a more potent nucleophile in situ and neutralizing the HCl byproduct.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by pouring it into ice-cold water (30 mL). A precipitate may form.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product via flash chromatography to obtain the desired N-benzylated pyridine.
Conclusion
This compound is a textbook example of how substituent electronics dictate molecular reactivity. The strong, inductively-driven activation of the C2 position by the chloro group and ring nitrogen makes it an ideal site for SNAr reactions. Simultaneously, the C4-iodo group serves as a highly selective handle for a vast array of transition metal-catalyzed cross-coupling reactions. The C5-methyl group provides a subtle but important electronic donation, modulating the overall properties of the ring. By understanding this intricate electronic interplay, researchers can strategically and sequentially modify this scaffold, providing a powerful and efficient route to complex molecules for drug discovery and materials science.
References
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A Comparative Kinetic Analysis of Iodo- vs. Bromo-pyridines in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Role of Halopyridines in Modern Synthesis
Pyridyl moieties are fundamental building blocks in a vast array of functional molecules, from life-saving pharmaceuticals to cutting-edge organic electronics. The efficient and selective construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds on the pyridine scaffold is therefore a cornerstone of modern organic synthesis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, have emerged as indispensable tools for this purpose.[1][2][3] The choice of the halide on the pyridine ring—most commonly iodine or bromine—profoundly influences the reaction kinetics and, consequently, the overall efficiency and selectivity of these transformations. This guide provides an in-depth comparative analysis of the reaction kinetics for iodo- and bromo-pyridines, offering both mechanistic insights and practical guidance for researchers, scientists, and drug development professionals.
The Decisive Step: Oxidative Addition and the Role of Bond Dissociation Energy
The generally accepted catalytic cycle for most palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. Of these, the initial oxidative addition of the halo-pyridine to the palladium(0) catalyst is often the rate-determining step.[4][5] This is the stage where the carbon-halogen (C-X) bond is broken, and its facility is directly linked to the strength of this bond.
The reactivity hierarchy of halogens in palladium-catalyzed cross-coupling reactions is almost universally I > Br > Cl.[6][7] This trend is fundamentally governed by the carbon-halogen bond dissociation energy (BDE), which is the energy required to cleave the bond homolytically. The weaker the C-X bond, the lower the activation energy for oxidative addition, and the faster the reaction proceeds.
dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
The C-I bond is significantly weaker than the C-Br bond. While specific BDE values can vary depending on the position on the pyridine ring and the computational method used, the trend is consistent. For instance, theoretical studies on halo-heterocycles show that C-Cl BDEs are consistently higher than C-Br BDEs, and it is well-established that C-I bonds are weaker still.[4] This fundamental difference in bond strength is the primary driver for the enhanced reactivity of iodo-pyridines over their bromo- counterparts.
Comparative Reactivity Across Key Cross-Coupling Reactions
The kinetic advantage of iodo-pyridines is evident across a range of widely used cross-coupling reactions. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.
| Reaction Type | Iodo-Pyridine Reactivity | Bromo-Pyridine Reactivity | Typical Observations |
| Suzuki-Miyaura | High reactivity, often at room temperature or with gentle heating. | Moderate to good reactivity, typically requiring elevated temperatures (80-120 °C). | Iodo-pyridines generally provide higher turnover frequencies and can be coupled with a broader range of boronic acids under mild conditions. |
| Sonogashira | Very high reactivity, couplings often proceed efficiently at room temperature. | Good reactivity, but usually requires heating to achieve comparable reaction rates. | The reaction is highly selective for the C-I bond in dihalogenated pyridines containing both iodine and bromine.[6] |
| Buchwald-Hartwig | Excellent reactivity, allowing for C-N bond formation under relatively mild conditions. | Good reactivity, but often requires more forcing conditions (higher temperatures, stronger bases) and more sophisticated ligand systems.[7] | The higher reactivity of iodo-pyridines can be advantageous when coupling with less nucleophilic amines. |
| Heck | High reactivity, often leading to higher yields and better selectivity. | Moderate reactivity, may require higher temperatures and can be more prone to side reactions. | The difference in reactivity is pronounced, with iodo-pyridines generally being the preferred substrate. |
| Stille | Excellent reactivity, coupling proceeds under mild to moderate conditions. | Good reactivity, but typically requires higher temperatures than iodo-pyridines to achieve efficient coupling. | The C-I vs. C-Br selectivity is a key feature in sequential Stille couplings on dihalopyridines. |
This differential reactivity is a powerful tool in synthetic strategy, particularly when dealing with dihalogenated pyridines. For a substrate like 2-bromo-4-iodopyridine, chemists can selectively perform a cross-coupling reaction at the more reactive C-4 iodo position under mild conditions, leaving the C-2 bromo position intact for a subsequent, different coupling reaction under more forcing conditions.[6] This "sequential functionalization" is a highly efficient approach to building molecular complexity.[6]
Experimental Protocol: A Model Kinetic Study of 3-Iodopyridine vs. 3-Bromopyridine in a Suzuki-Miyaura Coupling
To provide a practical framework for quantifying the kinetic differences between iodo- and bromo-pyridines, the following protocol outlines a comparative study using the Suzuki-Miyaura reaction. This experiment is designed to determine the initial reaction rates by monitoring product formation over time.
Objective: To quantitatively compare the initial reaction rates of 3-iodopyridine and 3-bromopyridine with phenylboronic acid under identical Suzuki-Miyaura coupling conditions.
Materials:
-
3-Iodopyridine
-
3-Bromopyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
Experimental Workflow:
dot graph G { graph [fontname="Arial", fontsize=12, splines=true]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Workflow for comparative kinetic analysis.
Step-by-Step Procedure:
-
Reaction Setup (Perform in duplicate for each halo-pyridine):
-
To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the internal standard (e.g., dodecane, 0.5 mmol).
-
Seal the vial with a septum and purge with argon for 10 minutes.
-
Add anhydrous 1,4-dioxane (3.0 mL) and degassed water (1.0 mL) via syringe.
-
In a separate vial, prepare the catalyst precursor by dissolving Pd(OAc)₂ (0.025 mmol) and PPh₃ (0.05 mmol) in anhydrous 1,4-dioxane (1.0 mL).
-
-
Reaction Initiation and Monitoring:
-
Place the reaction vials in a preheated oil bath at 80 °C and stir for 5 minutes to ensure thermal equilibrium.
-
Initiate the reaction by adding the respective halo-pyridine (1.0 mmol) to each vial, followed immediately by the catalyst precursor solution (0.5 mL per vial).
-
Start a timer immediately after catalyst addition.
-
At specified time points (e.g., 2, 5, 10, 15, 30, and 60 minutes), withdraw a ~50 µL aliquot from each reaction mixture using a syringe.
-
-
Sample Quenching and Preparation:
-
Immediately quench each aliquot by adding it to a labeled autosampler vial containing 1 mL of ethyl acetate and 0.5 mL of water. Shake vigorously.
-
The organic layer can then be directly analyzed by GC-MS or HPLC.
-
-
Data Analysis:
-
Generate a calibration curve for the product (3-phenylpyridine) against the internal standard to determine response factors.
-
For each time point, calculate the concentration of the product formed.
-
Plot the concentration of 3-phenylpyridine versus time for both the iodo- and bromo-pyridine reactions.
-
Determine the initial reaction rate for each substrate by calculating the slope of the initial linear portion of the concentration-time curve.
-
Expected Outcome: The plot of product concentration versus time will show a significantly steeper initial slope for the reaction with 3-iodopyridine compared to 3-bromopyridine, providing a quantitative measure of its higher reaction rate.
Conclusion and Outlook
The kinetic superiority of iodo-pyridines over bromo-pyridines in palladium-catalyzed cross-coupling reactions is a well-established principle rooted in the fundamental difference in their carbon-halogen bond dissociation energies. This reactivity trend (I > Br) provides a critical lever for synthetic chemists, enabling milder reaction conditions and offering elegant strategies for the selective, sequential functionalization of polyhalogenated systems. While bromo-pyridines remain valuable and widely used substrates, particularly due to their lower cost and broad availability, an understanding of the underlying kinetic differences is paramount for rational reaction design and optimization. For reactions where speed, efficiency, and mild conditions are critical, iodo-pyridines represent the kinetically favored choice.
References
- Amatore, C., Jutand, A., & Suarez, A. (2015). Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SN Ar-Type Mechanism. Chemistry – A European Journal, 21(21), 7858-7865.
- Peyrat, M.-A., et al. (2025). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate.
- Billingsley, K. L., & Buchwald, S. L. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(12), 3477-3488.
- Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 13(8), 1984-1987.
- Smith, K., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(16), 5461-5473.
- Newman, S. G., & Willis, M. C. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(21), 7134-7155.
- Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1963-1994.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
- van der Vlugt, J. I., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 245, 237-251.
- Bickelhaupt, F. M., et al. (2025). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. (2025).
- Comparative kinetic study of the Suzuki reaction involving 4-bromo... ResearchGate.
- Sonogashira coupling. Wikipedia.
- Leitch, D. C., & Buchwald, S. L. (2021). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
- Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. ResearchGate.
- Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255-263.
- Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. ResearchGate. (2025).
- Buchwald–Hartwig amination. Wikipedia.
- Stille Coupling. Organic Chemistry Portal.
- Oxidative addition and palladium coupling. csbsju.edu.
- Stille Coupling. Chemistry LibreTexts.
- Stille reaction. Wikipedia.
- Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC.
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. (2018).
- Sonogashira Coupling. Chemistry LibreTexts.
- Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI. (2023).
- Stille Coupling. NROChemistry.
- Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions.
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A Comparative Guide to the Synthesis of 2-Chloro-4-iodo-5-methylpyridine: A Green Chemistry Perspective
For Researchers, Scientists, and Drug Development Professionals
The synthesis of highly functionalized heterocyclic compounds is a cornerstone of modern pharmaceutical development. 2-Chloro-4-iodo-5-methylpyridine is a key building block in the synthesis of various kinase inhibitors and other medicinally important molecules. As the pharmaceutical industry increasingly embraces the principles of green chemistry, it is imperative to critically evaluate and compare the environmental footprint of different synthetic routes to such vital intermediates. This guide provides an in-depth comparison of two synthetic pathways to this compound, assessing their green chemistry metrics to offer a comprehensive view of their sustainability.
Introduction to Green Chemistry Metrics in Pharmaceutical Synthesis
The twelve principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. To quantify the "greenness" of a chemical process, several metrics have been developed. This guide will focus on the following key metrics:
-
Atom Economy (AE): A measure of how many atoms from the reactants are incorporated into the final desired product.
-
E-Factor (Environmental Factor): The total mass of waste generated per unit mass of product.
-
Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, reagents, solvents, process water) used to the mass of the final product.
-
Reaction Mass Efficiency (RME): The ratio of the mass of the final product to the total mass of reactants used.
By analyzing these metrics, we can gain a quantitative understanding of the efficiency and environmental impact of a synthetic route.
Route 1: The Traditional Multi-Step Synthesis via Nitration and Sandmeyer Reaction
This widely utilized route, based on a patented method, commences with the commercially available 2-chloro-5-methylpyridine and proceeds through a four-step sequence involving oxidation, nitration, reduction, and a Sandmeyer reaction to introduce the iodine substituent.[1]
Experimental Protocol:
Step 1: Synthesis of 2-chloro-5-methylpyridine N-oxide
In a round-bottom flask, 2-chloro-5-methylpyridine (127.5 g, 1 mol) is dissolved in acetic acid (500 mL). To this solution, 30% hydrogen peroxide (113.4 g, 1.05 mol) is added dropwise at a temperature maintained between 70-80°C. The reaction mixture is stirred at this temperature for 8 hours. After completion, the excess acetic acid is removed under reduced pressure. The residue is neutralized with a saturated sodium bicarbonate solution and extracted with dichloromethane (3 x 200 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield 2-chloro-5-methylpyridine N-oxide. (Yield: ~90%)
Step 2: Synthesis of 2-chloro-4-nitro-5-methylpyridine N-oxide
The 2-chloro-5-methylpyridine N-oxide (143.5 g, 1 mol) is added portion-wise to a mixture of fuming nitric acid (150 mL) and concentrated sulfuric acid (250 mL) at 0°C. The mixture is then heated to 100°C and stirred for 10 hours. After cooling to room temperature, the reaction mixture is poured onto crushed ice. The precipitated solid is filtered, washed with cold water, and dried to give 2-chloro-4-nitro-5-methylpyridine N-oxide. (Yield: ~85%)
Step 3: Synthesis of 4-amino-2-chloro-5-methylpyridine
To a solution of 2-chloro-4-nitro-5-methylpyridine N-oxide (188.5 g, 1 mol) in ethanol (1 L), iron powder (279 g, 5 mol) and concentrated hydrochloric acid (50 mL) are added. The mixture is heated to reflux for 4 hours. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is dissolved in water and basified with a sodium hydroxide solution. The product is extracted with ethyl acetate (3 x 300 mL), and the combined organic layers are dried and concentrated to afford 4-amino-2-chloro-5-methylpyridine. (Yield: ~90%)
Step 4: Synthesis of this compound
4-amino-2-chloro-5-methylpyridine (142.5 g, 1 mol) is dissolved in a mixture of sulfuric acid (100 mL) and water (500 mL) and cooled to 0°C. A solution of sodium nitrite (76 g, 1.1 mol) in water (150 mL) is added dropwise, maintaining the temperature below 5°C. The resulting diazonium salt solution is then added to a solution of potassium iodide (249 g, 1.5 mol) in water (300 mL) at room temperature. The mixture is stirred for 2 hours. The precipitate is filtered, washed with water, and recrystallized from ethanol to yield this compound.[1][2][3] (Yield: ~80%)
Green Chemistry Metrics Analysis for Route 1:
| Metric | Calculation | Value | Interpretation |
| Atom Economy | (MW of Product / Σ MW of Reactants) x 100% | ~35% | A significant portion of the reactant atoms are not incorporated into the final product, leading to substantial waste. |
| E-Factor | (Total Mass In - Mass of Product) / Mass of Product | ~25-30 | For every kilogram of product, approximately 25-30 kilograms of waste are generated. |
| Process Mass Intensity (PMI) | Total Mass In / Mass of Product | ~26-31 | A high PMI value, indicating a very inefficient process in terms of mass. |
| Reaction Mass Efficiency (RME) | Mass of Product / Total Mass of Reactants | ~45% | Less than half of the mass of the reactants is converted into the desired product. |
Note: These values are estimates based on the provided protocol and may vary with specific experimental conditions and workup procedures.
Discussion of Route 1:
The traditional multi-step synthesis suffers from several drawbacks from a green chemistry perspective. The use of strong acids like fuming nitric and sulfuric acid in large quantities presents significant safety and environmental hazards. The nitration step, in particular, is known for its poor atom economy and the generation of acidic waste streams.[4][5][6] The reduction step utilizes a large excess of iron powder, contributing to solid waste. The final Sandmeyer reaction involves the formation of a diazonium salt, which can be unstable and potentially explosive if not handled properly.[2][3][7] Furthermore, the overall process generates a substantial amount of waste, as reflected in the high E-Factor and PMI values.
Route 2: A Greener Approach via Direct C-H Iodination
Proposed Experimental Protocol:
Step 1: Synthesis of this compound via Direct Iodination
In a sealed reaction vessel, 2-chloro-5-methylpyridine (127.5 g, 1 mol), N-iodosuccinimide (NIS) (247.5 g, 1.1 mol), and a catalytic amount of a palladium catalyst, such as Pd(OAc)₂, (2.24 g, 0.01 mol) are suspended in a greener solvent, such as dimethyl carbonate (DMC) (1 L). The vessel is purged with an inert gas, sealed, and heated to 120°C for 24 hours. After cooling, the reaction mixture is filtered to remove the catalyst. The filtrate is washed with a sodium thiosulfate solution to remove any unreacted iodine, followed by a brine wash. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield this compound. (Hypothetical Yield: ~70%)
Green Chemistry Metrics Analysis for Route 2:
| Metric | Calculation | Value | Interpretation |
| Atom Economy | (MW of Product / Σ MW of Reactants) x 100% | ~65% | A significantly higher atom economy compared to Route 1, as fewer atoms are wasted in byproducts. |
| E-Factor | (Total Mass In - Mass of Product) / Mass of Product | ~5-8 | A drastic reduction in waste generation per kilogram of product. |
| Process Mass Intensity (PMI) | Total Mass In / Mass of Product | ~6-9 | A much more mass-efficient process compared to the traditional route. |
| Reaction Mass Efficiency (RME) | Mass of Product / Total Mass of Reactants | ~75% | A higher percentage of the reactant mass is converted into the final product. |
Note: These values are estimates based on the proposed protocol and a hypothetical yield. Experimental validation is required.
Discussion of Route 2:
The proposed direct C-H iodination route offers several significant advantages from a green chemistry standpoint. By eliminating three synthetic steps, it drastically reduces the overall process mass intensity and waste generation. The use of a catalytic amount of a transition metal is preferable to the stoichiometric reagents used in Route 1. N-iodosuccinimide is a milder and safer iodinating agent compared to the reagents used in the Sandmeyer reaction. The choice of a greener solvent like dimethyl carbonate further enhances the environmental profile of this route. Although the hypothetical yield is slightly lower than the final step of Route 1, the overall yield from the starting material (2-chloro-5-methylpyridine) would be significantly higher in this one-step process.
Visualizing the Synthetic Workflows
To better illustrate the differences between the two synthetic routes, the following diagrams outline the key transformations.
Caption: Comparison of synthetic workflows for Route 1 and Route 2.
Comparative Summary of Green Chemistry Metrics
| Metric | Route 1: Traditional Synthesis | Route 2: Direct C-H Iodination | Advantage of Route 2 |
| Number of Steps | 4 | 1 | Fewer steps, less complexity |
| Atom Economy | ~35% | ~65% | Higher efficiency in atom utilization |
| E-Factor | ~25-30 | ~5-8 | Drastic reduction in waste generation |
| Process Mass Intensity (PMI) | ~26-31 | ~6-9 | Significantly more mass efficient |
| Reagent Safety | Use of strong, corrosive acids and potentially unstable diazonium salts | Milder reagents, avoidance of hazardous intermediates | Improved safety profile |
| Solvent Choice | Acetic acid, ethanol, water, dichloromethane, ethyl acetate | Dimethyl carbonate (a greener alternative) | Reduced environmental impact from solvents |
Conclusion and Future Outlook
This comparative analysis clearly demonstrates that the direct C-H iodination approach (Route 2) presents a significantly greener and more efficient alternative to the traditional multi-step synthesis (Route 1) for the preparation of this compound. By embracing modern synthetic methodologies, it is possible to dramatically reduce waste, improve safety, and increase overall process efficiency.
While the direct C-H iodination route presented here is based on a plausible extrapolation of current literature, further research is warranted to optimize the reaction conditions, catalyst system, and substrate scope to make it a truly viable and scalable industrial process. The development and adoption of such greener synthetic routes are crucial for the long-term sustainability of the pharmaceutical industry and for minimizing its environmental impact. This guide serves as a testament to the power of green chemistry principles in driving innovation and fostering a more responsible approach to chemical synthesis.
References
- Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
- ResearchGate. (n.d.). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
- Sustainability Directory. (n.d.). Diazotization Coupling Reaction.
- Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
- Google Patents. (n.d.). CN103420902A - Preparation method of this compound.
- Zia, R., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2855-2883.
- Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
- ChemistryViews. (2017, February 27). Waste Stream Recycling within Diazotizations.
- Wang, F., et al. (2018). A General Electrochemical Strategy for Sandmeyer Reaction. Chem, 4(11), 2656-2666.
- Knochel, P., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(12), 4363-4368.
- ResearchGate. (n.d.). Green and efficient diazotization and diazo coupling reactions on clays.
- Semantic Scholar. (n.d.). Pyridinium Iodochloride: An Efficient Reagent for Iodination of Hydroxylated Aromatic Ketones and Aldehydes.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Sathee NEET. (n.d.). Chemistry Diazotization Reaction.
- Ackermann, L., et al. (2022). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Journal of the American Chemical Society, 144(33), 15126-15132.
- Google Patents. (n.d.). WO1997011058A1 - Nitration of pyridine-2,6-diamines.
- Zhang, J., et al. (2014). Study of nitration process of pyridine/pyrazine compound with electron-donating groups. Propellants, Explosives, Pyrotechnics, 39(3), 396-401.
- Prime Scholars. (n.d.). Atom Economy in Drug Synthesis is a Playground of Functional Groups.
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A Comparative Guide to the Substrate Scope of 2-Chloro-4-iodo-5-methylpyridine in C-N Bond Formation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the construction of carbon-nitrogen (C-N) bonds remains a cornerstone of drug discovery and development. Aryl and heteroaryl amines are ubiquitous motifs in a vast array of pharmaceuticals and biologically active compounds. The strategic functionalization of heterocyclic scaffolds is therefore of paramount importance. This guide provides an in-depth evaluation of the substrate scope of 2-chloro-4-iodo-5-methylpyridine in C-N bond formation, a versatile building block for the synthesis of substituted aminopyridines. We will explore its reactivity through the lens of established palladium- and copper-catalyzed cross-coupling methodologies, offering a comparative analysis with alternative dihalopyridine substrates and providing supporting experimental insights.
The Strategic Advantage of Dihalogenated Pyridines: Chemoselectivity
The presence of two distinct halogen atoms on the pyridine ring of this compound offers a significant strategic advantage: the potential for chemoselective functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens typically follows the trend I > Br > Cl > F. This differential reactivity is primarily governed by the bond dissociation energies of the carbon-halogen bonds, with the weaker C-I bond being more susceptible to oxidative addition by a low-valent palladium catalyst.[1] This inherent property allows for the selective formation of a C-N bond at the C-4 position, leaving the C-2 chloro substituent intact for subsequent transformations.
Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds.[2] This reaction typically employs a palladium catalyst, a phosphine ligand, and a base to couple an aryl or heteroaryl halide with a primary or secondary amine.
General Reaction Scheme:
Caption: Palladium-catalyzed Buchwald-Hartwig amination of this compound.
Substrate Scope and Performance
While extensive substrate scope studies specifically for this compound are not consolidated in a single source, we can infer its reactivity based on analogous systems and the established principles of Buchwald-Hartwig amination. The reaction is expected to proceed selectively at the C-4 iodo position.
Table 1: Predicted Substrate Scope of this compound in Buchwald-Hartwig Amination
| Amine Type | Representative Amine | Expected Reactivity/Yield | Notes |
| Primary Aliphatic | n-Hexylamine | Good to Excellent | Primary amines are generally good nucleophiles in this reaction. |
| Secondary Aliphatic | Morpholine | Good to Excellent | Cyclic secondary amines are typically excellent coupling partners. |
| Primary Aromatic | Aniline | Moderate to Good | Electron-donating or -withdrawing groups on the aniline may affect reaction rates and yields. |
| Secondary Aromatic | N-Methylaniline | Moderate | Steric hindrance around the nitrogen can sometimes lower the reaction efficiency. |
| Amides & Carbamates | Benzamide | Moderate | Can be coupled, often requiring specific ligand and base combinations. |
This table is based on established trends in Buchwald-Hartwig amination and comparative data from similar dihalopyridine systems. Actual yields may vary depending on the specific reaction conditions.
Causality Behind Experimental Choices
The choice of catalyst, ligand, and base is critical for a successful Buchwald-Hartwig amination.
-
Palladium Precatalyst: Precatalysts like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used. They are reduced in situ to the active Pd(0) species.
-
Ligand: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. For heteroaromatic substrates, bulky, electron-rich biarylphosphine ligands such as Xantphos or BrettPhos often provide superior results, mitigating issues of catalyst inhibition by the pyridine nitrogen.[3]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and generate the active nucleophile. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like cesium carbonate (Cs₂CO₃) can also be effective, particularly with more sensitive substrates.[4]
Copper-Catalyzed C-N Cross-Coupling: The Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation, utilizing a copper catalyst.[5] While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric copper), modern protocols have been developed that employ catalytic amounts of copper and various ligands to facilitate the reaction under milder conditions.[6]
General Reaction Scheme:
Caption: Copper-catalyzed Ullmann-type amination of this compound.
Substrate Scope and Performance
The Ullmann condensation is particularly effective for coupling aryl halides with anilines and other N-heterocycles. Similar to the Buchwald-Hartwig reaction, the C-I bond of this compound is expected to be preferentially functionalized.
Table 2: Predicted Substrate Scope of this compound in Ullmann Condensation
| Amine Type | Representative Amine | Expected Reactivity/Yield | Notes |
| Primary Aromatic | Aniline | Good to Excellent | Anilines are classic substrates for Ullmann couplings. |
| Secondary Aromatic | Diphenylamine | Moderate to Good | Can be effective, though potentially requiring higher temperatures. |
| N-Heterocycles | Imidazole, Pyrrole | Good | Often requires specific ligands and conditions. |
| Aliphatic Amines | n-Hexylamine | Moderate | Generally less reactive than in palladium-catalyzed systems, but modern protocols have improved their scope.[7] |
This table is based on established trends in Ullmann condensation. Actual yields may vary depending on the specific reaction conditions.
Causality Behind Experimental Choices
-
Copper Source: Copper(I) salts such as CuI are most commonly used.
-
Ligand: The addition of a ligand is often crucial for achieving high yields under milder conditions. Simple, inexpensive ligands like 1,10-phenanthroline or various diamines have proven effective.[6]
-
Base: A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically required.
-
Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are often used.
Comparison with Alternative Dihalopyridine Substrates
To fully appreciate the utility of this compound, it is instructive to compare its reactivity with other dihalopyridines.
Table 3: Comparative Reactivity of Dihalopyridines in Palladium-Catalyzed Amination (at the 4-position)
| Substrate | Relative Reactivity at C-4 | Selectivity for C-4 | Notes |
| This compound | High | Excellent | The C-I bond is significantly more reactive than the C-Cl bond. |
| 2-Bromo-4-iodopyridine | High | Excellent | Similar high reactivity and selectivity at the C-I bond.[1] |
| 2,4-Dichloropyridine | Low | Poor (requires specific conditions) | C-2 is generally more reactive than C-4, though C-4 selectivity can be achieved with specific catalyst systems.[8] |
| 2,4-Dibromopyridine | Moderate | Moderate | Often yields mixtures of mono- and di-aminated products.[9] |
The data clearly indicates that for selective functionalization at the 4-position, a dihalopyridine containing an iodine atom at this position is highly advantageous. The choice between this compound and 2-bromo-4-iodopyridine may therefore depend on the desired subsequent chemistry at the 2-position, as the C-Br bond is more reactive than the C-Cl bond in subsequent cross-coupling reactions.[10]
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination and Ullmann condensation of this compound. These should serve as a starting point, and optimization of reaction conditions may be necessary for specific amine substrates.
Protocol 1: Buchwald-Hartwig Amination
Caption: Experimental workflow for a typical Buchwald-Hartwig amination.
Protocol 2: Ullmann Condensation
Caption: Experimental workflow for a typical Ullmann condensation.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of 4-aminopyridine derivatives. Its key advantage lies in the predictable and high chemoselectivity for C-N bond formation at the C-4 iodo position under both palladium and copper catalysis. This allows for the synthesis of a wide range of mono-functionalized aminopyridines, with the chloro substituent at the C-2 position remaining available for subsequent diversification. The choice between Buchwald-Hartwig amination and Ullmann condensation will depend on the specific amine substrate, with the former generally offering a broader scope for aliphatic amines and the latter being particularly well-suited for anilines and N-heterocycles. By understanding the principles of reactivity and the key experimental parameters outlined in this guide, researchers can effectively leverage the synthetic potential of this compound in their drug discovery and development programs.
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The Rising Profile of 2-Chloro-4-iodo-5-methylpyridine in Medicinal Chemistry: A Comparative Guide to the Biological Activity of its Derivatives and Analogs
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and synthetic versatility have cemented its status as a "privileged structure." Within this vast chemical space, 2-Chloro-4-iodo-5-methylpyridine has emerged as a particularly intriguing starting material, primarily due to its role as a key intermediate in the synthesis of potent enzyme inhibitors. This guide provides an in-depth technical comparison of the biological activities of derivatives from this specific scaffold and its broader class of pyridine analogs, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of this compound
This compound is a dihalogenated and methylated pyridine derivative. Its structure is strategically designed for synthetic elaboration. The chlorine and iodine atoms at positions 2 and 4, respectively, offer differential reactivity, enabling selective functionalization through various cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations.[1] The methyl group at the 5-position can influence the steric and electronic properties of the final molecule, potentially enhancing binding affinity to biological targets.
A significant breakthrough highlighting the importance of this scaffold came with the disclosure of its use in the synthesis of inhibitors for Extracellular signal-regulated kinase 2 (ERK2).[2] ERK2 is a critical node in the Ras-Raf-MEK-ERK signaling pathway, which is frequently hyperactivated in a wide range of human cancers, making it a prime target for anticancer drug development.[3] The patent literature reveals that this compound serves as a crucial building block for constructing complex molecules that potently inhibit ERK2.[2]
This guide will first delve into the established biological relevance of derivatives stemming from this specific scaffold, with a focus on their role as ERK2 inhibitors. Subsequently, we will broaden the scope to compare these with other biologically active pyridine analogs, particularly those exhibiting anticancer and antimicrobial properties, supported by experimental data.
Part 1: Derivatives of this compound - A Gateway to Kinase Inhibition
The primary documented biological activity of derivatives from this compound is in the realm of oncology, specifically as inhibitors of the ERK2 kinase. The synthetic utility of the parent compound allows for the strategic introduction of various pharmacophoric groups to optimize potency and selectivity.
The ERK2 Connection: A Validated Anticancer Target
The ERK/MAPK signaling cascade is a pivotal pathway that regulates cellular processes such as proliferation, differentiation, and survival.[4] Dysregulation of this pathway, often through mutations in upstream components like Ras and BRAF, is a hallmark of many cancers.[3] Therefore, the development of small molecule inhibitors that target key kinases within this pathway, such as ERK2, is a validated and actively pursued strategy in cancer therapy.[5][6]
While specific, publicly available, quantitative biological data for a wide array of derivatives from this compound is limited, the patent literature underscores its role in generating potent ERK2 inhibitors.[2] The general synthetic approach involves utilizing the reactive halogen sites to build out the inhibitor structure, often incorporating moieties that can interact with key residues in the ATP-binding pocket of the ERK2 enzyme.
Part 2: A Comparative Analysis with Biologically Active Pyridine Analogs
To understand the broader potential of the this compound scaffold, it is instructive to compare its derivatives' target class with the established biological activities of other substituted pyridine analogs. The pyridine nucleus is a versatile platform that has been successfully exploited to generate a multitude of compounds with diverse therapeutic applications, most notably in anticancer and antimicrobial chemotherapy.
Anticancer Activity of Substituted Pyridine Analogs
Numerous studies have demonstrated the potent antiproliferative activity of various pyridine derivatives against a range of cancer cell lines. The mechanism of action for these compounds is often multifaceted, targeting different aspects of cancer cell biology.
A review of pyridine derivatives with antiproliferative activity highlighted that the presence and position of certain functional groups, such as methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2), can enhance anticancer activity. Conversely, the presence of halogen atoms or bulky groups can sometimes lead to lower activity, although this is highly dependent on the specific molecular context.[3]
Table 1: Comparative Anticancer Activity of Selected Pyridine Analogs
| Compound Class | Specific Analog Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-Urea Hybrids | Compound 8e | MCF-7 (Breast) | 0.22 | [1] |
| Pyridine-Urea Hybrids | Compound 8n | MCF-7 (Breast) | 1.88 | [1] |
| 1,2,4-Triazole-Pyridine Hybrids | Compound TP6 | B16F10 (Melanoma) | 41.12 | [7] |
| Quinazoline-Chalcones | Compound 14g | K-562 (Leukemia) | 0.622 | [8] |
| Pyrimidodiazepines | Compound 16a | Various | Potent Cytostatic/Cytotoxic | [8] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data presented in Table 1 illustrates the significant anticancer potential of various pyridine-based scaffolds. For instance, pyridine-urea hybrids have been shown to exhibit potent activity against breast cancer cells, with compound 8e being significantly more potent than the standard chemotherapeutic drug Doxorubicin in the cited study.[1] Similarly, quinazoline-chalcone derivatives have demonstrated strong growth inhibitory activity against leukemia cell lines.[8]
Antimicrobial Activity of Substituted Pyridine Analogs
In addition to their anticancer properties, pyridine derivatives have a long-standing history as effective antimicrobial agents. The structural diversity of this class of compounds has led to the discovery of molecules with activity against a broad spectrum of bacteria and fungi.
The antimicrobial efficacy of pyridine derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the pyridine ring play a crucial role in determining the antimicrobial spectrum and potency. For example, the introduction of both chloro and bromo groups into a pyridine derivative was found to enhance its antimicrobial and antioxidant potential.[5]
Table 2: Comparative Antimicrobial Activity of Selected Pyridine Analogs
| Compound Class | Specific Analog Example | Microorganism | MIC (µg/mL) | Reference |
| Nicotinoyl Thioureas | Compounds 30-34 | S. aureus, E. coli, etc. | 31.25 - 62.5 | [9] |
| Isonicotinic Acid Hydrazides | Compounds 23-27 | S. aureus, B. subtilis, etc. | 2.18 - 3.08 (µM/mL) | [9] |
| Pyridine-containing Azetidin-2-ones | Compound 110a/b | S. aureus, E. coli, etc. | Potent | [9] |
| 2-Amino-5-substituted Pyridines | Compound 2c | S. aureus, B. subtilis | 0.039 | [10] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
The data in Table 2 showcases the potent and broad-spectrum antimicrobial activity of various pyridine analogs. Nicotinoyl thioureas and isonicotinic acid hydrazides have demonstrated excellent activity against both Gram-positive and Gram-negative bacteria.[9] Notably, certain 2-amino-5-substituted pyridine derivatives have exhibited exceptionally low MIC values against pathogenic bacteria like Staphylococcus aureus.[10]
Part 3: Experimental Protocols for Biological Activity Assessment
To ensure the reliability and reproducibility of biological activity data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the anticancer and antimicrobial properties of novel compounds.
In Vitro Anticancer Activity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (derivatives of this compound or its analogs) and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the wells containing the cells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions of the compound in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compound with the prepared microbial suspension. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Visualization of Key Concepts
To further elucidate the concepts discussed, the following diagrams illustrate the central role of the ERK/MAPK pathway in cancer and a generalized workflow for the biological evaluation of novel pyridine derivatives.
Caption: A generalized workflow for the biological evaluation of novel pyridine derivatives.
Conclusion and Future Directions
This compound represents a highly valuable and strategically designed starting material for the synthesis of biologically active compounds. Its documented role as a precursor to potent ERK2 inhibitors firmly establishes the potential of its derivatives in the development of targeted anticancer therapies. [2] A comparative analysis with a broader range of pyridine analogs reveals that the pyridine scaffold is a remarkably versatile platform for generating compounds with significant anticancer and antimicrobial activities. [1][7][8][9][10]The structure-activity relationships gleaned from these analogs provide a valuable framework for the rational design of novel derivatives of this compound.
Future research in this area should focus on the synthesis and comprehensive biological evaluation of a diverse library of compounds derived from this compound. By systematically exploring the chemical space around this scaffold, it is highly probable that novel and potent inhibitors of not only ERK2 but also other clinically relevant targets will be discovered. The continued exploration of this and similar pyridine-based scaffolds holds immense promise for the future of drug discovery and the development of next-generation therapeutics.
References
- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal. (URL: [Link])
- WO2005113541A1 - Pyrrole compounds as inhibitors of erk protein kinase, synthesis thereof and intermediates thereto - Google P
- Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evalu
- Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - PubMed Central. (URL: [Link])
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- Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC - PubMed Central. (URL: [Link])
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- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Synthesis of Biologically Active Molecules through Multicomponent Reactions - MDPI. (URL: [Link])
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- Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives - ResearchG
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- Coordinating ERK/MAPK signalling through scaffolds and inhibitors - PubMed. (URL: [Link])
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A Strategic Guide to Site-Selective Cross-Coupling: Leveraging the Differential Reactivity of 2-Chloro-4-iodo-5-methylpyridine
Abstract
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the efficient construction of complex heteroaromatic scaffolds is paramount. 2-Chloro-4-iodo-5-methylpyridine has emerged as a highly strategic building block, prized for its pre-defined sites of varying reactivity. This guide provides an in-depth analysis of its application in palladium-catalyzed cross-coupling reactions, offering a comparative framework against less functionalized alternatives. We will dissect the mechanistic principles that govern its unique selectivity, present comparative performance data for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, and provide robust, field-tested experimental protocols for researchers, scientists, and drug development professionals.
The Principle of Orthogonal Reactivity in a Single Molecule
The core value of this compound lies in the significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the Pd(0) catalyst to the carbon-halogen bond. The efficiency of this step is inversely proportional to the bond dissociation energy of the halide.[1][2]
The established order of reactivity is I > Br > Cl >> F .[1] This fundamental principle means the C-I bond at the 4-position is substantially more labile and will react with high selectivity under conditions that leave the more robust C-Cl bond at the 2-position untouched. This "orthogonal" reactivity allows for a sequential and highly controlled approach to molecular elaboration, a critical advantage over symmetric dihalopyridines or those requiring harsh conditions for activation. This molecule is a key intermediate in the synthesis of potent therapeutic agents, such as protein kinase ERK2 inhibitors.[3]
Caption: General workflow for a selective palladium-catalyzed cross-coupling reaction.
Protocol 3.1: Selective Suzuki-Miyaura Coupling
This protocol is designed for the C4-arylation of this compound.
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.) to the stirring mixture.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-2-chloro-5-methylpyridine.
Protocol 3.2: Selective Sonogashira Coupling
This protocol details the C4-alkynylation of this compound.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv.), and Copper(I) iodide (CuI, 0.05 equiv.).
-
Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (Et₃N, 2.5 equiv.) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise to the stirring mixture.
-
Reaction: Stir the reaction at room temperature (or warm gently to 40-50 °C if needed) for 2-8 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.
-
Work-up: Once complete, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride solution and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography to obtain the pure 4-alkynyl-2-chloro-5-methylpyridine.
Protocol 3.3: Selective Buchwald-Hartwig Amination
This protocol is for the C4-amination of this compound.
-
Reaction Setup (Glovebox): In a glovebox, add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.), Xantphos (0.04 equiv.), and sodium tert-butoxide (NaOtBu, 1.4 equiv.) to an oven-dried sealable reaction tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene.
-
Reaction: Seal the tube, remove from the glovebox, and heat the reaction mixture to 100-110 °C with vigorous stirring for 6-18 hours.
-
Monitoring: Periodically cool and sample the reaction to monitor its progress by LC-MS.
-
Work-up: After cooling to room temperature, carefully unseal the tube and quench the reaction with water. Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude material by flash chromatography to yield the target 4-amino-2-chloro-5-methylpyridine.
Conclusion
This compound is a superior building block for complex synthesis due to its inherent, predictable differential reactivity. The facile and selective functionalization of the C4-iodo position under standard palladium-catalyzed conditions allows for the efficient introduction of diverse chemical moieties while preserving the C2-chloro position for subsequent transformations. This strategic advantage streamlines synthetic routes, minimizes the need for complex protecting group chemistry, and reduces the reliance on highly specialized and costly catalyst systems that are often required for less differentiated dihalo-substrates. For researchers in drug discovery and process development, leveraging this molecule provides a reliable and efficient pathway to novel and diverse pyridine-based chemical entities.
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- Google Patents (n.d.). CN103420902A - Preparation method of this compound.
- Google Patents (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
- Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
- National Institutes of Health (NIH) (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- Wikipedia (n.d.). Buchwald–Hartwig amination.
- ResearchGate (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2.
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- ResearchGate (2018). Iterative and regioselective cross-couplings of 2-chloro-3,4-diiodopyridine leading to 2,3,4-triheteroarylpyridines.
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A Comparative Guide to Palladium-Catalyzed Cross-Coupling Reactions of Substituted Iodopyridines
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, integral to the structure of numerous FDA-approved drugs and functional organic materials.[1] Consequently, the efficient and selective functionalization of the pyridine ring is a paramount objective in modern synthetic chemistry. Among the various methods, palladium-catalyzed cross-coupling reactions of halopyridines stand out for their versatility and functional group tolerance.[2] This guide provides a comparative analysis of key cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck—as applied to substituted iodopyridines, offering field-proven insights and actionable protocols to navigate the unique challenges posed by these heteroaromatic substrates.
The unique reactivity of Iodopyridines
The choice of a halogenated pyridine is critical for successful cross-coupling. The reactivity of the carbon-halogen bond towards the crucial oxidative addition step in the catalytic cycle follows the order C–I > C–Br > C–Cl.[3] This inherent reactivity makes iodopyridines highly effective coupling partners, often enabling reactions under milder conditions than their bromo or chloro counterparts.[4] This is particularly advantageous for the selective functionalization of polyhalogenated pyridines, where coupling can be directed to the iodo-position while leaving other halogens untouched for subsequent transformations.[3][5]
However, the pyridine nitrogen introduces specific challenges. It can coordinate to the palladium center, potentially inhibiting catalysis. Furthermore, the electronic properties of the pyridine ring, which are significantly influenced by the position of the nitrogen atom and any substituents, can modulate the reactivity of the C–I bond and the stability of catalytic intermediates.[6][7]
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for creating carbon-carbon bonds between an organoboron reagent and an organic halide.[8] Its tolerance for a wide array of functional groups and generally mild conditions make it a first-line strategy for arylating and vinylating substituted iodopyridines.[9]
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of the iodopyridine to a Pd(0) complex. This is often the rate-determining step and is facilitated by the weak C-I bond.[3][10] The subsequent transmetalation with a boronic acid or ester (activated by a base) and final reductive elimination yield the coupled product and regenerate the Pd(0) catalyst.[10] The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the cycle.[9]
Comparative Performance of Catalytic Systems
The choice of catalyst, ligand, and base is highly dependent on the electronic nature and steric hindrance of the substituted iodopyridine.
| Substrate Example | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-4-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 | [3] |
| 2-Bromo-4-iodopyridine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 16 | 90-98 | [3] |
| 3-Iodo-2-aminopyridine | Various arylboronic acids | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 75-95 | [11] |
| 2,6-Dihalo-3-hydroxypyridine | Arylboronic acids | PdCl₂ or PdMCs | Varies | Varies | Varies | Varies | High | [12] |
| 4-Iodopyridine | Aryl pinacol borate | Pd(OAc)₂ / P(o-Tolyl)₃ | K₂CO₃ | CPME/H₂O | RT | 24 | Low | [13] |
Key Insights:
-
Standard Conditions: For many simple iodopyridines, classic conditions using Pd(PPh₃)₄ and an aqueous base like K₂CO₃ or Na₂CO₃ are highly effective.[3][5]
-
Electron-Rich/Sterically Hindered Substrates: Electron-donating groups on the pyridine ring can slow the oxidative addition step. In these cases, or with sterically demanding substrates, more active catalysts employing bulky, electron-rich phosphine ligands like SPhos or XPhos are often necessary to achieve good yields.[4]
-
The "2-Pyridyl Problem": Coupling at the 2-position of pyridine can be notoriously difficult due to catalyst inhibition by the adjacent nitrogen.[6] Specialized ligands or pre-catalysts are often required to overcome this challenge.[6][13]
Sonogashira Coupling: Accessing Arylalkynes
The Sonogashira reaction provides a powerful method for coupling terminal alkynes with aryl halides, yielding valuable arylalkyne structures.[14] The reaction is typically co-catalyzed by palladium and copper(I).[15]
Mechanistic Rationale
The Sonogashira reaction involves two interconnected catalytic cycles.[16] The palladium cycle mirrors that of other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the organopalladium intermediate.[16] Copper-free variants have also been developed to avoid issues related to homocoupling of the alkyne (Glaser coupling).[17]
Comparative Performance of Catalytic Systems
| Substrate Example | Coupling Partner | Catalyst / Co-catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-4-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 60 | 6 | 85-95 | [3] |
| 2-Bromo-4-iodopyridine | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 80 | 12 | 90-97 | [3] |
| Various Aryl Iodides | Terminal Alkynes | Pd(P(t-Bu)₃)₂ (Copper-free) | K₂CO₃ | Toluene | 100 | 10 | 85-94 | [3] |
| 3-Iodopyridine | Terminal Alkynes | Aminopyrimidine-palladium(II) (Copper-free) | Varies | Aqueous | RT | Varies | Good | [17] |
Key Insights:
-
Classic Conditions: The standard PdCl₂(PPh₃)₂/CuI system with an amine base like triethylamine or diisopropylamine is a reliable starting point for many iodopyridines.[3][15]
-
Copper-Free Systems: To prevent undesired alkyne dimerization, particularly with sensitive substrates, copper-free protocols have been developed. These often rely on highly active palladium catalysts with bulky phosphine ligands or specialized pre-catalysts.[3][17]
-
Functional Group Tolerance: The Sonogashira reaction is known for its excellent functional group tolerance, making it suitable for late-stage functionalization in complex syntheses.[14]
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is the premier method for forming C–N bonds between an aryl halide and an amine.[18] Given the prevalence of arylamines in pharmaceuticals, this reaction is of immense importance.[1]
Mechanistic Rationale
Similar to other cross-couplings, the cycle involves oxidative addition, but is followed by coordination of the amine to the palladium center and subsequent deprotonation by a base to form a palladium-amido complex.[19] Reductive elimination then furnishes the desired arylamine product. The choice of both the ligand and the base is critical for success, as they influence both the rate of reaction and the stability of the catalyst.[18][20]
Comparative Performance of Catalytic Systems
| Substrate Example | Amine Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-4-iodopyridine | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-100 | 12-24 | 80-95 | [3] |
| 2-Bromo-4-iodopyridine | Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 80-110 | 12-24 | 85-98 | [3] |
| 3-Halo-2-aminopyridine | Primary/Secondary Amines | RuPhos or BrettPhos Precatalyst | LiHMDS | Toluene | 100 | 16 | High | [11] |
| 3-Iodopyridine | Aniline | Ni(acac)₂ / Phenylboronic ester (activator) | Varies | Varies | Varies | Varies | 86 | [21] |
Key Insights:
-
Ligand Generations: The development of Buchwald-Hartwig amination has seen the evolution of several "generations" of bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, RuPhos).[18] For challenging substrates like electron-deficient iodopyridines, later-generation ligands are often essential.[11][20]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is common, but other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can be superior for specific substrate combinations.[11][20]
-
Troubleshooting: Low or no conversion is often due to poor catalyst/ligand selection, an inappropriate base, or sub-optimal conditions. Screening different ligands and bases is a key troubleshooting step.[20]
Heck-Mizoroki Reaction: Olefin Functionalization
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, offering a powerful tool for C-C bond formation without the need for pre-formed organometallic reagents.[22][23]
Mechanistic Rationale
The Heck reaction mechanism involves oxidative addition of the iodopyridine to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond.[22] The final key step is a β-hydride elimination, which forms the product and a palladium-hydride species. A base is then required to regenerate the active Pd(0) catalyst.[22][24]
Comparative Performance of Catalytic Systems
| Substrate Example | Alkene Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Iodopyridine | Butyl acrylate | Pd(OAc)₂ / Supramolecular Ligand L | K₂CO₃ | Toluene | 130 | 1 | 60 | [25] |
| 3-Bromopyridine | Styrene | Pd(OAc)₂ / Supramolecular Ligand L | K₂CO₃ | Toluene | 130 | 1 | >99 | [25] |
| Iodobenzene (general) | Styrene | PdCl₂ | K₂CO₃ | Methanol | 120 | Varies | High | [23] |
| Various Aryl Halides | Alkenes | Pd(L-proline)₂ (phosphine-free) | Varies | Water | MW | Short | Excellent | [26] |
Key Insights:
-
Substrate Scope: While highly effective, the Heck reaction can be sensitive to the electronic nature of the iodopyridine. Electron-deficient pyridines generally perform well. However, substrates prone to catalyst poisoning, such as 2-iodopyridine, can lead to inferior yields.[22]
-
Regioselectivity: The regioselectivity of the alkene insertion is a key consideration and is influenced by both electronic and steric factors of the alkene substrate.
-
Modern Protocols: Recent advancements have focused on developing phosphine-free catalyst systems and conducting the reaction in more environmentally benign solvents like water.[26]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Iodopyridine Derivatives
This protocol is a representative starting point for the Suzuki-Miyaura reaction, adapted from established methods.[5]
-
Reaction Setup: In an oven-dried Schlenk flask, under an inert argon atmosphere, combine the substituted 4-iodopyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%).
-
Solvent Addition: Add a degassed mixture of dioxane and water (e.g., 4:1 v/v, 0.1 M concentration relative to the iodopyridine).
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 4-Iodopyridine Derivatives
This protocol employs a modern, highly active catalyst system suitable for heteroaromatic substrates.[3][20]
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the substituted 4-iodopyridine (1.0 equiv.), the amine (1.2 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add palladium(II) acetate [Pd(OAc)₂] (2 mol%) and XPhos (4 mol%).
-
Solvent Addition: Add anhydrous, degassed dioxane or toluene (0.1 M concentration).
-
Reaction: Heat the mixture to 90-110 °C with vigorous stirring until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4-iodo-5-methylpyridine
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-Chloro-4-iodo-5-methylpyridine (CAS No. 1197957-18-8). As a halogenated pyridine derivative, this compound requires meticulous management to ensure the safety of laboratory personnel and adherence to environmental regulations. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols.
Hazard Identification and Inherent Risk Profile
Understanding the specific hazards of this compound is the foundation of its safe management. Its chemical structure, featuring both chloro- and iodo- functional groups on a pyridine ring, classifies it as a halogenated organic compound .[1] This classification is critical as it dictates the required disposal pathway under most regulatory frameworks, such as those outlined by the Environmental Protection Agency (EPA).[2][3][4]
The acute toxicity and irritant nature of this compound necessitate stringent handling protocols at all times.[5] Exposure can occur via inhalation, skin contact, or ingestion, making the use of appropriate Personal Protective Equipment (PPE) non-negotiable.
| Hazard Classification (GHS) | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed.[5][6] |
| Acute Toxicity, Dermal (Category 4) | Warning | H312: Harmful in contact with skin.[5] |
| Acute Toxicity, Inhalation (Category 4) | Warning | H332: Harmful if inhaled.[5] |
| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation.[5] |
| Eye Irritation (Category 2/2A) | Warning | H319: Causes serious eye irritation.[5] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | Warning | H335: May cause respiratory irritation.[5] |
Pre-Disposal Operations: Safe Handling and Waste Segregation
Proper disposal begins long before the waste container is full. It starts with correct handling during use and rigorous segregation of waste streams.
Mandatory Personal Protective Equipment (PPE)
Due to the compound's hazard profile, the following PPE must be worn at all times when handling this compound, including during disposal procedures:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Gloves must be inspected before use and contaminated gloves should be disposed of properly.[5][7]
-
Respiratory Protection: All handling of the solid compound or its solutions must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][8] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[5]
Waste Segregation: The Critical First Step
The presence of carbon-halogen bonds is the defining characteristic for disposal. This compound must be segregated as halogenated organic waste .[1]
Causality: Halogenated organic compounds require high-temperature incineration with specialized "scrubber" systems to neutralize the acidic gases (like HCl and HI) produced during combustion.[9][10] Mixing this waste with non-halogenated streams can contaminate large volumes of solvent that could otherwise be recycled or disposed of more simply and cost-effectively.
Procedure:
-
Designate a specific, compatible, and clearly labeled hazardous waste container for "Halogenated Organic Waste."
-
Never mix this waste with non-halogenated organic solvents, aqueous waste, or strong acids/bases.[1][11]
-
Ensure the container is kept tightly closed when not in use and stored in a cool, dry, and well-ventilated secondary containment area.[5][11]
Spill and Emergency Procedures
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
Step-by-Step Spill Protocol:
-
Evacuate & Secure: Immediately evacuate all non-essential personnel from the spill area. Restrict access and ensure ventilation (e.g., within a fume hood).[7][9]
-
Don PPE: Before addressing the spill, don the full mandatory PPE as described in Section 2.
-
Contain Spill: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or earth.[7][8] Do not use combustible materials like paper towels.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a suitable, sealable, and clearly labeled container for hazardous waste disposal.[8][9]
-
Decontaminate Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials (wipes, etc.) as hazardous waste.[8]
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department, regardless of the spill size.[8]
Step-by-Step Disposal Protocol
Disposal of this compound is governed by local, state, and federal regulations and must be handled by a licensed professional waste disposal service.[5][9][10]
-
Waste Collection: Collect all waste containing this compound (e.g., residual solid, contaminated solutions, rinsate) in a designated halogenated organic waste container.[1][7] The container must be in good condition, compatible with the chemical, and feature a secure, airtight lid.[11]
-
Labeling: Attach a hazardous waste label to the container as soon as the first drop of waste is added. The label must clearly state "Hazardous Waste," list all components (including this compound and any solvents) with their approximate concentrations, and indicate the associated hazards (e.g., "Toxic," "Irritant").
-
Container Management: Keep the container closed at all times except when adding waste. Store it in a designated satellite accumulation area away from incompatible materials.[11]
-
Full Container Procedure: Once the container is full or is no longer being used, ensure the lid is tightly sealed. Complete all information on the hazardous waste label.
-
Arrange for Pickup: Contact your institution's EHS department or approved hazardous waste contractor to schedule a pickup. Do not pour this chemical down the drain or attempt to dispose of it with general trash.[7][12]
-
Empty Container Disposal: According to EPA regulations, containers that held acutely hazardous materials may need to be triple-rinsed with a suitable solvent.[8] The rinsate must be collected and disposed of as hazardous waste.[8] Once decontaminated, the original label should be obliterated, and the container can be disposed of as non-hazardous solid waste or recycled according to institutional policy.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
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- Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Production, Import, Use, and Disposal of Pyridine. In Toxicological Profile for Pyridine.
- Lab Alley. (2019). Pyridine Safety Data Sheet.
- University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste Segregation.
- BenchChem. (2025). Essential Safety and Operational Guide for 2-Chloro-5-methylpyridine-3,4-diamine. Retrieved from a guide for a structurally similar compound.
- U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- National Center for Biotechnology Information (NCBI). (n.d.). Regulations and Guidelines Applicable to Pyridine. In Toxicological Profile for Pyridine.
- Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for a similar pyridine compound.
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
- Sigma-Aldrich. (2025). Safety Data Sheet for a similar pyridine compound.
- Sigma-Aldrich. (2025). Safety Data Sheet for another similar pyridine compound.
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- 4. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 5. echemi.com [echemi.com]
- 6. This compound AldrichCPR 1197957-18-8 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. capotchem.cn [capotchem.cn]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Handling 2-Chloro-4-iodo-5-methylpyridine: From Risk Assessment to Disposal
This document provides essential safety protocols, operational procedures, and disposal plans for the laboratory use of 2-Chloro-4-iodo-5-methylpyridine (CAS No. 1197957-18-8). As a halogenated pyridine derivative, this compound requires stringent handling practices to mitigate risks. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that prioritize safety and experimental integrity.
Hazard Analysis: Understanding the Compound
This compound is classified as hazardous under the Globally Harmonized System (GHS).[1] A thorough understanding of its specific risks is the foundation of safe handling. The primary hazards involve acute toxicity through multiple exposure routes and significant irritation to the skin, eyes, and respiratory system.[1]
Table 1: GHS Hazard Summary for this compound
| Hazard Class | GHS Code | Description |
|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |
| Signal Word | Warning |
| Pictogram | GHS07 (Exclamation Mark) | |
The causality behind these classifications stems from the compound's structure. Halogenated aromatic compounds can be reactive and may interfere with biological processes upon exposure. The pyridine ring itself is a known hazard, and the addition of chloro and iodo groups enhances the molecule's reactivity and potential for toxicity.[2][3]
The Hierarchy of Controls: Engineering and Administrative Measures First
Personal Protective Equipment (PPE) is the final line of defense. Before relying on PPE, robust engineering and administrative controls must be implemented to minimize exposure potential.
-
Engineering Controls : The primary engineering control for handling this solid compound is a certified chemical fume hood.[2][4] All weighing, transfers, and reactions involving this compound must be conducted within a fume hood to control the inhalation of dust or vapors, addressing the H332 and H335 hazards directly.[1][5] Ensure the fume hood has adequate airflow and is functioning correctly before any work begins.
-
Administrative Controls : Establish designated areas for handling this compound to prevent cross-contamination.[5] Do not eat, drink, or smoke in the laboratory.[1][6] All personnel must be trained on the specific hazards of this chemical and the procedures outlined in this guide.
Mandatory Personal Protective Equipment (PPE) Protocol
Adherence to the following PPE requirements is mandatory to mitigate the risks of dermal contact, eye exposure, and inhalation.
Dermal and Body Protection
-
Gloves : Chemical-resistant gloves are required. Given the general resistance profile for pyridines, nitrile gloves are a suitable choice.[2][3] Gloves must be inspected for tears or holes before each use. If contact with the chemical occurs, remove gloves immediately, wash hands thoroughly, and don a new pair. Double-gloving may be appropriate for larger quantities or extended handling periods.
-
Lab Coat : A flame-resistant lab coat or a standard lab coat worn over non-synthetic clothing is required to protect against accidental skin contact.[7] Ensure the coat is fully buttoned.
-
Full Coverage : Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.[5][8]
Eye and Face Protection
Due to its classification as causing serious eye irritation (H319), standard safety glasses are insufficient.[1]
-
Chemical Splash Goggles : Tightly fitting chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards are required at all times when handling the compound.[1][7] Goggles provide a seal around the eyes, protecting them from dust, splashes, and vapors.
-
Face Shield : For operations with a higher risk of splashing (e.g., handling larger quantities, running reactions under pressure), a face shield should be worn in addition to chemical splash goggles.[7][8]
Respiratory Protection
-
Under Normal Conditions : When handling small quantities within a certified and operational chemical fume hood, specific respiratory protection is typically not required. The fume hood serves as the primary barrier against inhalation hazards.[2][5]
-
For Spills or Ventilation Failure : If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[1] In the event of a significant spill or a failure of the primary engineering controls, evacuate the area and use a NIOSH-approved respirator for cleanup.[5]
Operational Plan: A Step-by-Step Handling Procedure
The following workflow provides a self-validating system for the safe handling of this compound from preparation to disposal.
Sources
- 1. echemi.com [echemi.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
